molecular formula C43H66O14 B1666529 Acetyldigitoxin CAS No. 1111-39-3

Acetyldigitoxin

Numéro de catalogue: B1666529
Numéro CAS: 1111-39-3
Poids moléculaire: 807.0 g/mol
Clé InChI: HPMZBILYSWLILX-UMDUKNJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Acetyldigitoxin (CAS 1111-39-3) is a cardioactive glycoside and an acetylated derivative of digitoxin, naturally found in Digitalis species leaves . Its primary research value lies in its potent inhibition of the sodium-potassium-transporting ATPase (Na+/K+ ATPase) pump . By binding to this pump, this compound increases intracellular sodium, which subsequently elevates calcium levels via the sodium-calcium exchanger. This mechanism underlies its positive inotropic effect—increasing the force of cardiac muscle contraction—making it a classic tool for studying congestive heart failure and heart rate control . Beyond cardiovascular research, recent studies have repositioned this compound as a promising antileishmanial agent. It demonstrates significant in vitro and in vivo activity against Leishmania infantum, the parasite responsible for visceral leishmaniasis, showing potential to reduce parasite loads and modulate host immunity . This compound is presented with high purity for reliable and reproducible results in biochemical and pharmacological research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZBILYSWLILX-UMDUKNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Acetyldigitoxin
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Solubility

1.23e-02 g/L
Record name Acetyldigitoxin
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CAS No.

1111-39-3, 25395-32-8
Record name (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
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Record name Acetyldigitoxin [INN:NF]
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Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)-
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Record name Acetyldigitoxin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Acetyldigitoxin on Cardiac Muscle: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, exerts a significant positive inotropic effect on cardiac muscle, a property that has been historically harnessed for the treatment of heart failure.[1] This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of this compound on cardiomyocytes. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of ionic events that ultimately augment myocardial contractility.[2][3] However, this therapeutic action is closely linked to its potential for arrhythmogenesis. This document will delve into the core signaling pathways, present available quantitative data, outline key experimental protocols for its study, and provide visual representations of the involved mechanisms.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound in cardiac muscle cells is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma.[2][4]

This compound binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase.[2] This binding inhibits the pump's activity, leading to a decrease in the extrusion of Na+ from the cardiomyocyte. The consequent rise in the intracellular Na+ concentration ([Na+]i) is the pivotal event that initiates the positive inotropic effect.[3][4]

Impact on Intracellular Calcium Homeostasis

The increase in [Na+]i alters the function of another crucial ion transporter: the Na+/Ca2+ exchanger (NCX).[2] Operating in its forward mode, the NCX typically extrudes calcium (Ca2+) from the cell in exchange for Na+ influx. However, as the intracellular Na+ concentration rises due to Na+/K+-ATPase inhibition, the electrochemical gradient driving this exchange is reduced. This leads to a decrease in Ca2+ efflux and, consequently, an accumulation of intracellular Ca2+ ([Ca2+]i).[2]

The elevated cytosolic Ca2+ is then taken up and stored in the sarcoplasmic reticulum (SR) by the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). This results in an increased SR Ca2+ load, meaning more Ca2+ is available for release during subsequent action potentials. Upon excitation, the larger release of Ca2+ from the SR leads to a greater binding of Ca2+ to troponin C, enhancing the interaction between actin and myosin filaments and thereby increasing the force of myocardial contraction.[3][5]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from closely related cardiac glycosides and general knowledge of their mechanism of action provide valuable insights.

Table 1: Inhibition of Na+/K+-ATPase by this compound and Related Compounds

CompoundIC50 (Na+/K+-ATPase Inhibition)Target Isoform(s)Species/TissueReference(s)
This compound~5 nMNot specifiedRat pinealocytesN/A
β-acetyldigoxinNot specifiedα1 > α3Human (expressed in yeast)N/A

Table 2: Illustrative Effects of Cardiac Glycosides on Cardiac Myocyte Function (Data for Digitoxin)

ParameterConditionChangeConcentrationReference(s)
Intracellular Ca2+GT1-7 cellsDose-dependent increasek1/2,app ≈ 178 nM[1]
Contractile ForceHuman isolated ventricular muscleDose-dependent increase0.1 µM - 1 µM[6]

Note: The data in Table 2 is for digitoxin and is presented to illustrate the expected dose-dependent effects of this compound on intracellular calcium and contractility.

Signaling Pathways and Logical Relationships

Positive Inotropic Effect

The signaling cascade leading to increased contractility is a direct consequence of Na+/K+-ATPase inhibition.

Inotropic_Effect This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_i ↑ [Na+]i NaK_ATPase->Na_i Leads to NCX Na+/Ca2+ Exchanger (Reduced forward mode) Na_i->NCX Ca_efflux ↓ Ca2+ Efflux NCX->Ca_efflux Ca_i ↑ [Ca2+]i Ca_efflux->Ca_i SR_Ca ↑ SR Ca2+ Load Ca_i->SR_Ca via SERCA Ca_release ↑ Ca2+ Release (during AP) SR_Ca->Ca_release Contractility ↑ Myocardial Contractility Ca_release->Contractility

Fig. 1: Signaling pathway of this compound's positive inotropic effect.
Arrhythmogenic Mechanism

The same mechanism that enhances contractility can also lead to cardiac arrhythmias, primarily through the development of delayed afterdepolarizations (DADs).

Arrhythmogenic_Mechanism Ca_overload [Ca2+]i Overload SR_overload Spontaneous SR Ca2+ Release (Diastole) Ca_overload->SR_overload Ca_transient Diastolic Ca2+ Transient SR_overload->Ca_transient NCX_reverse Na+/Ca2+ Exchanger (Forward mode) Ca_transient->NCX_reverse Activates Depolarizing_current Transient Inward Current (Iti) NCX_reverse->Depolarizing_current Generates DAD Delayed After- depolarization (DAD) Depolarizing_current->DAD Arrhythmia Triggered Arrhythmia DAD->Arrhythmia If threshold is reached

Fig. 2: Mechanism of this compound-induced arrhythmogenesis.

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.

Methodology:

  • Enzyme Preparation: Isolate cardiac membrane fractions rich in Na+/K+-ATPase from animal hearts (e.g., guinea pig, rat) through differential centrifugation.

  • Assay Buffer: Prepare a buffer containing MgCl2, KCl, NaCl, and ATP.

  • Reaction: Incubate the membrane preparation with varying concentrations of this compound in the assay buffer.

  • ATP Hydrolysis Measurement: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Measurement of Intracellular Calcium Concentration in Cardiomyocytes

Objective: To quantify the changes in intracellular Ca2+ concentration in response to this compound.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., rat, rabbit) using enzymatic digestion.

  • Fluorescent Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

  • Microscopy: Place the loaded cells on a perfusion chamber mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Drug Perfusion: Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) and then introduce a solution containing a known concentration of this compound.

  • Data Acquisition and Analysis: Excite the fluorescent dye at appropriate wavelengths and record the emitted fluorescence. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the intracellular Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F0) is used to represent changes in Ca2+ levels.

Measurement of Cardiac Muscle Contractility

Objective: To assess the dose-dependent effect of this compound on the contractile force of cardiac muscle.

Methodology:

  • Tissue Preparation: Dissect a thin strip of cardiac muscle, such as a papillary muscle or a ventricular trabecula, from an animal heart.

  • Organ Bath Setup: Mount the muscle strip vertically in an organ bath containing oxygenated physiological salt solution at a constant temperature. One end of the muscle is fixed, and the other is attached to a force transducer.

  • Stimulation: Electrically stimulate the muscle at a fixed frequency to elicit regular contractions.

  • Drug Administration: After a stabilization period, add cumulative concentrations of this compound to the organ bath.

  • Data Recording and Analysis: Record the developed tension (contractile force) using the force transducer. Plot the percentage increase in contractile force against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Experimental Workflows

Workflow for Assessing Inotropic Effect

Inotropic_Workflow start Start isolate Isolate Papillary Muscle start->isolate mount Mount in Organ Bath isolate->mount stabilize Stabilize and Stimulate mount->stabilize baseline Record Baseline Contractility stabilize->baseline add_drug Add Cumulative Doses of this compound baseline->add_drug record_response Record Contractile Response add_drug->record_response record_response->add_drug Next Dose analyze Analyze Dose-Response Relationship record_response->analyze All Doses Tested end End analyze->end

Fig. 3: Experimental workflow for measuring the inotropic effect.
Workflow for Intracellular Calcium Measurement

Calcium_Workflow start Start isolate Isolate Cardiomyocytes start->isolate load_dye Load with Ca2+ Fluorescent Dye isolate->load_dye microscope Mount on Microscope load_dye->microscope baseline Record Baseline Ca2+ Transients microscope->baseline perfuse_drug Perfuse with This compound baseline->perfuse_drug record_changes Record Changes in Ca2+ Transients perfuse_drug->record_changes analyze Quantify Changes in [Ca2+]i record_changes->analyze end End analyze->end

Fig. 4: Workflow for measuring intracellular calcium changes.

Conclusion

The mechanism of action of this compound on cardiac muscle is a well-defined process initiated by the inhibition of the Na+/K+-ATPase. This primary event triggers a series of ionic shifts, culminating in an increased intracellular calcium concentration and enhanced myocardial contractility. While this positive inotropic effect is therapeutically beneficial in heart failure, the associated risk of calcium overload and subsequent arrhythmogenesis necessitates careful clinical management. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other cardiac glycosides, facilitating a deeper understanding of their therapeutic and toxicological profiles. Further research focusing on isoform-specific effects and the precise quantification of dose-dependent changes in intracellular ion concentrations will be crucial for the development of safer and more effective cardiac glycoside-based therapies.

References

In Vitro Pharmacological Profile of Acetyldigitoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, has been utilized in the management of heart failure and certain cardiac arrhythmias. Its therapeutic and toxic effects are primarily rooted in its interaction with the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used to elucidate its effects. The document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase pump located on the extracellular aspect of the cardiomyocyte membrane.[1] Inhibition of this pump leads to a cascade of intracellular events:

  • Increased Intracellular Sodium: The primary consequence of Na+/K+-ATPase inhibition is a decrease in the extrusion of sodium ions (Na+) from the cell, leading to an accumulation of intracellular Na+.[1]

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in a reverse mode. This results in the extrusion of Na+ in exchange for the influx of calcium ions (Ca2+), thereby increasing the intracellular Ca2+ concentration.[1]

  • Enhanced Contractility: The increased cytosolic Ca2+ is taken up into the sarcoplasmic reticulum (SR). Subsequent action potentials trigger a larger release of Ca2+ from the SR, leading to a more forceful interaction between actin and myosin filaments and, consequently, an enhanced force of myocardial contraction (positive inotropic effect).[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its closely related analogue, β-acetyldigoxin, from in vitro studies.

Table 1: Inhibitory Activity against Na+/K+-ATPase

CompoundPreparationParameterValueReference
This compoundIsolated Rat PinealocytesIC505 nM[2]
β-AcetyldigoxinHuman Na+/K+-ATPase α1β1 (expressed in yeast)K D (+K+)14.1 ± 1.2 nM[2]
β-AcetyldigoxinHuman Na+/K+-ATPase α2β1 (expressed in yeast)K D (+K+)19.8 ± 1.9 nM[2]
β-AcetyldigoxinHuman Na+/K+-ATPase α3β1 (expressed in yeast)K D (+K+)30.2 ± 2.9 nM[2]

Note: Data for β-acetyldigoxin is provided as a close structural and functional analog to this compound. K D (+K+) values represent the dissociation constant in the presence of potassium, which is physiologically relevant.

Table 2: Effects on Cardiomyocyte Function (Data for related cardiac glycosides)

CompoundCell TypeParameterValueReference
DigitoxinCat Ventricular MyocytesInotropic EffectPositive[3]
OuabainCat Ventricular MyocytesAction Potential Duration ShorteningYes[3]
ActodiginCat Ventricular MyocytesAction Potential Duration ShorteningYes[3]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Principle:

The enzymatic activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The ouabain-insensitive ATPase activity is measured in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase. The Na+/K+-ATPase activity is then calculated as the difference between the total and ouabain-insensitive activities.

Materials:

  • Isolated cardiomyocyte membrane fraction (or purified Na+/K+-ATPase)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • Ouabain solution (10 mM)

  • Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare Reactions:

    • Total ATPase Activity: In a microcentrifuge tube, add the isolated membrane fraction to the Assay Buffer.

    • Ouabain-Insensitive Activity: In a separate tube, add the isolated membrane fraction to the Assay Buffer and add ouabain to a final concentration of 1 mM. Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add ATP to both tubes to a final concentration of 5 mM to start the reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the colorimetric reagent, which typically contains an acid to stop the enzymatic activity.

  • Color Development: Allow the color to develop according to the manufacturer's instructions for the phosphate detection reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the amount of Pi released by comparing the absorbance values to a standard curve generated using the phosphate standard solution.

  • Calculate Activity:

    • Calculate the total ATPase activity (nmol Pi/mg protein/min).

    • Calculate the ouabain-insensitive ATPase activity (nmol Pi/mg protein/min).

    • Na+/K+-ATPase Activity = Total ATPase Activity - Ouabain-Insensitive Activity.

  • Inhibition Curve: To determine the IC50 of this compound, perform the assay with varying concentrations of the compound and plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the this compound concentration.

Workflow for Na+/K+-ATPase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Membrane Fraction C Incubate Membrane with Buffers A->C B Prepare Assay Buffers (with and without Ouabain) B->C D Add this compound (at various concentrations) C->D E Initiate with ATP D->E F Incubate at 37°C E->F G Stop Reaction & Add Colorimetric Reagent F->G H Measure Absorbance G->H I Calculate Pi Released H->I J Determine % Inhibition I->J K Calculate IC50 J->K

Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase activity.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in [Ca2+]i in isolated cardiomyocytes.

Principle:

Cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, the fluorescence properties of the dye change, which can be measured using fluorescence microscopy.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Culture medium (e.g., M199)

  • Fura-2 AM or Fluo-4 AM fluorescent dye

  • Pluronic F-127

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4)

  • Ion-exchange perfusion system

Procedure:

  • Cell Plating: Plate freshly isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for at least 1-2 hours in culture medium.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 2 µM) or Fluo-4 AM (e.g., 5 µM) in Tyrode's solution. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Incubate the cells in the loading solution for 20-30 minutes at room temperature in the dark.

  • De-esterification: Wash the cells with fresh Tyrode's solution and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Microscopy:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with Tyrode's solution at physiological temperature (37°C).

  • Data Acquisition:

    • For Fura-2, alternately excite the cells at 340 nm and 380 nm and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

    • For Fluo-4, excite the cells at ~494 nm and collect the emission at ~516 nm. The change in fluorescence intensity (ΔF/F0) is used to represent changes in [Ca2+]i.

  • Drug Application: After recording a stable baseline, perfuse the cells with Tyrode's solution containing the desired concentration of this compound.

  • Data Analysis: Analyze the changes in the fluorescence ratio or intensity to determine the effect of this compound on resting [Ca2+]i and the amplitude and kinetics of Ca2+ transients.

Experimental Workflow for [Ca2+]i Measurement

cluster_prep Cell Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Isolate & Plate Cardiomyocytes B Load with Ca2+ Indicator A->B C De-esterification B->C D Mount on Microscope C->D E Record Baseline Fluorescence D->E F Perfuse with This compound E->F G Record Post-Drug Fluorescence F->G H Calculate Fluorescence Ratio or ΔF/F0 G->H I Analyze Ca2+ Transients (Amplitude, Kinetics) H->I

Caption: Workflow for measuring intracellular calcium changes in cardiomyocytes.

Patch-Clamp Electrophysiology

This protocol provides a general overview of the whole-cell patch-clamp technique to record action potentials and ion currents from isolated cardiomyocytes.

Principle:

A glass micropipette with a very small tip opening is used to form a high-resistance (gigaohm) seal with the cell membrane. The membrane patch under the pipette tip is then ruptured, providing low-resistance electrical access to the cell's interior. This allows for the control of the membrane potential (voltage-clamp) to study ion currents or the recording of the membrane potential (current-clamp) to study action potentials.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope with micromanipulators

  • Vibration isolation table

  • Perfusion system

  • External (bath) solution (e.g., Tyrode's solution)

  • Internal (pipette) solution (composition varies depending on the ion current being studied)

  • Borosilicate glass capillaries for pulling pipettes

Procedure:

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the external solution.

  • Seal Formation:

    • Fill a micropipette with the internal solution and mount it on the micromanipulator.

    • Under visual guidance, carefully approach a cardiomyocyte with the pipette tip while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording:

    • Current-Clamp: In this mode, record the resting membrane potential and elicit action potentials by injecting brief current pulses.

    • Voltage-Clamp: In this mode, hold the membrane potential at a specific voltage and apply voltage steps to elicit and record specific ion currents.

  • Drug Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing this compound.

  • Data Analysis: Analyze the recorded action potentials for changes in duration, amplitude, and upstroke velocity. Analyze the recorded ion currents for changes in amplitude and kinetics.

Logical Flow of a Patch-Clamp Experiment

A Prepare Cell & Pipette B Approach Cell A->B C Form Giga-seal B->C D Rupture Membrane (Whole-cell) C->D E Record Baseline (AP or Ion Current) D->E F Apply this compound E->F G Record Post-Drug F->G H Analyze Data G->H

Caption: Logical steps involved in a whole-cell patch-clamp experiment.

Signaling Pathways

Beyond its primary mechanism of action, this compound can modulate other intracellular signaling pathways, which may contribute to both its therapeutic and toxic effects.

Src Kinase and Reactive Oxygen Species (ROS) Pathway

Inhibition of the Na+/K+-ATPase by cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. This activation is thought to occur through a conformational change in the Na+/K+-ATPase upon glycoside binding, which facilitates the autophosphorylation and activation of an associated Src kinase. Activated Src can then trigger downstream signaling cascades, including the production of reactive oxygen species (ROS). This increase in ROS can lead to the oxidation and sensitization of ryanodine receptors (RyR2) on the sarcoplasmic reticulum, contributing to spontaneous Ca2+ release and potentially arrhythmogenesis.

This compound-Induced Src and ROS Signaling

This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Src Src Kinase NKA->Src Activates ROS Reactive Oxygen Species (ROS) Src->ROS Promotes Production RyR2 Ryanodine Receptor (RyR2) ROS->RyR2 Oxidizes & Sensitizes Ca_release Spontaneous Ca2+ Release RyR2->Ca_release Arrhythmia Arrhythmogenesis Ca_release->Arrhythmia

Caption: this compound can activate Src kinase and ROS production.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The activation of Src kinase by cardiac glycosides can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn can activate the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. While extensively studied in the context of cancer, its role in the cardiac effects of glycosides is an area of ongoing research.

This compound and the MAPK/ERK Signaling Pathway

This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Src Src Kinase NKA->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Responses (e.g., Gene Expression) ERK->Cellular_Response

References

Acetyldigitoxin: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a potent cardiac glycoside, has long been a subject of interest in cardiovascular medicine. This technical guide provides an in-depth overview of the natural sources of this compound, focusing primarily on the plant genus Digitalis. It details established and modern methodologies for its isolation and purification, including solvent-based extraction and supercritical fluid extraction, followed by chromatographic purification. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiac glycosides, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this compound's journey from plant to purified compound.

Natural Sources of this compound

This compound is a secondary metabolite found in several species of the foxglove plant, belonging to the genus Digitalis. The primary and most commercially significant source of this cardiac glycoside is Digitalis lanata (woolly foxglove).[1][2] Other species, such as Digitalis purpurea and Digitalis grandiflora, also contain this compound, though typically in lower concentrations.

The concentration of this compound and other cardiac glycosides in Digitalis plants can be influenced by various factors, including the specific plant species and cultivar, growing conditions, and harvest time. Desiccated leaves of Digitalis lanata can contain over 1% of cardiotonic heterosides, with lanatosides A, B, and C being the main components.[2] this compound is structurally related to digitoxin and is a derivative of lanatoside A.

Biosynthesis of this compound

The biosynthesis of this compound, like other cardiac glycosides in Digitalis species, is a complex process that begins with cholesterol. The pathway involves a series of enzymatic reactions that modify the sterol backbone and subsequently add sugar moieties. While the complete pathway to this compound is not fully elucidated, key steps have been identified.

The biosynthesis can be broadly divided into three stages:

  • Steroid Backbone Formation: The pathway initiates from cholesterol, which is converted to pregnenolone. This is a critical committed step in the biosynthesis of cardiac glycosides.

  • Cardenolide Aglycone Formation: Pregnenolone undergoes a series of hydroxylations, reductions, and the formation of the characteristic butenolide ring to form the cardenolide aglycone, digitoxigenin. Key enzymes involved in the early stages of this process include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR).

  • Glycosylation and Acetylation: The digitoxigenin aglycone is then glycosylated with three digitoxose sugar units to form digitoxin. The terminal digitoxose is subsequently acetylated to yield α-acetyldigitoxin. This acetylation step is a crucial final modification in the biosynthesis of this compound within the plant.

Biosynthesis_of_this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Digitoxigenin Digitoxigenin Progesterone->Digitoxigenin Multiple Steps (incl. P5βR) Digitoxin Digitoxin Digitoxigenin->Digitoxin Glycosylation (3x Digitoxose) This compound This compound Digitoxin->this compound Acetylation

Figure 1: Simplified biosynthetic pathway of this compound.

Isolation and Purification Methods

The isolation of this compound from its natural sources involves extraction from the plant material followed by purification to separate it from other closely related cardiac glycosides and plant constituents.

Conventional Solvent Extraction

A widely used method for the extraction of cardiac glycosides from Digitalis leaves is solvent extraction.

Experimental Protocol: Maceration and Liquid-Liquid Partitioning

  • Plant Material Preparation: Dried and powdered leaves of Digitalis lanata are used as the starting material.

  • Maceration: The powdered leaves are macerated in methanol or a hydroalcoholic solution (e.g., 50% or 70% ethanol) at an elevated temperature. This process extracts a broad range of compounds, including the cardiac glycosides.

  • Filtration: The mixture is filtered to separate the solid plant material from the liquid extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, along with other cardiac glycosides, typically partitions into the ethyl acetate fraction.

  • Purification: The ethyl acetate fraction is concentrated and subjected to further purification steps, such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Solvent_Extraction_Workflow Start Dried & Powdered Digitalis lanata Leaves Maceration Maceration (Methanol or Ethanol/Water) Start->Maceration Filtration Filtration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Contains this compound) Solvent_Partitioning->EtOAc_Fraction Purification Chromatographic Purification (e.g., HPLC) EtOAc_Fraction->Purification Final_Product Purified this compound Purification->Final_Product

Figure 2: Workflow for solvent extraction of this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and environmentally friendly "green" technique that has been successfully applied to the extraction of cardiac glycosides from Digitalis lanata. This method utilizes a supercritical fluid, typically carbon dioxide (CO₂), often with a polar co-solvent, to selectively extract the target compounds.

Experimental Protocol: Supercritical CO₂ Extraction with Methanol Modifier

  • Plant Material Preparation: Lyophilized and macerated Digitalis lanata leaf material is packed into the extraction vessel.

  • Extraction Conditions: The extraction is performed using supercritical CO₂ modified with a polar co-solvent like methanol.

  • Separation: The supercritical fluid containing the extracted compounds is depressurized in a separator, causing the CO₂ to return to its gaseous state and the extracted analytes to precipitate.

  • Collection: The collected extract, enriched in this compound and other cardiac glycosides, can then be further purified using chromatographic techniques.

ParameterValueReference
Extraction Fluid Supercritical CO₂ with 20% Methanol[1]
Temperature 100 °C[1]
Pressure 380 bar[1]
Extraction Time 45 minutes[1]
Recovery of Digoxin 100%[1]

Note: While this data is for digoxin, the similar polarity of this compound suggests comparable extraction efficiency under these conditions.

Purification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the final purification and quantification of this compound from the crude extracts.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A reversed-phase C18 or C8 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of water and an organic solvent such as acetonitrile or methanol. The gradient is programmed to separate the different cardiac glycosides based on their polarity.

  • Detection: A UV detector set at a wavelength of 220-230 nm is used for the detection of the cardenolides.

  • Fraction Collection: The eluent corresponding to the this compound peak is collected.

  • Solvent Evaporation: The solvent is removed from the collected fraction, yielding the purified this compound.

Quantitative Data

The yield of this compound can vary significantly based on the source material and the extraction and purification methods employed. While specific yield data for this compound is not as abundant as for digoxin, the following table summarizes available information and provides context.

Natural SourceExtraction MethodKey ParametersReported Yield/ContentReference
Digitalis lanata leavesSolvent ExtractionMaceration with 35% aqueous methanolNot explicitly quantified for this compound, but the method is effective for isolating acetylated glycosides.[3]
Digitalis lanata leavesSupercritical Fluid Extraction20% MeOH-modified CO₂, 100 °C, 380 barQuantitative for acetyldigoxin and digoxin, though specific yield for this compound is not stated.[1]
Digitalis lanata leaves (dried)Not specifiedNot specifiedContains lanatoside C (precursor to acetyldigoxin) at 55.8–153.2 µ g/100 mg.[4]

Conclusion

The isolation of this compound from its primary natural source, Digitalis lanata, is a multi-step process that has been refined over the years. Traditional solvent extraction methods remain effective, while modern techniques like supercritical fluid extraction offer a more environmentally friendly and potentially more efficient alternative. The purification of this compound to a high degree of purity relies heavily on chromatographic techniques, particularly HPLC. A thorough understanding of the biosynthetic pathway provides valuable insights for potential biotechnological approaches to enhance the production of this medicinally important cardiac glycoside. This guide provides a foundational understanding for researchers and professionals to build upon in their work with this compound.

References

Acetyldigitoxin's Role in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

November 19, 2025

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has long been utilized in the management of cardiac failure and arrhythmias.[1][2][3] Its therapeutic effects are rooted in its ability to modulate intracellular ion concentrations, primarily through the inhibition of the Na+/K+-ATPase pump.[4][5][6] However, emerging research has unveiled a more intricate role for this compound, demonstrating its capacity to trigger a cascade of cellular signaling events that extend beyond simple ion exchange. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences key signaling pathways, presents quantitative data on its activity, details relevant experimental protocols, and offers visual representations of the described cascades and workflows.

Primary Molecular Target: The Na+/K+-ATPase

The principal cellular receptor for this compound is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular electrochemical gradients.[4] this compound binds to the extracellular aspect of this enzyme, instigating a series of events that underpin its physiological effects.[4]

Inhibition of Ion Pumping Function

The binding of this compound to the Na+/K+-ATPase inhibits its enzymatic activity, leading to a disruption of the normal ion flux across the cell membrane.[5][6] This inhibition results in:

  • An increase in the intracellular sodium ion (Na+) concentration.[4][5]

  • A subsequent alteration of the sodium-calcium (Na+/Ca2+) exchanger's function, leading to a rise in the intracellular calcium ion (Ca2+) concentration.[4][5]

This elevation in intracellular calcium is a cornerstone of the positive inotropic effect of cardiac glycosides in heart muscle cells, enhancing myocardial contractility.[5][6]

The Na+/K+-ATPase as a Signaling Scaffold

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiac glycosides, including this compound, can initiate intracellular signaling cascades, in some cases independently of the inhibition of its pumping function. This "signalosome" complex can include various kinases and other signaling proteins, thereby coupling the Na+/K+-ATPase to downstream pathways that regulate a multitude of cellular processes.

This compound-Mediated Signaling Cascades

The interaction of this compound with the Na+/K+-ATPase signalosome triggers several key signaling pathways.

Activation of Src Kinase

A pivotal early event following the binding of cardiac glycosides to the Na+/K+-ATPase is the activation of Src, a non-receptor tyrosine kinase.[7][8] The Na+/K+-ATPase α1 subunit can interact with the SH2 domain of Src, maintaining it in an inactive state.[7] The binding of a cardiac glycoside like this compound can release the kinase domain of Src, leading to its activation.[7]

The Ras/Raf/MEK/ERK (MAPK) Pathway

Activated Src can, in turn, transactivate receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), leading to the stimulation of the Ras-Raf-MEK-ERK signaling cascade.[7][9] This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival.[10] The activation of this cascade culminates in the phosphorylation of ERK1/2.[8][10]

The PI3K/Akt Pathway

Evidence suggests that cardiac glycosides can also stimulate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. This activation is often downstream of Src and EGFR transactivation.

Generation of Reactive Oxygen Species (ROS)

This compound and other cardiac glycosides can induce the production of reactive oxygen species (ROS).[8] These ROS can act as second messengers, further modulating the activity of various signaling proteins and transcription factors, and contributing to the overall cellular response to the drug.

Intracellular Calcium Signaling

The this compound-induced rise in intracellular calcium concentration is not only a direct consequence of Na+/K+-ATPase inhibition but also a significant signaling event in itself.[4][11] Calcium ions are versatile second messengers that can activate a wide array of enzymes, such as protein kinase C (PKC) and calmodulin-dependent kinases, as well as influencing gene expression.[12][13][14]

Quantitative Data

The inhibitory potency of this compound on its primary target can be quantified by its half-maximal inhibitory concentration (IC50).

CompoundTargetCell TypeIC50 Value
This compoundNa+/K+-ATPaseIsolated rat pinealocytes5 nM[15][16]

Experimental Protocols

The elucidation of this compound's role in cellular signaling relies on a variety of established experimental techniques.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and Pi. The rate of Pi production is proportional to the enzyme's activity. The activity is determined by measuring the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.[17][18][19]

Methodology:

  • Membrane Preparation: Isolate cell membranes containing the Na+/K+-ATPase from the cells or tissue of interest.

  • Reaction Setup: Prepare reaction mixtures containing the membrane fraction, ATP, and a buffer with appropriate concentrations of Na+, K+, and Mg2+. A parallel set of reactions should include a saturating concentration of ouabain to inhibit Na+/K+-ATPase activity specifically.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes) to allow the enzymatic reaction to proceed.[20]

  • Reaction Termination: Stop the reaction by adding a protein precipitant, such as trichloroacetic acid (TCA) or perchloric acid.[18][21]

  • Phosphate Detection: Centrifuge the samples to pellet the precipitated protein and measure the Pi concentration in the supernatant using a colorimetric method, such as the malachite green or ammonium molybdate assay.[21] The absorbance is typically read at a wavelength around 660 nm.[20][21]

  • Calculation: The specific Na+/K+-ATPase activity is calculated by subtracting the Pi concentration in the ouabain-containing samples (non-specific ATPase activity) from the total Pi concentration in the samples without ouabain. The result is then normalized to the amount of protein in the sample.

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the ERK signaling pathway by identifying the phosphorylated form of the ERK protein.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to phosphorylated ERK (p-ERK) and total ERK.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (typically 10-12%) and separate the proteins by electrophoresis.[22][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-ERK1/2) overnight at 4°C.[10][22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[10][22]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[22]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.[10][22]

Measurement of Intracellular Calcium Concentration

Fluorescent indicators are commonly used to measure changes in intracellular Ca2+ levels.

Principle: Ratiometric fluorescent dyes like Fura-2 AM change their excitation or emission spectra upon binding to Ca2+. The ratio of fluorescence at two different wavelengths is proportional to the intracellular Ca2+ concentration.[14][24][25]

Methodology:

  • Cell Loading: Incubate the cells with the membrane-permeable form of the dye (e.g., Fura-2 AM). Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Treatment: After loading, wash the cells to remove excess dye and then treat them with this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For Fura-2, excitation wavelengths of 340 nm (for Ca2+-bound dye) and 380 nm (for Ca2+-free dye) are typically used, with emission measured at ~510 nm.[14][24]

  • Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is directly related to the intracellular Ca2+ concentration.[14]

Detection of Reactive Oxygen Species (ROS)

Cell-permeable fluorescent probes are widely used to detect intracellular ROS.

Principle: Probes like dichlorofluorescein diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell, at which point they become highly fluorescent.[26]

Methodology:

  • Probe Loading: Incubate cells with DCFH-DA. The diacetate group is cleaved by intracellular esterases, forming DCFH.

  • Treatment: Treat the cells with this compound.

  • ROS-Mediated Oxidation: In the presence of ROS, DCFH is oxidized to the fluorescent dichlorofluorescein (DCF).[26]

  • Fluorescence Detection: The fluorescence of DCF can be measured using a fluorescence microscope, flow cytometer, or a microplate reader. The intensity of the fluorescence is proportional to the amount of ROS produced.[26]

Visualizations

This compound Signaling Pathway

Acetyldigitoxin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase binds & inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in ROS ↑ ROS NaK_ATPase->ROS Src Src NaK_ATPase->Src activates NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Cellular_Effects Cellular Effects (Proliferation, Survival, etc.) Ca_in->Cellular_Effects ROS->Cellular_Effects EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Effects Akt Akt PI3K->Akt Akt->Cellular_Effects

Caption: this compound initiates signaling by inhibiting Na+/K+-ATPase.

Experimental Workflow for Western Blotting

Western_Blot_Workflow Start Cell Culture & Treatment (with this compound) Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (to PVDF) SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for detecting protein phosphorylation via Western blot.

Conclusion

This compound's mechanism of action is multifaceted, extending far beyond its classical role as an inhibitor of the Na+/K+-ATPase ion pump. It is now understood to be a potent modulator of cellular signaling, capable of activating complex intracellular cascades including the Src/EGFR/MAPK and PI3K/Akt pathways. This activity, coupled with its influence on intracellular calcium and ROS levels, positions this compound as a molecule with significant impact on fundamental cellular processes such as proliferation and survival. A thorough understanding of these signaling pathways is not only crucial for optimizing its therapeutic use in cardiology but also opens avenues for its potential repositioning in other therapeutic areas, including oncology. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other cardiac glycosides in the context of cellular signaling.

References

Acetyldigitoxin: A Deep Dive into its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of acetyldigitoxin, a cardiac glycoside used in the management of heart failure. This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.

Quantitative Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound, primarily derived from a study in humans using radiolabeled ³H-α-acetyldigitoxin.

Table 1: Pharmacokinetic Parameters of ³H-α-Acetyldigitoxin in Humans Following Intravenous (i.v.) and Oral (p.o.) Administration [1]

ParameterIntravenous (n=5)Oral (n=3)
Plasma Half-Life 8.5 ± 1.0 days8.8 ± 1.0 days
Urinary Excretion (6 days) 20.9 ± 3.6 % of dose21.3 ± 2.9 % of dose
Fecal Excretion (18 days, n=2) 14.3 - 16.1 % of dose22.3 % of dose (n=1)
Plasma Protein Binding 80.8 ± 2.0 %80.8 ± 2.0 %
Volatile Plasma Radioactivity 4.07 ± 0.1 %6.78 ± 0.2 %

Table 2: Metabolite Distribution in Urine [1]

Administration RouteDigitoxin as a Percentage of Chloroform-Extracted ³H-Activity
Intravenous 63%
Oral 53%

Experimental Protocols

This section details a generalized experimental protocol for a human pharmacokinetic study of this compound, based on the methodologies described in the available literature[1].

Study Design and Population
  • Study Type: Open-label, single-dose pharmacokinetic study.

  • Subjects: A small cohort of patients with cardiovascular disease.

  • Ethical Considerations: The study protocol should be approved by an institutional review board, and all participants must provide informed consent.

Drug Administration
  • Intravenous (i.v.) Cohort: A single dose of ³H-α-acetyldigitoxin is administered intravenously.

  • Oral (p.o.) Cohort: A single oral dose of ³H-α-acetyldigitoxin is administered.

Sample Collection
  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose for up to several days) to characterize the plasma concentration-time profile.

  • Urine and Feces Collection: Total urine and feces are collected for an extended period (e.g., up to 18 days) to determine the extent and routes of excretion.

Sample Analysis
  • Radioactivity Measurement: The total radioactivity in plasma, urine, and fecal homogenates is quantified using liquid scintillation counting to determine the concentration of the radiolabeled drug and its metabolites.

  • Metabolite Profiling:

    • Plasma and urine samples are subjected to solvent extraction (e.g., with chloroform) to separate parent drug and metabolites based on their polarity.

    • Thin-layer chromatography (TLC) is employed to separate and identify the radioactive components in the extracts. The identity of metabolites, such as digitoxin, is confirmed by comparing their chromatographic behavior to that of authentic standards.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:

  • Plasma half-life (t½)

  • Apparent volume of distribution (Vd)

  • Total body clearance (CL)

  • Extent of urinary and fecal excretion

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the Na+/K+ ATPase pump in myocardial cells. This inhibition triggers a cascade of events leading to increased cardiac contractility.[2] The binding of this compound to the α-subunit of the Na+/K+ ATPase also activates intracellular signaling pathways, including the Src/Ras/Raf/MEK/ERK cascade.[3][4]

Acetyldigitoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+ ATPase (α-subunit) This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_ion Decreased Ca2+ efflux Ras Ras Src->Ras Na_ion->NaCa_Exchanger Reduces activity of SR Sarcoplasmic Reticulum Ca_ion->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contractility SR->Contraction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK

Caption: this compound's mechanism of action and associated signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study of a drug like this compound.

PK_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Design & IRB Approval Subjects Subject Recruitment & Informed Consent Protocol->Subjects Dosing Drug Administration (i.v. or p.o.) Subjects->Dosing Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Quantification Bioanalysis: Quantification of Drug & Metabolites Processing->Quantification PK_Analysis Pharmacokinetic Data Analysis Quantification->PK_Analysis Report Final Study Report & Publication PK_Analysis->Report

Caption: A generalized workflow for a clinical pharmacokinetic study.

References

Acetyldigitoxin: An In-depth Technical Guide to Molecular Targets Beyond the Sodium Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has long been utilized in the management of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase (sodium pump), leading to increased intracellular calcium concentrations and enhanced cardiac contractility. However, a growing body of evidence suggests that the pharmacological actions of this compound and other cardiac glycosides extend beyond this well-established target. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the sodium pump, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of associated signaling pathways. While direct quantitative data for this compound is often limited, this guide incorporates data from the closely related and structurally similar cardiac glycosides, digoxin and digitoxin, to infer potential off-target interactions.

Quantitative Data on Off-Target Interactions

The following tables summarize the available quantitative data for the interaction of cardiac glycosides with molecular targets other than the Na+/K+-ATPase. It is important to note that much of the existing research has been conducted with digoxin and digitoxin; these values are presented as estimations for the potential activity of this compound.

CompoundTarget/PathwayCell Line(s)IC50/EC50Reference(s)
This compoundNa+/K+-ATPaseIsolated rat pinealocytes5 nM[1]
DigoxinSrc KinasePC-9, PC-9-IR~0.1 µM[2]
DigitoxinNa+/K+-ATPaseH19750.78 µM (EC50)[3]
DigitoxinCell Viability (H1975)H19750.19 ± 0.06 µM (CC50)[3]

Table 1: Inhibition Constants of Cardiac Glycosides on Various Targets.

CompoundPathwayEffectCell Line(s)ConcentrationReference(s)
DigitoxinNF-κB Activation (TNF-α induced)Inhibition (~80%)HeLaNot specified[4]
DigoxinNF-κB and TNF-α-stimulated NF-κB activityInhibitionRaji, NAMALWANot specified[5]
Digitoxinc-Myc IRES-mediated translationInhibitionNot specifiedNot specified[6]
Lanatoside CSTAT3InhibitionHuCCT-1, TFK-1Not specified[7]

Table 2: Effects of Cardiac Glycosides on Signaling Pathways.

Signaling Pathways Beyond Na+/K+-ATPase Inhibition

This compound and related cardiac glycosides modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

Src Kinase Signaling

Cardiac glycosides can activate Src, a non-receptor tyrosine kinase, which is a key component of the Na+/K+-ATPase signalosome. This interaction can trigger downstream signaling cascades, including the MAPK/ERK pathway.[8] Digoxin has been shown to significantly suppress Src activity and its protein expression in a dose- and time-dependent manner in non-small cell lung cancer cells.[2]

Src_Signaling This compound This compound NKA Na+/K+-ATPase This compound->NKA Binds Src Src NKA->Src Activates MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Activates Proliferation Proliferation MAPK_ERK->Proliferation Regulates

Caption: this compound interaction with the Na+/K+-ATPase activates Src kinase, which in turn modulates the MAPK/ERK signaling pathway, impacting cell proliferation.

NF-κB Signaling Pathway

Digitoxin has been demonstrated to potently block the activation of the TNF-α/NF-κB signaling pathway. This inhibition occurs by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor 1 (TNFR1).[4] This mechanism suggests a potential anti-inflammatory role for this compound. Digoxin has also been shown to inhibit NF-κB activity in Burkitt's lymphoma cells.[5]

NFkB_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits This compound This compound This compound->TRADD Blocks Recruitment NFkB NF-κB Activation TRADD->NFkB Leads to Inflammation Inflammation NFkB->Inflammation Promotes

Caption: this compound may inhibit the NF-κB signaling pathway by blocking the recruitment of TRADD to TNFR1.

c-Myc IRES-Mediated Translation

Cardiac glycosides have been identified as inhibitors of internal ribosome entry site (IRES)-mediated translation of the c-Myc oncogene.[6][9] By suppressing the translation of c-Myc, a key regulator of cell growth and proliferation, this compound could exert anti-cancer effects.

cMyc_IRES_Translation cMyc_mRNA c-Myc mRNA IRES IRES cMyc_mRNA->IRES Ribosome Ribosome IRES->Ribosome Recruits cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Translates Cell_Growth Cell_Growth cMyc_Protein->Cell_Growth Promotes This compound This compound This compound->IRES Inhibits

Caption: this compound can potentially inhibit the IRES-mediated translation of c-Myc mRNA, leading to reduced cell growth.

Experimental Protocols

Target Deconvolution using Chemical Proteomics

This protocol outlines a general workflow for identifying the protein targets of this compound using an affinity-purification mass spectrometry (AP-MS) approach.

Proteomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Immobilize Immobilize this compound on beads Incubate Incubate Lysate with Beads Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification & Quantification LCMS->Identify

Caption: Workflow for identifying this compound binding partners using affinity-purification mass spectrometry.

Methodology:

  • Probe Synthesis: Synthesize an this compound analog with a linker arm suitable for immobilization on a solid support (e.g., agarose or magnetic beads).

  • Affinity Purification:

    • Incubate the immobilized this compound with cell or tissue lysates.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database.

    • Quantify the relative abundance of identified proteins between the this compound-treated and control samples to identify specific binding partners.

TNF-α-induced TRADD Recruitment Assay

This protocol describes a co-immunoprecipitation (Co-IP) method to assess the effect of this compound on the interaction between TNFR1 and TRADD.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293T) and treat with this compound at various concentrations for a specified time.

  • Stimulation: Stimulate the cells with TNF-α to induce the formation of the TNFR1 signaling complex.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for TNFR1.

    • Capture the antibody-protein complexes using protein A/G beads.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against TRADD and TNFR1 to detect their presence in the complex.

In Vitro c-Myc IRES Translation Assay

This protocol details a bicistronic luciferase reporter assay to measure the effect of this compound on c-Myc IRES activity.

Methodology:

  • Plasmid Construction: Construct a bicistronic reporter plasmid containing a cap-dependent Renilla luciferase gene followed by the c-Myc IRES sequence and a firefly luciferase gene.

  • Cell Transfection and Treatment: Transfect a suitable cell line with the reporter plasmid and treat with varying concentrations of this compound.

  • Luciferase Assay: After a defined incubation period, lyse the cells and measure the activities of both Renilla and Firefly luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. A decrease in this ratio in the presence of this compound indicates inhibition of c-Myc IRES-mediated translation.

Src Kinase Activity Assay

This protocol describes a method to measure the effect of this compound on Src kinase activity.[10][11][12]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse them to obtain total protein extracts.

  • Immunoprecipitation (optional): Immunoprecipitate Src kinase from the cell lysates to isolate it from other kinases.

  • Kinase Reaction:

    • Incubate the cell lysate or immunoprecipitated Src with a specific Src substrate and ATP in a kinase reaction buffer.

    • The reaction can be monitored by measuring the consumption of ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylation of the substrate using a specific antibody in a Western blot or ELISA format.

  • Data Analysis: Compare the kinase activity in this compound-treated samples to untreated controls to determine the inhibitory or stimulatory effect.

Conclusion

The therapeutic and biological activities of this compound are not solely dependent on its interaction with the Na+/K+-ATPase. This technical guide has highlighted several key molecular targets and signaling pathways that are likely modulated by this cardiac glycoside, including Src kinase, NF-κB, and c-Myc IRES-mediated translation. While direct quantitative data for this compound remains an area for further investigation, the information gathered from related compounds provides a strong foundation for future research. The detailed experimental protocols provided herein offer a practical framework for scientists and drug development professionals to further explore the multifaceted pharmacology of this compound and its potential for therapeutic applications beyond cardiology, particularly in the realm of oncology and inflammatory diseases. Further research employing advanced techniques such as quantitative proteomics will be instrumental in fully elucidating the complete target profile of this compound and unlocking its full therapeutic potential.

References

Acetyldigitoxin and its Impact on Intracellular Calcium Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, exerts a significant influence on intracellular calcium concentration, a cornerstone of its therapeutic and toxic effects. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on intracellular calcium homeostasis. It summarizes key quantitative data, details experimental methodologies for studying these effects, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action: A Cascade to Calcium Elevation

The primary molecular target of this compound is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] this compound binds to the extracellular α-subunit of this pump, inhibiting its function.[1] This inhibition leads to a cascade of events culminating in an increase in the intracellular calcium concentration:

  • Inhibition of Na+/K+-ATPase: this compound's binding to the Na+/K+-ATPase pump impedes the transport of three sodium ions out of the cell and two potassium ions into the cell.[2]

  • Increased Intracellular Sodium: The reduced activity of the pump results in an accumulation of sodium ions within the cytoplasm.[1][4]

  • Altered Na+/Ca2+ Exchanger (NCX) Function: The elevated intracellular sodium concentration diminishes the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. The NCX typically transports three sodium ions into the cell in exchange for one calcium ion out.[5] With a higher intracellular sodium level, the efficiency of this calcium extrusion is significantly reduced.[1][5]

  • Elevated Intracellular Calcium: The net effect is a decrease in calcium efflux, leading to a rise in the cytosolic calcium concentration.[1][5] This increased calcium is then available for uptake into the sarcoplasmic reticulum (SR), leading to greater calcium release during subsequent action potentials and enhanced cardiac contractility.[5]

It is important to note that at therapeutic concentrations, these changes in intracellular sodium may be subtle, on the order of a 1 mM increase, yet sufficient to produce a significant inotropic effect.[4] However, at toxic concentrations, the alterations in ion gradients become more pronounced, leading to arrhythmias.[6]

Quantitative Data on Intracellular Calcium Modulation

A key study by Arispe et al. (2008) investigated the dose-dependent effect of digitoxin on intracellular calcium concentration in cultured cells.[8] The findings from this study are summarized in the table below and serve as a strong proxy for the expected effects of this compound.

Digitoxin Concentration (nM)Peak Change in Intracellular Ca2+ (nM)Percentage of Cells Responding
000%
40~25~10%
100~75~50%
200~150~85%
400~225~90%

Data adapted from Arispe et al. (2008).[8] The study utilized GT1-7 cells and the calcium-sensitive probe FURA-2 AM. A response was defined as a change of at least 25 nM from the baseline intracellular calcium concentration.

Experimental Protocols for Measuring Intracellular Calcium

The following is a detailed methodology for measuring changes in intracellular calcium concentration induced by this compound, based on established protocols using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents
  • This compound stock solution (in DMSO or ethanol)

  • Cultured cells (e.g., cardiac myocytes, H9c2 cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • HEPES

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.

Cell Preparation and Seeding
  • Culture cells in appropriate growth medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Once confluent, wash the cells with phosphate-buffered saline (PBS) and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh growth medium and determine the cell concentration.

  • Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate the plates for 24-48 hours to allow for cell attachment and growth.

Fura-2 AM Loading
  • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS with HEPES). The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in the dispersion of the dye.

  • Aspirate the growth medium from the wells of the 96-well plate.

  • Wash the cells gently with the physiological buffer.

  • Add the Fura-2 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification by intracellular esterases.

  • After incubation, aspirate the loading solution and wash the cells twice with the physiological buffer to remove any extracellular dye.

  • Add fresh buffer to each well for the experiment.

Measurement of Intracellular Calcium
  • Place the 96-well plate into the fluorescence microplate reader.

  • Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.

  • Establish a baseline fluorescence ratio (340/380) for a few minutes before the addition of this compound.

  • Add varying concentrations of this compound to the wells. The plate reader's injectors can be used for precise and automated addition.

  • Continue to record the 340/380 fluorescence ratio over time to monitor the change in intracellular calcium concentration.

  • At the end of the experiment, the calcium response can be calibrated by adding a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).

Data Analysis

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute calcium concentration:

[Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)

Where:

  • [Ca2+]i is the intracellular calcium concentration.

  • Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).

  • R is the measured 340/380 fluorescence ratio.

  • Rmin and Rmax are the minimum and maximum fluorescence ratios, respectively.

  • F380max and F380min are the fluorescence intensities at 380 nm under calcium-free and calcium-saturated conditions, respectively.

Visualizing the Pathways and Processes

Signaling Pathway of this compound-Induced Calcium Increase

Acetyldigitoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion Na+ NaK_ATPase->Na_ion Reduced Efflux NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Reduced Efflux Na_ion->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_ion->SR Increased Uptake

Caption: Signaling cascade of this compound leading to increased intracellular calcium.

Experimental Workflow for Intracellular Calcium Measurement

Calcium_Measurement_Workflow A Cell Seeding in 96-well Plate B Fura-2 AM Loading A->B C Baseline Fluorescence Measurement (340/380 nm Ratio) B->C D Addition of this compound C->D E Time-course Fluorescence Measurement D->E F Data Analysis (Ratio Calculation, Calibration) E->F

Caption: Workflow for measuring this compound's effect on intracellular calcium.

Logical Flow of Experimental Design

Logical_Flow_Diagram Start Start Prep Prepare Cell Culture Start->Prep Load Load Cells with Fura-2 AM Prep->Load Setup Setup Plate Reader Load->Setup Baseline Record Baseline Setup->Baseline Treat Treat with this compound Baseline->Treat Record Record Calcium Response Treat->Record Calibrate Calibrate with Ionomycin/EGTA Record->Calibrate Analyze Analyze Data Calibrate->Analyze End End Analyze->End

Caption: Logical progression of an experiment to determine this compound's calcium effects.

Conclusion

This compound elevates intracellular calcium concentration through a well-defined mechanism initiated by the inhibition of the Na+/K+-ATPase pump. This guide provides a foundational understanding of this process, supported by quantitative data from a closely related compound and detailed experimental protocols. The provided visualizations offer a clear depiction of the signaling pathways and experimental procedures. This comprehensive resource is designed to aid researchers in designing and interpreting experiments aimed at further elucidating the nuanced effects of this compound and other cardiac glycosides on cellular calcium signaling. Further research focusing on generating specific dose-response data for this compound will be valuable in refining our understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Acetyldigitoxin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin is a cardiac glycoside, a class of organic compounds known for their potent effects on the heart.[1] It is an acetyl derivative of digitoxin and is found in the leaves of Digitalis species.[1] The primary mechanism of action for this compound is the inhibition of the Na+/K+ ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2][3] This inhibition leads to an increase in intracellular calcium levels, which is the basis for its cardiotonic effects.[3][4]

Beyond its traditional use in treating cardiac failure, this compound and other cardiac glycosides have garnered significant interest in oncology research.[1] Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit cell growth in various cancer cell lines, often at nanomolar concentrations.[5][6] This has opened avenues for exploring this compound as a potential anti-cancer agent.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with methodologies for assessing its cytotoxic effects.

Physicochemical and Handling Information

Proper handling and storage of this compound are critical due to its high potency and potential toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1111-39-3[7][8]
Molecular Formula C43H66O14[7]
Molecular Weight 806.98 g/mol [7]
Appearance Solid, white or almost white odorless powder[8][9]
Solubility Slightly soluble in DMSO, Chloroform, Methanol[2][8]
Stability Hygroscopic (absorbs moisture from the air)[8]

Safety Precautions

This compound is a highly potent and toxic compound that must be handled with extreme care.

  • Toxicity: Fatal if swallowed and toxic if inhaled. There is a danger of cumulative effects with repeated exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[9][10] Avoid generating dust.[9]

  • Spills: Clean up spills immediately. Use dry clean-up procedures and avoid dusting. Place waste in a suitable, labeled container for disposal.[9]

  • Disposal: Dispose of this compound waste and contaminated materials according to institutional and local regulations for hazardous chemical waste.

Application Notes

Solubility and Solvent Selection

The poor aqueous solubility of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose in cell culture applications.[2][8][11]

  • Primary Solvent: Use cell culture grade, sterile DMSO (≥99.5%) to prepare the initial high-concentration stock solution.[12]

  • Warming and Sonication: To aid dissolution, the vial can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2][13]

  • Final DMSO Concentration: When diluting the stock solution into your cell culture medium for experiments, ensure the final concentration of DMSO is non-toxic to your specific cell line. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration as the treated wells) in all experiments to account for any solvent effects.[14]

Stability and Storage

Proper storage is essential to maintain the integrity and activity of this compound.

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial ConditionsReference
Powder (Solid) -20°CLong-termProtect from light, store in a desiccator (hygroscopic)[2][8]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeat freeze-thaw cycles[13]
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeat freeze-thaw cycles[13]

Signaling Pathway of this compound

This compound's primary molecular target is the α-subunit of the Na+/K+ ATPase pump located on the cell membrane.[4] Its inhibitory action triggers a cascade of ionic changes within the cell.

Acetyldigitoxin_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase (Sodium-Potassium Pump) This compound->NaK_ATPase Na_in Intracellular Na+ ↑ NaK_ATPase->Na_in Inhibition NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduced Gradient Ca_in Intracellular Ca2+ ↑ NaCa_Exchanger->Ca_in Inhibition of Ca2+ extrusion Downstream Downstream Effects (e.g., Apoptosis, Reduced Proliferation) Ca_in->Downstream

Caption: Mechanism of this compound action via Na+/K+ ATPase inhibition.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a highly concentrated primary stock solution in DMSO.

Materials:

  • This compound powder (e.g., 1 mg)

  • Cell culture grade DMSO, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer and sonicator

Procedure:

  • Calculation: Determine the volume of DMSO required. The molecular weight of this compound is 806.98 g/mol .

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 1 mg of this compound to make a 10 mM (0.01 M) solution:

    • Volume (L) = 0.001 g / (0.01 mol/L * 806.98 g/mol ) = 0.0001239 L = 123.9 µL

  • Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube on a precision balance. This should be done in a fume hood.

  • Solubilization: Add the calculated volume of DMSO (123.9 µL for 1 mg) to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, place the tube in a 37°C water bath or sonicator for 5-10 minutes to facilitate dissolution. Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, light-protective cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[13]

Table 3: Quick Reference for 10 mM Stock Solution Preparation

Mass of this compoundVolume of DMSO to Add
1 mg123.9 µL
5 mg619.6 µL
10 mg1.239 mL
Protocol 2: General Workflow for Cell-Based Assays

This workflow outlines the steps from stock solution to a typical cell-based experiment, such as a cytotoxicity assay.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw One Aliquot of Stock Solution store_stock->thaw_stock prep_working Prepare Working Solutions by Serial Dilution in Culture Medium thaw_stock->prep_working treat_cells Treat Cells with Working Solutions (include vehicle control) prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate incubate_cells Incubate Cells (e.g., 24 hours to attach) seed_cells->incubate_cells incubate_cells->treat_cells incubate_treat Incubate for Exposure Period (e.g., 24, 48, 72 hours) treat_cells->incubate_treat assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate_treat->assay analyze Read Plate and Analyze Data (Calculate IC50) assay->analyze end End analyze->end

Caption: Workflow from stock preparation to cytotoxicity data analysis.

Protocol 3: Example Application - Cytotoxicity Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.[15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound working solutions (prepared as in Protocol 2)

  • Vehicle control (medium with the highest concentration of DMSO used)

  • Cytotoxicity detection reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2X concentrated working solutions of this compound by diluting the stock solution in complete medium. For example, to achieve final concentrations of 1, 10, 100, and 1000 nM, prepare 2X solutions of 2, 20, 200, and 2000 nM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well in triplicate. Remember to include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Viability Assessment: After incubation, measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).

  • Data Analysis:

    • Subtract the average background reading (medium only) from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control viability:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Expected Results

This compound and related cardiac glycosides have shown potent cytotoxic effects against a variety of cancer cell lines. The IC50 values are typically in the low nanomolar range.

Table 4: Example IC50 Values for Digitoxin (a closely related compound) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
TK-10Renal Adenocarcinoma3 nM48 hours
K-562Chronic Myeloid Leukemia3-5 nM (approx.)Not specified
MCF-7Breast Adenocarcinoma~33 nMNot specified[16]
HeLaCervical Cancer~300 nM (cytotoxic threshold)24 hours[17]

Note: This data is for digitoxin and serves as an approximate reference. Researchers should determine the IC50 for this compound empirically in their specific cell line of interest.

References

Application Notes and Protocols for Acetyldigitoxin Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, is a potent inhibitor of the Na+/K+ ATPase pump.[1][2] This inhibition leads to an increase in intracellular calcium levels in cardiomyocytes, resulting in increased cardiac contractility.[1] It is primarily investigated for its potential in the treatment of cardiac failure and certain arrhythmias.[3] These application notes provide a detailed overview of the available data on the dosage and administration of this compound in various animal models, intended to guide researchers in designing preclinical studies. Due to the limited availability of recent studies specifically on this compound, data from closely related cardiac glycosides, such as digitoxin and digoxin, are included for reference and comparative purposes. Extreme caution is advised when extrapolating dosage between different cardiac glycosides and across animal species, as sensitivity can vary significantly.[4][5]

Data Presentation: Dosage and Toxicity

The following tables summarize the available quantitative data on the dosage and toxicity of this compound and related cardiac glycosides in different animal models.

Table 1: this compound Lethal Dose (LD50) Data

Animal ModelRoute of AdministrationLD50Source
MiceOral7.8 mg/kg[6]
CatOral>10 mg/kg

Table 2: Digitoxin and Digoxin Dosage and Toxicity Data (for reference)

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectSource
DigitoxinRat (female, with myocardial infarction)Oral0.1 mg/100 g/day (equivalent to 1 mg/kg/day)Prolonged survival in rats with heart failure.[7][8][7][9]
DigoxinRatSubcutaneousAD50: 13.0 ± 1.0 mg/kgArrhythmogenic Dose 50%[4]
DigoxinRatSubcutaneousLD50: 30.0 ± 1.9 mg/kgLethal Dose 50%[4]
DigoxinGuinea PigSubcutaneousAD50: 0.60 ± 0.04 mg/kgArrhythmogenic Dose 50%[4]
DigoxinGuinea PigSubcutaneousLD50: 0.60 ± 0.04 mg/kgLethal Dose 50%[4]

Note: The significant difference in sensitivity to digoxin between rats and guinea pigs highlights the critical need for careful dose-finding studies when using this compound in new animal models.[4] Guinea pigs are substantially more sensitive to cardiac glycosides than rats.[4]

Experimental Protocols

Vehicle Formulation and Preparation

This compound is poorly soluble in water. A common approach for administering hydrophobic compounds to animals is to use a vehicle system.

Recommended Vehicle: A formulation using Dimethyl sulfoxide (DMSO) and a co-solvent like Polyethylene glycol 300 (PEG300) or corn oil is a potential starting point.[1]

Example Protocol for Vehicle Preparation:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a stock solution.

  • Further dilute the stock solution with PEG300 or corn oil to the final desired concentration.

  • Vortex the solution thoroughly to ensure homogeneity.

  • Prepare the formulation fresh on the day of administration.

  • It is crucial to conduct a vehicle tolerability study in a small cohort of animals before commencing the main experiment to ensure the vehicle itself does not cause adverse effects.

Administration Routes

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes for rodents include oral (PO), intraperitoneal (IP), and intravenous (IV).

a. Oral Administration (Gavage)

  • Purpose: To mimic the clinical route of administration and for studies requiring repeated dosing.

  • Procedure:

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the prepared this compound solution slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

b. Intraperitoneal (IP) Injection

  • Purpose: For rapid systemic absorption when oral administration is not suitable.

  • Procedure:

    • Restrain the animal to expose the abdomen.

    • Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Inject the solution into the peritoneal cavity.

c. Intravenous (IV) Injection

  • Purpose: To achieve immediate and complete bioavailability.

  • Procedure (Tail Vein Injection in Mice/Rats):

    • Warm the animal's tail to dilate the lateral tail veins.

    • Place the animal in a suitable restrainer.

    • Use a 27-30 gauge needle attached to a syringe containing the this compound solution.

    • Insert the needle into one of the lateral tail veins.

    • Inject the solution slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Mandatory Visualizations

Signaling Pathway of this compound

Acetyldigitoxin_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase Pump (on cardiomyocyte membrane) This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces activity of Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to SR Sarcoplasmic Reticulum Ca_in->SR Increased uptake into Ca_release Increased Ca2+ Release from SR SR->Ca_release Results in Contraction Increased Myocardial Contractility Ca_release->Contraction Causes

Caption: Mechanism of action of this compound in cardiomyocytes.

Experimental Workflow for this compound Administration

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Randomization Randomization into Control and Treatment Groups Animal_Acclimatization->Randomization Administration Administration (e.g., Oral Gavage) Randomization->Administration Vehicle_Prep Vehicle Preparation Vehicle_Prep->Administration Control Group Drug_Prep This compound Formulation Preparation Drug_Prep->Administration Treatment Group Monitoring Post-administration Monitoring (Toxicity, Physiological Parameters) Administration->Monitoring Data_Collection Data Collection (e.g., ECG, Blood Samples) Monitoring->Data_Collection Endpoint Experimental Endpoint Data_Collection->Endpoint

Caption: General experimental workflow for in vivo studies.

Dosage-Response Relationship

Dosage_Response Dose This compound Dose Therapeutic Therapeutic Effect (Increased Contractility) Dose->Therapeutic Low to Moderate Toxic Toxic Effect (Arrhythmias) Dose->Toxic Moderate to High Lethal Lethal Effect Dose->Lethal Very High

Caption: Conceptual relationship between dosage and effect.

Concluding Remarks

The provided information serves as a foundational guide for initiating preclinical research with this compound. It is imperative for researchers to conduct thorough literature reviews and pilot studies to determine the optimal dosage, administration route, and vehicle for their specific animal model and experimental objectives. Given the narrow therapeutic index of cardiac glycosides, careful monitoring for signs of toxicity is essential throughout any study. Collaboration with institutional veterinarians and adherence to all animal care and use guidelines are mandatory.

References

Application Notes and Protocols for Quantifying Acetyldigitoxin in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin is a cardiac glycoside, a class of organic compounds known for their potent effects on the contractility of the heart muscle. These compounds act by inhibiting the Na+/K+ ATPase pump in myocardial cell membranes.[1] Accurate quantification of this compound in various tissues is crucial for preclinical pharmacokinetic and toxicokinetic studies, aiding in the determination of tissue distribution, accumulation, and potential organ-specific toxicity. This document provides detailed analytical methods and protocols for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose. While methods for similar cardiac glycosides like digoxin and digitoxin are more commonly reported, the principles and procedures outlined here are directly applicable and adaptable for this compound.

Principles of Analytical Methods

The quantification of this compound from complex tissue matrices involves three key stages:

  • Tissue Homogenization and Extraction: This initial step is critical for disrupting the tissue structure to release the analyte. This is typically followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from interfering matrix components such as proteins and lipids.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate this compound from other endogenous compounds and any remaining matrix components. Reversed-phase chromatography with a C18 column is commonly used for cardiac glycosides.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of the target analyte. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for this compound, ensuring a high degree of specificity.

Experimental Protocols

I. Tissue Sample Preparation and Extraction

This protocol is a generalized procedure and may require optimization for specific tissue types.

Materials:

  • Tissue of interest (e.g., heart, liver, kidney)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (IS) solution (e.g., a structurally similar cardiac glycoside not present in the sample, or a stable isotope-labeled this compound)

  • Extraction Solvent: A mixture of organic solvents. Based on methods for similar compounds, options include:

    • Ethyl acetate/heptane/dichloromethane (3:1:1, v/v/v)[2]

    • Chloroform:2-propanol (95:5, v/v)[3]

    • Methyl tert-butyl ether[4]

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Protocol:

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).

    • Add a 3-fold volume of ice-cold PBS (e.g., 300 µL for 100 mg of tissue).

    • Add the Internal Standard solution to the sample.

    • Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Liquid-Liquid Extraction (LLE):

    • To the tissue homogenate, add 3-5 volumes of the chosen extraction solvent.

    • Vortex the mixture vigorously for 5-10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.

    • Carefully transfer the organic (upper or lower, depending on the solvent) layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer to maximize recovery.

    • Combine the organic extracts.

  • Solid-Phase Extraction (SPE) - Alternative to LLE:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing methanol followed by water through it.[3]

    • Load the tissue homogenate onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the this compound and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the reconstitution solution.

    • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

Instrumentation:

  • HPLC or UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)[2]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. For other cardiac glycosides, ammonium adducts are commonly monitored.[2]

  • Collision Energy and other MS parameters: Optimize for the specific precursor-product ion transition of this compound.

Data Presentation

Quantitative data for method performance should be established through a validation process. The following tables provide a template for summarizing such data, with example values derived from methods for similar cardiac glycosides.

Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification in Tissue (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[4]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery 85 - 110%
Matrix Effect < 15%

Table 2: Comparison of Extraction Methods for Cardiac Glycosides (Illustrative)

Extraction MethodAnalyteMatrixRecovery (%)Reference
Liquid-Liquid ExtractionDigoxinWhole BloodNot specified[2]
Solid-Phase ExtractionDigoxin, MetildigoxinWhole Blood62 - 100%[3]
Liquid-Liquid ExtractionDigoxinSerumNot specified[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in PBS + Internal Standard Tissue->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification in tissues.

signaling_pathway This compound This compound NaK_ATPase Na+/K+ ATPase Pump (Myocardial Cell Membrane) This compound->NaK_ATPase Increased_Na Increased Intracellular Na+ Concentration NaK_ATPase->Increased_Na NaCa_Exchanger Decreased Na+/Ca2+ Exchanger Activity Increased_Na->NaCa_Exchanger Increased_Ca Increased Intracellular Ca2+ Concentration NaCa_Exchanger->Increased_Ca Contraction Increased Myocardial Contraction Increased_Ca->Contraction

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines Using Acetyldigitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines. As a potent inhibitor of the Na+/K+ ATPase pump, its mechanism of action extends beyond its cardiotonic effects, making it a subject of interest in oncology research. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including detailed experimental protocols and a summary of its effects on different cell lines.

It is important to note that while this compound is the focus of these notes, much of the detailed mechanistic and quantitative data available in the scientific literature pertains to its close structural analog, digitoxin. Given their similar core structure and primary mechanism of action as cardiac glycosides, the data on digitoxin is presented here as a strong proxy for the expected effects of this compound.

Mechanism of Action

This compound induces apoptosis primarily through the inhibition of the Na+/K+ ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events culminating in apoptosis.[1]

A key pathway affected is the suppression of c-MYC expression, a critical regulator of cell proliferation and survival. This suppression is mediated by the inhibition of the nuclear factor of activated T-cells (NFAT).[2][3] The reduction in c-MYC levels is a crucial step leading to the activation of the intrinsic apoptotic pathway.

The intrinsic pathway is characterized by mitochondrial involvement, including the release of cytochrome c.[4][5] This release is regulated by the Bcl-2 family of proteins. The subsequent activation of caspase-9 and the executioner caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell.[2][5]

Data Presentation

The following tables summarize the quantitative data on the effects of digitoxin (as a proxy for this compound) on various cancer cell lines.

Table 1: IC50 Values of Digitoxin in Cancer Cell Lines

Cancer Cell LineCell TypeIC50 Value (nM)Incubation Time (h)Reference
TK-10Renal Adenocarcinoma348[6][7]
MCF-7Breast Adenocarcinoma3348[6]
UACC-62Melanoma2548[6]
K-562Chronic Myeloid Leukemia6.4Not Specified[6]
NCI-H460Non-Small Cell Lung Cancer48Not Specified[4]
HepG2/ADMDoxorubicin-resistant Hepatocellular Carcinoma132.6524[8]
HepG2/ADMDoxorubicin-resistant Hepatocellular Carcinoma52.2948[8]
HepG2/ADMDoxorubicin-resistant Hepatocellular Carcinoma9.1372[8]

Table 2: Apoptosis Induction by Digitoxin in Cancer Cell Lines

Cancer Cell LineConcentration (nM)Treatment Time (h)Percentage of Apoptotic CellsAssay MethodReference
TK-10348 (followed by 3 days in fresh medium)41.3%Three-fluorescent-dye method[6]
HepG2/ADM424~15%Annexin V-FITC/PI[8]
HepG2/ADM2024~25%Annexin V-FITC/PI[8]
HepG2/ADM10024~43%Annexin V-FITC/PI[8]
HepG2/ADM448~20%Annexin V-FITC/PI[8]
HepG2/ADM2048~40%Annexin V-FITC/PI[8]
HepG2/ADM10048~73%Annexin V-FITC/PI[8]

Table 3: Cell Cycle Arrest Induced by Digitoxin in Cancer Cell Lines

Cancer Cell LineConcentration (nM)Treatment Time (h)Effect on Cell CycleReference
NCI-H460548G2/M arrest[4]
HepG2/ADM4, 20, 10024G2/M arrest (dose-dependent)[8]
SKOV-3IC5024, 48G0/G1 arrest[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound at the desired concentration and for the appropriate time.

  • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

Visualizations

Acetyldigitoxin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Leads to Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_inactive NFAT (inactive) NFAT_active NFAT (active) NFAT_inactive->NFAT_active Calcineurin->NFAT_inactive Dephosphorylates NFAT_nuc NFAT NFAT_active->NFAT_nuc Translocates to cMYC_mRNA ↓ c-MYC mRNA cMYC_protein ↓ c-MYC Protein cMYC_mRNA->cMYC_protein Bax Bax cMYC_protein->Bax Suppression allows activation Bcl2 Bcl-2 cMYC_protein->Bcl2 Regulates Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Promotes release Bcl2->Bax Inhibits Cytochrome_c_cyto Cytochrome c Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cMYC_gene c-MYC Gene NFAT_nuc->cMYC_gene Inhibits Transcription cMYC_gene->cMYC_mRNA Mito_membrane Mitochondrial Membrane Cytochrome_c_mito->Cytochrome_c_cyto

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound (various concentrations and times) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Detection (Annexin V/PI Staining) treat->apoptosis western Protein Expression (Western Blot) treat->western cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Calculate IC50 viability->ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis protein_levels Analyze Protein Levels western->protein_levels cycle_distribution Determine Cell Cycle Distribution cell_cycle->cycle_distribution

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for Acetyldigitoxin in High-Throughput Screening (HTS) for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has long been used in the treatment of heart failure.[1] Like other members of its class, its primary mechanism of action is the inhibition of the Na+/K+ ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, producing a positive inotropic effect on the heart.[1]

Recent high-throughput screening (HTS) campaigns have unveiled the broader therapeutic potential of this compound and other cardiac glycosides, extending beyond cardiology into oncology and virology. These studies suggest that the Na+/K+ ATPase is a viable target for drug repurposing and that this compound can serve as a valuable tool compound in the discovery of novel therapeutics.

These application notes provide an overview of the use of this compound in HTS for drug discovery, including its mechanism of action, relevant signaling pathways, and detailed protocols for biochemical and cell-based assays.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the extracellular α-subunit of the Na+/K+ ATPase pump. This interaction inhibits the enzyme's pumping activity, leading to a cascade of downstream events that can be harnessed for therapeutic purposes.

Primary Mechanism: Na+/K+ ATPase Inhibition

The canonical signaling pathway initiated by this compound is the disruption of the sodium and potassium gradients across the cell membrane. This leads to an increase in intracellular sodium concentration, which subsequently reduces the efficiency of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[1]

This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Disrupted Gradient NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduced Activity Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Cellular_Effects Cellular Effects (e.g., Inotropy) Ca_in->Cellular_Effects

Fig. 1: Primary signaling pathway of this compound.
Downstream Signaling in Cancer

In cancer cells, the inhibition of Na+/K+ ATPase by cardiac glycosides like digitoxin (a close analog of this compound) triggers a more complex signaling network that can lead to cell cycle arrest and apoptosis. This "signalosome" involves the interaction of Na+/K+ ATPase with other signaling proteins, including Src kinase and the Epidermal Growth Factor Receptor (EGFR). This can lead to the activation of the Ras/ERK1/2 cascade and modulation of transcription factors like AP-1 and NF-κB, which control the expression of genes involved in cell cycle progression.[2]

This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras_ERK Ras/ERK1/2 Cascade EGFR->Ras_ERK AP1_NFkB AP-1 / NF-κB Ras_ERK->AP1_NFkB Modulates Cell_Cycle_Genes Cell Cycle Regulatory Genes AP1_NFkB->Cell_Cycle_Genes Regulates Expression Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest

Fig. 2: Downstream signaling of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and the related cardiac glycoside, digitoxin, in various assays. This data is crucial for designing dose-response experiments in HTS campaigns.

CompoundTarget/AssayCell Line/SystemIC50/EC50Reference
This compound Na+/K+ ATPaseIsolated rat pinealocytes5 nM[3]
Digitoxin Cell Growth InhibitionTK-10 (Renal Adenocarcinoma)3 nM[4]
Digitoxin Cell Growth InhibitionUACC-62 (Melanoma)33 nM[4]
Digitoxin Cell Growth InhibitionMCF-7 (Breast Cancer)20 nM[4]
Digitoxin Na+/K+ ATPase InhibitionNCI-H460 (Lung Cancer)2.8 µM[5]
Digitoxin Kynurenine ProductionMDA-MB-231 (Breast Cancer)~164 nM[6]
Digitoxin Kynurenine ProductionA549 (Lung Cancer)40 nM[6]

Experimental Protocols

The following are detailed protocols for HTS assays relevant to the screening of this compound and other Na+/K+ ATPase inhibitors.

Protocol 1: Biochemical Na+/K+ ATPase Inhibition Assay

This protocol is adapted for a high-throughput format to identify inhibitors of Na+/K+ ATPase activity by measuring the release of inorganic phosphate (Pi).

Materials:

  • Purified Na+/K+ ATPase (e.g., from porcine kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl, pH 7.4

  • ATP solution (e.g., 100 mM stock)

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 384-well microplates

  • Plate reader capable of measuring absorbance at ~620-660 nm

Workflow Diagram:

Start Start Add_Enzyme Dispense Na+/K+ ATPase in Assay Buffer to wells Start->Add_Enzyme Add_Compound Add this compound or Test Compounds Add_Enzyme->Add_Compound Incubate_1 Incubate (e.g., 15 min at 37°C) Add_Compound->Incubate_1 Add_ATP Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate (e.g., 15-30 min at 37°C) Add_ATP->Incubate_2 Add_Detection_Reagent Stop reaction and add Phosphate Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (e.g., 15-20 min at RT) Add_Detection_Reagent->Incubate_3 Read_Absorbance Read Absorbance (~620-660 nm) Incubate_3->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data

Fig. 3: Workflow for the biochemical Na+/K+ ATPase inhibition assay.

Procedure:

  • Prepare a working solution of Na+/K+ ATPase in Assay Buffer.

  • Dispense the enzyme solution into the wells of a 384-well microplate.

  • Add this compound or test compounds at various concentrations. Include appropriate controls (e.g., DMSO vehicle control for 0% inhibition, a known inhibitor like ouabain for 100% inhibition).

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a pre-determined concentration of ATP (e.g., to a final concentration of 1 mM).

  • Incubate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and detect the generated inorganic phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at the appropriate wavelength (typically 620-660 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound and other active compounds.

Protocol 2: Cell-Based Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following the inhibition of Na+/K+ ATPase by this compound.

Materials:

  • A relevant cell line (e.g., HEK293, a cancer cell line, or iPSC-derived cardiomyocytes)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Workflow Diagram:

Start Start Seed_Cells Seed cells in 384-well plates and culture overnight Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Incubate_Dye Incubate for dye uptake (e.g., 30-60 min at 37°C) Load_Dye->Incubate_Dye Wash_Cells Wash cells to remove extracellular dye Incubate_Dye->Wash_Cells Read_Baseline Measure baseline fluorescence Wash_Cells->Read_Baseline Add_Compound Add this compound or Test Compounds Read_Baseline->Add_Compound Read_Kinetic Monitor fluorescence kinetically to measure calcium influx Add_Compound->Read_Kinetic Analyze_Data Analyze Data Read_Kinetic->Analyze_Data

Fig. 4: Workflow for the cell-based calcium influx assay.

Procedure:

  • Seed cells into 384-well, black-walled, clear-bottom microplates and allow them to adhere and grow overnight.

  • Prepare the dye-loading solution by mixing the calcium-sensitive dye with a buffer (e.g., HBSS) and Pluronic F-127 to aid in dye solubilization.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C to allow for dye uptake.

  • Wash the cells with buffer to remove any extracellular dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Using the instrument's automated injection system, add this compound or test compounds at various concentrations.

  • Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium concentration over time.

  • Analyze the data by calculating parameters such as the peak fluorescence, the area under the curve, or the rate of calcium increase. Determine the EC50 value for this compound and other active compounds.

Protocol 3: Cell Viability/Cytotoxicity Assay for Anticancer Screening

This protocol is designed to screen for compounds that reduce the viability of cancer cells, a common application for cardiac glycosides in drug discovery.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231, SKOV-3)

  • Complete cell culture medium

  • This compound (or other test compounds) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • 384-well, white-walled (for luminescence) or clear (for colorimetric) microplates

  • Plate reader capable of measuring luminescence, fluorescence, or absorbance

Workflow Diagram:

Start Start Seed_Cells Seed cancer cells in 384-well plates and allow to adhere Start->Seed_Cells Add_Compound Add this compound or Test Compounds Seed_Cells->Add_Compound Incubate_Treatment Incubate for a defined period (e.g., 48-72 hours) Add_Compound->Incubate_Treatment Add_Viability_Reagent Add cell viability reagent Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent Incubate to allow for signal development (time varies by reagent) Add_Viability_Reagent->Incubate_Reagent Read_Signal Read luminescence, fluorescence, or absorbance Incubate_Reagent->Read_Signal Analyze_Data Analyze Data Read_Signal->Analyze_Data

Fig. 5: Workflow for a cell viability/cytotoxicity assay.

Procedure:

  • Seed cancer cells into 384-well microplates at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere for several hours or overnight.

  • Add this compound or test compounds at a range of concentrations. Include appropriate controls (e.g., DMSO vehicle control, a known cytotoxic agent).

  • Incubate the plates for a predetermined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for the generation of a luminescent, fluorescent, or colorimetric signal.

  • Measure the signal using an appropriate plate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the IC50 value for this compound and other cytotoxic compounds.

Conclusion

This compound is a potent inhibitor of the Na+/K+ ATPase and serves as a valuable pharmacological tool for HTS-based drug discovery. Its well-defined primary mechanism of action, coupled with its emerging roles in modulating complex signaling pathways in cancer and viral infections, makes it a compound of significant interest. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound and to identify novel modulators of the Na+/K+ ATPase and related signaling cascades. As with any HTS campaign, careful assay optimization and validation are critical for generating high-quality, reproducible data.

References

Application of Acetyldigitoxin in Electrophysiology Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, is a potent inhibitor of the sodium-potassium ATPase (Na+/K+-ATPase) pump.[1][2][3] This inhibition leads to a cascade of intracellular ionic changes, primarily an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium (Na+/Ca2+) exchanger.[2][3] These alterations in ion homeostasis have profound effects on the electrophysiological properties of cardiac myocytes, making this compound a subject of interest in cardiac electrophysiology research and drug development.

This document provides detailed application notes and protocols for studying the electrophysiological effects of this compound using standard techniques such as patch-clamp and microelectrode array (MEA).

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase pump.[2] Inhibition of this pump disrupts the normal transmembrane sodium gradient. This leads to a secondary effect on the Na+/Ca2+ exchanger, reducing the extrusion of calcium from the cell and thereby increasing the intracellular calcium concentration. The elevated intracellular calcium enhances the contractile force of the heart muscle, which is the basis for its therapeutic use in heart failure.[2][3] From an electrophysiological standpoint, these ionic shifts alter the cardiac action potential, affecting its duration, and can also influence impulse conduction and automaticity.[4][5]

Acetyldigitoxin_Signaling_Pathway cluster_cell Cardiac Myocyte This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ extrusion via Ca_in ↑ [Ca2+]i NCX->Ca_in SR Sarcoplasmic Reticulum (↑ Ca2+ store & release) Ca_in->SR AP_Changes Altered Action Potential (e.g., shortened APD) Ca_in->AP_Changes Contraction ↑ Contractility SR->Contraction

Figure 1: Signaling pathway of this compound in cardiac myocytes.

Quantitative Data on Electrophysiological Effects

Quantitative data on the specific effects of this compound on cardiac electrophysiology is limited. However, data from closely related cardiac glycosides, such as digoxin, provide valuable insights into the expected dose-dependent effects.

Table 1: Inhibition of Na+/K+-ATPase

CompoundIC50Cell TypeReference
This compound5 nMIsolated rat pinealocytes[1]

Table 2: Electrophysiological Effects of Digoxin (as a surrogate for this compound)

ParameterConcentrationEffectCell/Tissue TypeReference
Serum Concentration (therapeutic)0.5 - 0.9 ng/mLAssociated with decreased mortality in heart failure.Human[6][7]
Serum Concentration (toxic)> 1.0 ng/mLAssociated with increased mortality.Human[6]
Action Potential Duration (APD)1 x 10⁻⁷ MInitial prolongation followed by marked shortening.Canine Purkinje fibers[8]
Atrioventricular (AV) ConductionTherapeutic dosesSlows conduction, prolongs refractory period.Atrial myocardium[6]
QT IntervalTherapeutic dosesShortening of the QT interval.Human[4]
Resting Membrane Potential1 x 10⁻⁷ MRemained near control for 60-75 min, then rapidly decreased.Canine Purkinje fibers[8]
Phase 4 Depolarization1 x 10⁻⁷ MEnhanced in Purkinje fibers.Canine Purkinje fibers[8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of this compound on the action potential and specific ion currents in isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes (e.g., from guinea pig, rabbit, or human-induced pluripotent stem cell-derived cardiomyocytes)

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution: 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP; pH adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Isolate and plate cardiac myocytes on glass coverslips suitable for patch-clamp recording. Allow cells to adhere and stabilize.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip with myocytes in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

    • Approach a myocyte with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode to record action potentials. Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) at a steady frequency (e.g., 1 Hz).

    • Switch to voltage-clamp mode to measure specific ion currents. Use appropriate voltage protocols to isolate the current of interest (e.g., a step depolarization to -40 mV to inactivate sodium channels followed by a step to 0 mV to measure L-type calcium current).

  • Drug Application:

    • Record baseline activity for a stable period (e.g., 5-10 minutes).

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Prepare fresh dilutions from the stock solution.

    • Record the effects of the drug until a steady state is reached.

    • To study dose-response relationships, apply increasing concentrations of this compound in a cumulative or non-cumulative manner.

    • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effects.

  • Data Analysis:

    • Analyze action potential parameters: resting membrane potential, amplitude, upstroke velocity (dV/dt_max), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

    • Analyze ion current characteristics: peak current amplitude, current-voltage (I-V) relationship, and inactivation kinetics.

Patch_Clamp_Workflow A Isolate & Plate Cardiac Myocytes C Establish Whole-Cell Configuration A->C B Prepare Patch Pipette (2-5 MΩ) B->C D Record Baseline Activity (Current & Voltage Clamp) C->D E Perfuse with This compound Solution D->E F Record Drug Effect (Steady State) E->F H Analyze Data (APD, Ion Currents) E->H G Washout with Control Solution F->G G->H

Figure 2: Workflow for a whole-cell patch-clamp experiment.

Microelectrode Array (MEA) Electrophysiology

MEA provides a higher-throughput method to assess the effects of this compound on the field potential of a spontaneously beating cardiomyocyte syncytium.

Materials:

  • Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • MEA plates (e.g., 48- or 96-well)

  • MEA recording system

  • Cell culture medium for hiPSC-CMs

  • This compound stock solution

Procedure:

  • Cell Plating: Plate a monolayer of hiPSC-CMs onto the MEA plate according to the manufacturer's instructions. Allow the cells to form a spontaneously beating syncytium.

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate.

    • Record the baseline spontaneous field potentials from each well for a sufficient duration to establish a stable baseline (e.g., 10-15 minutes).

  • Compound Addition:

    • Prepare a dilution plate with various concentrations of this compound.

    • Add the compound solutions to the respective wells of the MEA plate. Include vehicle controls (e.g., DMSO).

  • Post-Dosing Recording:

    • Immediately after compound addition, begin recording the field potentials.

    • Continue recording for the desired duration to capture both acute and potentially chronic effects.

  • Data Analysis:

    • Analyze the recorded field potential waveforms to extract key parameters, including:

      • Beat rate

      • Field potential duration (FPD), an indicator of action potential duration

      • Spike amplitude

      • Arrhythmic events (e.g., early afterdepolarizations, fibrillatory patterns)

    • Generate dose-response curves for the effects of this compound on these parameters.

MEA_Workflow A Plate hiPSC-CMs on MEA Plate B Culture to form Beating Syncytium A->B C Record Baseline Field Potentials B->C D Add this compound (Dose-Response) C->D E Record Post-Dosing Field Potentials D->E F Analyze Data (Beat Rate, FPD, Arrhythmias) E->F

Figure 3: Workflow for a microelectrode array (MEA) experiment.

Concluding Remarks

This compound, through its inhibitory action on the Na+/K+-ATPase, serves as a valuable pharmacological tool for investigating the intricate relationship between ion homeostasis and cardiac electrophysiology. The protocols outlined above provide a framework for detailed characterization of its effects. Researchers should be mindful of the narrow therapeutic index of cardiac glycosides and the potential for pro-arrhythmic effects, especially at higher concentrations. When specific quantitative data for this compound is unavailable, data from other cardiac glycosides like digoxin can serve as a useful, albeit approximate, guide for experimental design and interpretation.

References

Acetyldigitoxin: A Tool for Investigating Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a potent inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump.[1] This primary mechanism of action leads to a cascade of downstream effects on cellular ion homeostasis, making this compound a valuable pharmacological tool for studying the modulation of various ion channels and transporters. These notes provide an overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its application in ion channel research.

Mechanism of Action

This compound binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase.[1] This inhibition disrupts the normal transport of three sodium ions out of the cell and two potassium ions into the cell, leading to an accumulation of intracellular sodium ([Na+]i). The increased [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in a reverse mode, transporting sodium ions out of the cell and calcium ions into the cell.[1] The resulting increase in intracellular calcium ([Ca2+]i) is the primary driver of the cardiotonic effects of this compound and the basis for its utility in studying calcium-sensitive ion channels and cellular processes.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following table summarizes the known quantitative effects of this compound and its parent compound, digitoxin, on various ion channels and transporters. It is important to note that data for this compound is limited, and therefore, data for the closely related compound digitoxin is included for reference and comparative purposes.

CompoundTargetCell Type/SystemEffectIC50/EC50Reference
This compoundNa+/K+-ATPaseIsolated rat pinealocytesInhibition5 nM
DigitoxinK2P3.1 (TASK-1) Potassium ChannelXenopus laevis oocytesInhibition7.4 µM[2]
DigitoxinRyanodine Receptor 2 (RyR2)Canine left ventricle SR vesiclesActivation~0.2 nM (EC50 for channel activity)[3]

Note: The data for digitoxin should be considered as indicative for the potential effects of this compound, but direct experimental verification is recommended.

Signaling Pathway

The primary signaling cascade initiated by this compound is depicted below. Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn reverses the function of the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium. This rise in calcium can then modulate the activity of various calcium-sensitive ion channels and proteins.

Acetyldigitoxin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Promotes Ion_Channels Modulation of Ca2+-sensitive Ion Channels (e.g., RyR2) Ca_in->Ion_Channels Modulates Cellular_Response Cellular Response (e.g., increased contractility) Ion_Channels->Cellular_Response Results in

Figure 1. Signaling pathway of this compound-mediated ion channel modulation.

Experimental Protocols

The following are detailed protocols that can be adapted for studying the effects of this compound on ion channel modulation.

Protocol 1: Measurement of Na+/K+-ATPase Activity

This protocol is designed to quantify the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi) from ATP.

Materials:

  • Tissue homogenate or cell lysate containing Na+/K+-ATPase

  • Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

  • ATP solution (100 mM)

  • Ouabain solution (10 mM, as a positive control for Na+/K+-ATPase inhibition)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture by adding assay buffer to each well of a 96-well plate.

  • Add the tissue homogenate or cell lysate to each well.

  • Add varying concentrations of this compound to the experimental wells. Include a vehicle control (DMSO) and a positive control (ouabain).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to each well to a final concentration of 3 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620-660 nm using a microplate reader.

  • Calculate the amount of Pi released and determine the percent inhibition of Na+/K+-ATPase activity for each concentration of this compound.

  • Plot the dose-response curve and calculate the IC50 value.

NaK_ATPase_Assay_Workflow Start Prepare Reaction Mixture (Buffer + Lysate) Add_Compound Add this compound (or Controls) Start->Add_Compound Pre_Incubate Pre-incubate (37°C, 10 min) Add_Compound->Pre_Incubate Add_ATP Initiate Reaction (Add ATP) Pre_Incubate->Add_ATP Incubate Incubate (37°C, 30 min) Add_ATP->Incubate Stop_Reaction Stop Reaction (Add Malachite Green) Incubate->Stop_Reaction Read_Absorbance Measure Absorbance (620-660 nm) Stop_Reaction->Read_Absorbance Analyze Calculate Inhibition and IC50 Read_Absorbance->Analyze

Figure 2. Workflow for the Na+/K+-ATPase activity assay.

Protocol 2: Cellular Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cultured cells (e.g., cardiomyocytes, neurons)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Prepare the dye loading solution by diluting the calcium indicator dye in HBSS. Add Pluronic F-127 to aid in dye solubilization.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS to each well.

  • Measure the baseline fluorescence using a microplate reader or microscope.

  • Add varying concentrations of this compound to the experimental wells. Include vehicle, positive (ionomycin), and negative (EGTA) controls.

  • Immediately begin kinetic fluorescence measurements to monitor the change in intracellular calcium over time.

  • Analyze the data to determine the dose-dependent effect of this compound on calcium influx.

Calcium_Flux_Assay_Workflow Start Seed and Culture Cells Load_Dye Load with Calcium Indicator Dye Start->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Add_Compound Add this compound (or Controls) Baseline->Add_Compound Measure_Kinetics Kinetic Fluorescence Measurement Add_Compound->Measure_Kinetics Analyze Analyze Calcium Influx Data Measure_Kinetics->Analyze

Figure 3. Workflow for the cellular calcium influx assay.

Protocol 3: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol describes the use of the whole-cell patch-clamp technique to study the effects of this compound on the activity of specific ion channels in isolated cells.

Materials:

  • Isolated cells (e.g., cardiomyocytes, neurons, or cells expressing a specific ion channel)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • External solution (e.g., Tyrode's solution)

  • Internal solution (pipette solution)

  • This compound stock solution (in DMSO)

  • Data acquisition and analysis software

Procedure:

  • Prepare external and internal solutions appropriate for the cell type and ion channel being studied.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Identify a healthy cell under the microscope and form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline ion channel activity in voltage-clamp or current-clamp mode.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record the changes in ion channel activity in the presence of this compound.

  • Wash out the compound with the external solution to observe reversibility of the effect.

  • Analyze the recorded currents or voltage changes to determine the effect of this compound on the ion channel of interest.

Patch_Clamp_Workflow Start Prepare Solutions and Pipettes Form_Seal Form Gigaohm Seal on Cell Start->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Baseline_Recording Record Baseline Channel Activity Whole_Cell->Baseline_Recording Apply_Compound Perfuse with This compound Baseline_Recording->Apply_Compound Record_Effect Record Channel Activity with Compound Apply_Compound->Record_Effect Washout Washout with External Solution Record_Effect->Washout Analyze Analyze Data Washout->Analyze

Figure 4. Workflow for whole-cell patch-clamp recording.

Conclusion

This compound serves as a powerful tool for researchers investigating the complex interplay between the Na+/K+-ATPase and other ion channels. By inducing a well-defined primary effect—the inhibition of the sodium pump—it allows for the study of subsequent ion channel modulation driven by changes in intracellular sodium and calcium concentrations. The protocols and data provided in these application notes offer a starting point for utilizing this compound to elucidate the roles of various ion channels in cellular physiology and disease. As with any pharmacological tool, careful experimental design and consideration of potential off-target effects are crucial for obtaining robust and interpretable results.

References

Employing Acetyldigitoxin in Studies of Cardiac Hypertrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, is primarily known for its use in treating heart failure.[1] Its mechanism of action involves the inhibition of the Na+/K+ ATPase pump in cardiomyocytes.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility.[2] While its role as an inotropic agent is well-established, its effects on the signaling pathways governing cardiac hypertrophy are less characterized. These notes provide an overview and experimental protocols for investigating the potential of this compound to modulate cardiac hypertrophy.

Disclaimer: Research specifically detailing the effects of this compound on cardiac hypertrophy signaling pathways is limited. The following protocols and pathway descriptions are based on the known mechanisms of cardiac glycosides, particularly the closely related compound digitoxin, and established general methods for studying cardiac hypertrophy.

Mechanism of Action and Signaling Pathways

This compound's primary target is the α-subunit of the Na+/K+ ATPase.[2] The downstream consequences of this interaction can influence several signaling pathways implicated in cardiac hypertrophy. Cardiac hypertrophy is a complex process involving numerous signaling cascades that regulate gene expression and protein synthesis, leading to an increase in cardiomyocyte size. Key pathways include G-protein coupled receptor (GPCR) signaling, receptor tyrosine kinases (RTKs), and downstream effectors like MAPKs, Akt, and calcineurin.[3][4]

The increase in intracellular calcium due to Na+/K+ ATPase inhibition can activate calcineurin, a calcium-dependent phosphatase. Activated calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic gene programs.

cluster_nucleus Nuclear Events This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in ↓ Na+ efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in ↓ Ca2+ efflux Calcineurin Calcineurin Ca_in->Calcineurin Activation NFAT_P NFAT (P) Calcineurin->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus Hypertrophic_Genes Hypertrophic Gene Expression NFAT->Hypertrophic_Genes Activation

Caption: this compound's primary mechanism and its potential influence on the Calcineurin-NFAT pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro and in vivo studies investigating the effects of this compound on cardiac hypertrophy.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Hypertrophy

Treatment GroupConcentration (nM)Cell Surface Area (µm²)[³H]-Leucine Incorporation (DPM/µg protein)ANP mRNA Expression (Fold Change)
Control01500 ± 1205000 ± 4501.0 ± 0.1
Hypertrophic Stimulus (e.g., Phenylephrine)-2500 ± 20012000 ± 9805.0 ± 0.6
Stimulus + this compound102200 ± 18010500 ± 8504.2 ± 0.5
Stimulus + this compound501800 ± 1507500 ± 6002.5 ± 0.3
Stimulus + this compound1001600 ± 1305500 ± 5001.5 ± 0.2

Table 2: In Vivo Effects of this compound on Pressure Overload-Induced Cardiac Hypertrophy

Treatment GroupDose (mg/kg/day)Heart Weight / Body Weight Ratio (mg/g)Left Ventricular Wall Thickness (mm)Fibrosis (% Area)
Sham02.5 ± 0.21.5 ± 0.11.2 ± 0.3
TAC (Transverse Aortic Constriction)-4.5 ± 0.42.8 ± 0.38.5 ± 1.2
TAC + this compound0.14.0 ± 0.32.5 ± 0.26.8 ± 1.0
TAC + this compound0.53.2 ± 0.32.0 ± 0.24.1 ± 0.8

Experimental Protocols

In Vitro Model: Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the induction of hypertrophy in cultured neonatal rat ventricular myocytes and treatment with this compound.

1. Isolation and Culture of NRVMs:

  • Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.

  • Mince the tissue and perform enzymatic digestion (e.g., with trypsin and collagenase).

  • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

  • Plate the cardiomyocyte-enriched suspension onto fibronectin-coated culture dishes.

  • Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. After 24-48 hours, switch to a serum-free medium for 24 hours before treatment.

2. Induction of Hypertrophy and Treatment:

  • Induce hypertrophy by treating the cells with a pro-hypertrophic agonist such as phenylephrine (PE, 100 µM), angiotensin II (Ang II, 1 µM), or transforming growth factor-β (TGF-β, 10 ng/mL) for 48 hours.[5][6]

  • Co-treat cells with varying concentrations of this compound (e.g., 10-100 nM). Include a vehicle control group.

3. Assessment of Hypertrophic Markers:

  • Cell Size Measurement: Fix cells with 4% paraformaldehyde and stain for a cardiomyocyte-specific marker like α-actinin.[5] Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).

  • Protein Synthesis: Measure the incorporation of a radiolabeled amino acid, such as [³H]-leucine, into total protein.

  • Gene Expression: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

A Isolate & Culture NRVMs B Serum Starve (24h) A->B C Induce Hypertrophy (e.g., PE, Ang II) B->C E Incubate (48h) C->E D Treat with This compound D->E F Assess Hypertrophic Markers (Cell Size, Protein Synthesis, Gene Expression) E->F

Caption: Workflow for in vitro studies of this compound in cardiomyocyte hypertrophy.

In Vivo Model: Pressure Overload-Induced Cardiac Hypertrophy

This protocol describes the induction of cardiac hypertrophy in mice or rats via transverse aortic constriction (TAC) and subsequent treatment with this compound.

1. Animal Model:

  • Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Anesthetize the animal and perform a thoracotomy to expose the aortic arch.

  • Ligate the transverse aorta between the brachiocephalic and left common carotid arteries with a suture tied around the aorta and a needle of a specific gauge (e.g., 27-gauge for mice).

  • Remove the needle to create a defined constriction.

  • A sham operation, where the aorta is exposed but not constricted, should be performed for the control group.

2. This compound Administration:

  • Following recovery from surgery, administer this compound or vehicle daily via oral gavage or osmotic minipumps.

  • The treatment duration is typically 2-4 weeks.

3. Assessment of Cardiac Hypertrophy:

  • Echocardiography: Perform serial echocardiograms to non-invasively assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction) throughout the study.

  • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements via cardiac catheterization to assess pressure gradients and cardiac function.

  • Histological Analysis: Euthanize the animals and excise the hearts. Measure the heart weight to body weight ratio. Fix the hearts in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for morphology, Masson's trichrome for fibrosis).

A Surgical Induction of Pressure Overload (TAC) B Daily Administration of This compound or Vehicle A->B C Monitor with Echocardiography B->C D Terminal Hemodynamic and Histological Analysis C->D

Caption: Experimental workflow for in vivo investigation of this compound's effects on cardiac hypertrophy.

References

Application Notes and Protocols for Investigating Cardiac Arrhythmia Mechanisms with Acetyldigitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin is a cardiac glycoside, an acetyl derivative of digitoxin, used in the management of heart failure.[1] Like other digitalis compounds, its therapeutic effects are intertwined with a narrow therapeutic index, and toxicity often manifests as cardiac arrhythmias.[2] This property makes this compound a valuable pharmacological tool for researchers investigating the fundamental cellular and molecular mechanisms of arrhythmogenesis. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in experimental models of cardiac arrhythmia.

Mechanism of Action: Inducing an Arrhythmogenic Substrate

The primary molecular target of this compound is the alpha-subunit of the Na+/K+ ATPase pump located on the extracellular side of the cardiomyocyte membrane.[3][4] Inhibition of this pump leads to a cascade of events that alter cardiac myocyte electrophysiology and calcium handling, ultimately creating a substrate for arrhythmias.

  • Na+/K+ ATPase Inhibition: this compound binds to and inhibits the Na+/K+ ATPase.[4]

  • Increased Intracellular Sodium ([Na+]i): The inhibition of the sodium pump leads to an accumulation of intracellular sodium.[3]

  • Altered Na+/Ca2+ Exchanger (NCX) Function: The increased [Na+]i reduces the driving force for the forward mode of the NCX, which normally extrudes calcium from the cell. This can even cause the NCX to operate in reverse mode, bringing more Ca2+ into the cell.[3]

  • Increased Intracellular Calcium ([Ca2+]i) and SR Calcium Load: The net result is an increase in cytosolic calcium concentration and an elevated calcium load within the sarcoplasmic reticulum (SR).[3]

  • Arrhythmogenesis: This state of calcium overload is highly pro-arrhythmic. Spontaneous diastolic releases of Ca2+ from the overloaded SR can occur, which activate the inward Na+/Ca2+ exchange current, leading to transient inward currents (Iti). These currents cause delayed afterdepolarizations (DADs).[2][5] If these DADs reach the threshold potential, they can trigger action potentials, leading to ectopic beats and sustained arrhythmias.[5][6] Toxic concentrations of digitalis compounds can induce various arrhythmias, including ventricular tachycardia and fibrillation.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the activity of this compound and related cardiac glycosides.

ParameterCompoundValueSystem/ModelReference
IC50 (Na+/K+ ATPase) This compound5 nMIsolated Rat Pinealocytes[7]
Arrhythmogenic Concentration Acetylstrophanthidin0.8 - 2.0 µMCat and Human Myocardium[8]
Effect on Action Potential DigitoxinBiphasic: Initial lengthening followed by shortening of APD50Sheep Purkinje Fibers[6]
Induction of DADs Digoxin1.25 µMSheep Purkinje Fibers[6]

Signaling and Experimental Workflow Diagrams

Acetyldigitoxin_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cyto Cytosol atd This compound pump Na+/K+ ATPase atd->pump Inhibits na_in ↑ [Na+]i pump->na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) ca_in ↑ [Ca2+]i ncx->ca_in Leads to na_in->ncx Reduces Ca2+ extrusion/ Promotes reverse mode sr Sarcoplasmic Reticulum (SR) ca_in->sr Increases uptake sr_load ↑ SR Ca2+ Load sr->sr_load ca_release Spontaneous Ca2+ Release sr_load->ca_release dad Delayed Afterdepolarizations (DADs) ca_release->dad via NCX current arrhythmia Triggered Activity & Arrhythmia dad->arrhythmia Can trigger

Caption: this compound's arrhythmogenic signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation iso Isolate Ventricular Myocytes culture Short-term Culture iso->culture treat Treat with this compound (Concentration-response) culture->treat ep Electrophysiology (Patch-Clamp) treat->ep ca Calcium Imaging (Confocal Microscopy) treat->ca apd Measure APD, EADs, DADs ep->apd transients Analyze Ca2+ Transients, Sparks, and Waves ca->transients mech Correlate Electrical and Ca2+ Dysregulation apd->mech transients->mech

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acetyldigitoxin Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges associated with acetyldigitoxin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound? A1: this compound is a highly hydrophobic molecule with very low solubility in water. Its reported aqueous solubility is approximately 0.0274 mg/L at 25 °C[1]. This inherent poor solubility is the primary reason it often precipitates in aqueous experimental buffers.

Q2: What are the recommended solvents for preparing a concentrated stock solution of this compound? A2: Due to its poor aqueous solubility, a stock solution must be prepared using an organic solvent. This compound is slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform[2][3][4]. For biological experiments, DMSO is the most commonly used solvent. A related cardiac glycoside, digitoxin, is soluble in DMSO and Dimethylformamide (DMF) at approximately 20-25 mg/mL[5]. It is crucial to ensure the compound is fully dissolved in the organic solvent before any dilution into an aqueous buffer.

Q3: Why is my this compound precipitating when I add it to my aqueous buffer? A3: Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific solvent mixture. This typically happens for two main reasons:

  • Insufficient Co-solvent: The percentage of the organic solvent (like DMSO) in the final working solution is too low to keep the hydrophobic this compound dissolved.

  • High Final Concentration: The target concentration of this compound is too high for the given buffer and co-solvent conditions.

Q4: Can I heat or sonicate my solution to improve solubility? A4: Yes, gentle warming and sonication can be effective. To aid dissolution, you can warm the solution to 37°C and oscillate it in an ultrasonic bath for a short period[2][6]. However, always check the compound's stability at higher temperatures and be aware that the compound may precipitate again as the solution cools.

Q5: Are there alternative methods to improve solubility besides using co-solvents? A5: Yes, complexation with cyclodextrins is a common strategy to enhance the solubility of hydrophobic drugs[7]. The hydrophobic this compound molecule can be encapsulated within the lipophilic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in the aqueous buffer.

Troubleshooting Guide: Precipitate Formation

If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow this systematic troubleshooting workflow.

G start Start: Precipitate Observed in Aqueous Buffer check_stock Step 1: Verify Stock Solution Is it clear? Has it been stored properly? (Avoid repeated freeze-thaw cycles) start->check_stock stock_bad Result: Stock is cloudy or contains precipitate. check_stock->stock_bad No stock_ok Result: Stock solution is clear. check_stock->stock_ok Yes remake_stock Action: Prepare fresh stock solution. Ensure complete dissolution (sonicate/warm if needed). stock_bad->remake_stock remake_stock->start check_conc Step 2: Evaluate Final Concentration Is the concentration too high? stock_ok->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_cosolvent Step 3: Evaluate Co-Solvent Percentage Is the final DMSO/Ethanol % too low? check_conc->check_cosolvent No solution_clear Solution is Clear lower_conc->solution_clear increase_cosolvent Action: Increase co-solvent percentage. (Note: Check system tolerance, e.g., <0.5% for cell assays) check_cosolvent->increase_cosolvent Yes alt_methods Step 4: Consider Alternative Methods Co-solvent approach is insufficient. check_cosolvent->alt_methods No increase_cosolvent->solution_clear use_cyclodextrin Action: Use cyclodextrins to enhance solubility. alt_methods->use_cyclodextrin use_cyclodextrin->solution_clear proceed Proceed with Experiment solution_clear->proceed G cluster_membrane Cell Membrane cluster_cell Intracellular Space pump Na+/K+ ATPase Pump na_ion Increased Intracellular Na+ pump->na_ion Reduces Na+ extrusion ncx Na+/Ca2+ Exchanger (NCX) ca_ion Increased Intracellular Ca2+ ncx->ca_ion Reduces Ca2+ extrusion na_ion->ncx Reduces driving force sr Sarcoplasmic Reticulum (Ca2+ Storage) ca_ion->sr Increases Ca2+ uptake contraction Increased Cardiac Contraction (Positive Inotropic Effect) sr->contraction Enhances Ca2+ release drug This compound drug->pump Inhibits

References

Technical Support Center: Acetyldigitoxin in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyldigitoxin in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a cardiac glycoside, a class of organic compounds known to increase the heart's output force and decrease its contraction rate. It is an acetyl derivative of digitoxin and is found in the leaves of Digitalis species. The primary mechanism of action for this compound is the inhibition of the Na+/K+ ATPase pump in the cell membrane of cardiac muscle cells (myocytes). This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in stronger myocardial contraction.

2. What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C and protected from light. Under these conditions, it is reported to be stable for at least four years. For stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

3. What is the solubility of this compound?

This compound is slightly soluble in DMSO, methanol, and chloroform. To enhance solubility, it is suggested to warm the solution to 37°C and sonicate.

4. Is this compound stable in cell culture media?

The stability of this compound in cell culture media at 37°C over extended periods can be a concern. Like other cardiac glycosides, it can be susceptible to hydrolysis, particularly at acidic pH. While cell culture media is typically buffered to a physiological pH of around 7.4, gradual acidification of the media by cellular metabolism can occur. The primary degradation product is likely digitoxin, resulting from the hydrolysis of the acetyl group.

5. How can I improve the stability of this compound in my long-term experiments?

Several strategies can be employed to enhance the stability of this compound in cell culture:

  • pH Control: Regularly monitor and maintain the pH of the culture medium between 7.2 and 7.4.

  • Regular Media Changes: Frequent replacement of the culture medium (e.g., every 24-48 hours) will not only replenish nutrients but also remove acidic metabolic byproducts and maintain a stable pH.

  • Use of Serum: this compound is known to bind to human serum albumin (HSA). The presence of fetal bovine serum (FBS) in the culture medium may, therefore, enhance its stability by binding to bovine serum albumin.

  • Antioxidants: While direct evidence for this compound is limited, antioxidants are known to protect against oxidative stress in cardiac cells and may help stabilize compounds in culture. The inclusion of antioxidants like N-acetyl-L-cysteine (NAC) or Vitamin E in the culture medium could be considered, but their compatibility and potential effects on the experimental model should be validated.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound bioactivity over time Degradation of this compound in the culture medium.1. Increase the frequency of media changes. 2. Ensure the pH of the medium is consistently maintained between 7.2 and 7.4. 3. If using serum-free media, consider adding purified bovine serum albumin (BSA) to the medium. 4. Prepare fresh this compound stock solutions regularly. 5. Monitor the concentration of this compound in the culture medium over time using an appropriate analytical method (e.g., HPLC).
Precipitation of this compound in the culture medium Low solubility of this compound in aqueous media.1. Ensure the final concentration of the solvent (e.g., DMSO) used to prepare the stock solution is not toxic to the cells (typically <0.1%). 2. Prepare a more dilute stock solution and add a larger volume to the culture medium. 3. Gently warm the culture medium to 37°C before adding the this compound stock solution. 4. Visually inspect the medium for any signs of precipitation after adding the compound.
Inconsistent experimental results Variability in the concentration of active this compound.1. Strictly adhere to a standardized protocol for media changes and compound addition. 2. Use a validated analytical method to confirm the concentration of this compound in freshly prepared media and in media from ongoing experiments. 3. Ensure consistent quality and lot of FBS or BSA if used.
Cell toxicity is higher than expected Synergistic effects with other media components or cellular stress.1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. 2. Ensure cells are healthy and not under other stressors (e.g., contamination, nutrient depletion). 3. Be aware of potential interactions with other drugs or compounds used in the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out the desired amount of this compound powder in a sterile environment.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex and, if necessary, warm the tube to 37°C and sonicate to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring this compound Concentration in Cell Culture Medium by HPLC

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for your specific equipment and to resolve this compound from potential degradation products.

  • Sample Preparation:

    • Collect an aliquot of the cell culture medium at specified time points (e.g., 0, 24, 48, 72 hours).

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to remove cells and debris.

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the this compound and remove interfering substances from the media. A C18 SPE cartridge is a common choice for extracting cardiac glycosides.

    • Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220-230 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve of this compound in a matrix that mimics the cell culture medium.

    • Analyze the experimental samples and quantify the concentration of this compound by comparing the peak area to the standard curve.

Visualizations

Technical Support Center: Optimizing Acetyldigitoxin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of acetyldigitoxin to achieve desired cellular effects while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+ ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis is a key trigger for its cytotoxic and other cellular effects.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: While specific IC50 values for this compound are limited in publicly available literature, data from the structurally similar compound, digitoxin, can provide a strong starting point. For digitoxin, IC50 values in various cancer cell lines typically range from 3 nM to 33 nM.[3][4] Therefore, a starting concentration range of 1 nM to 100 nM for this compound is recommended for initial dose-response experiments.

Q3: What are the common signs of cytotoxicity to watch for in my cell cultures?

A3: Common morphological signs of cytotoxicity include cell rounding, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies. A significant decrease in cell proliferation and viability, as measured by assays such as MTT or trypan blue exclusion, are quantitative indicators of cytotoxicity.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is slightly soluble in DMSO, chloroform, and methanol.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile DMSO.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[5]

Q5: Can this compound induce apoptosis?

A5: Yes, studies on related cardiac glycosides like digitoxin have shown that they can induce apoptosis in cancer cells.[6] This is often mediated through the mitochondrial (intrinsic) pathway, involving the activation of caspases.[6]

Troubleshooting Guides

Problem 1: No observable effect at expected concentrations.

Possible Cause Troubleshooting Step
Incorrect concentration calculation. Double-check all calculations for dilutions from the stock solution.
Degraded this compound stock. Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles of the stock.
Cell line is resistant. Some cell lines may be inherently more resistant to cardiac glycosides. Try a higher concentration range or a different, more sensitive cell line.
Insufficient incubation time. Extend the incubation time with this compound (e.g., from 24h to 48h or 72h).

Problem 2: Excessive cytotoxicity observed even at low concentrations.

Possible Cause Troubleshooting Step
Cell line is highly sensitive. Use a lower concentration range in your dose-response experiments.
Errors in dilution. Verify the dilution calculations and ensure accurate pipetting.
DMSO toxicity. Ensure the final concentration of DMSO in the culture medium is below 0.5%.[5] Run a vehicle control (medium with the same concentration of DMSO without this compound).

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure consistent cell numbers are seeded for each experiment.
Cells are in different growth phases. Use cells from the same passage number and ensure they are in the exponential growth phase at the start of the experiment.
Inconsistent incubation times. Standardize all incubation periods precisely.
Stock solution degradation. Use freshly prepared working solutions from a properly stored stock for each experiment.

Data Presentation

Table 1: Cytotoxic Concentrations (IC50) of Digitoxin in Various Human Cancer Cell Lines

Note: This data is for digitoxin, a closely related cardiac glycoside. It can be used as a reference for determining the starting concentration range for this compound experiments.

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3 - 33[3]
MCF-7Breast Adenocarcinoma3 - 33[3]
UACC-62Malignant Melanoma3 - 33[3]
K-562Chronic Myelogenous Leukemia6.4[3]
A549Non-small cell lung carcinoma>70% inhibition at 24h[7]
HeLaCervical Carcinoma>70% inhibition at 24h[7]
SKOV-3Ovarian Cancer400[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Apoptosis (Annexin V/PI) Assay

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • DMSO

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • This compound

  • DMSO

  • White-walled 96-well plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence is indicative of increased caspase-3/7 activity.

Visualizations

Acetyldigitoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Mitochondria Mitochondria Ca_in->Mitochondria Stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NFkB_inhibition->Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis_assay Use concentrations around IC50 caspase_assay Caspase Activity Assay (Caspase-3/7) determine_ic50->caspase_assay Use concentrations around IC50 analyze Analyze & Conclude apoptosis_assay->analyze caspase_assay->analyze

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start Unexpected Results no_effect No Effect start->no_effect high_toxicity High Toxicity start->high_toxicity inconsistent Inconsistent Results start->inconsistent check_calcs Check Calculations (Concentration, Dilutions) adjust_conc Adjust Concentration Range check_calcs->adjust_conc check_reagents Check Reagents (Fresh stock, Expiry) check_reagents->adjust_conc check_cells Check Cell Health & Density (Passage #, Seeding) standardize_procedure Standardize Procedure check_cells->standardize_procedure check_protocol Review Protocol (Incubation times, Steps) check_protocol->standardize_procedure no_effect->check_calcs no_effect->check_reagents high_toxicity->check_calcs rerun_vehicle_control Rerun with Vehicle Control high_toxicity->rerun_vehicle_control inconsistent->check_cells inconsistent->check_protocol

Caption: Logical troubleshooting flow for this compound experiments.

References

troubleshooting inconsistent experimental results with acetyldigitoxin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results involving acetyldigitoxin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+ ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium ions, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[1][3][4] This increase in intracellular calcium is responsible for the positive inotropic effect on the heart, meaning it increases the force of contraction.[1][5]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in research to study the function of the Na+/K+ ATPase pump and its downstream signaling pathways. It is also investigated for its potential therapeutic effects in conditions such as heart failure and certain types of cancer.[6][7][8]

Q3: How should I prepare and store this compound stock solutions?

This compound is slightly soluble in chloroform, DMSO, and methanol.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When stored at -20°C, the solution should be used within one month; at -80°C, it can be stable for up to six months.[2] Protect the stock solution from light.[2]

Q4: What is the stability of this compound under different conditions?

Forced degradation studies on β-acetyldigoxin have shown that it undergoes significant degradation under acidic, alkaline, and photolytic stress conditions.[9][10] It is relatively stable under oxidative stress.[9][10] It is crucial to protect this compound solutions from light and maintain appropriate pH to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent experimental results.

Issue 1: High Variability in IC50 Values

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Compound Purity and Integrity:

    • Troubleshooting: Verify the purity of your this compound batch. Impurities or degradation products can alter its activity.[9] Consider performing analytical tests like HPLC to confirm purity.[10][11][12] Ensure the compound has been stored correctly, protected from light and moisture.[2]

  • Solvent Concentration:

    • Troubleshooting: High concentrations of solvents like DMSO can be toxic to cells and affect experimental outcomes.[7][8][13][14] It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced effects on cell viability.[15] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.

  • Cell Line Variability:

    • Troubleshooting: Different cell lines can exhibit varying sensitivity to this compound due to differences in the expression and isoforms of the Na+/K+ ATPase.[6][7] Ensure you are using a consistent cell line and passage number. If you switch cell lines, you will likely need to re-optimize your experimental conditions.

  • Serum Protein Binding:

    • Troubleshooting: this compound is known to bind to serum albumin.[16] The presence of fetal bovine serum (FBS) in your culture medium can reduce the effective concentration of free this compound available to the cells. To mitigate this, you can either conduct experiments in serum-free media (if your cells can tolerate it for the duration of the experiment) or maintain a consistent percentage of serum across all experiments and be aware that the nominal concentration is not the effective concentration.

  • Experimental Timing and Confluency:

    • Troubleshooting: The metabolic state and density of your cells can influence their response to treatment. Ensure that you are seeding cells at a consistent density and treating them at the same stage of growth (e.g., a specific percentage of confluency) for every experiment.

Issue 2: No or Low Response to this compound Treatment

Q: I am not observing the expected biological effect after treating my cells with this compound. What should I check?

A: A lack of response could be due to several factors related to the compound, the cells, or the assay itself:

  • Compound Inactivity:

    • Troubleshooting: As mentioned above, verify the purity and integrity of your this compound. If it has degraded, it will not be effective. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Cellular Resistance:

    • Troubleshooting: Some cell lines are inherently resistant to cardiac glycosides. This can be due to the expression of specific Na+/K+ ATPase isoforms that have lower affinity for the drug.[17] Confirm that your chosen cell line is known to be sensitive to this compound or other cardiac glycosides.

  • Assay Sensitivity:

    • Troubleshooting: The assay you are using to measure the effect of this compound may not be sensitive enough. For example, if you are performing a Na+/K+ ATPase activity assay, ensure that the assay conditions (pH, ion concentrations, ATP concentration) are optimal.[1][6][18] If measuring downstream effects like changes in intracellular calcium, ensure your calcium indicators are properly loaded and calibrated.[19][20][21]

  • Incorrect Dosing:

    • Troubleshooting: Double-check your calculations for the dilutions of your this compound stock solution. An error in dilution can lead to a much lower final concentration than intended.

Issue 3: Inconsistent Results in Na+/K+ ATPase Activity Assays

Q: My Na+/K+ ATPase activity assay results are not reproducible. What are the common pitfalls?

A: Na+/K+ ATPase assays can be sensitive and require careful optimization. Here are some common issues:

  • Sample Preparation:

    • Troubleshooting: Ensure consistent and thorough homogenization of your tissue or cell samples to release the enzyme. Keep samples on ice throughout the preparation process to prevent enzyme degradation.[18]

  • Assay Buffer Composition:

    • Troubleshooting: The activity of Na+/K+ ATPase is highly dependent on the concentrations of Na+, K+, and Mg2+ ions, as well as ATP.[1][22] Prepare your assay buffer with high-purity reagents and double-check the final concentrations of all components. The optimal pH is typically around 7.2-7.4.[1]

  • Phosphate Contamination:

    • Troubleshooting: Since the assay measures the release of inorganic phosphate (Pi), any phosphate contamination in your reagents or glassware will lead to high background and inaccurate results.[6] Use phosphate-free reagents and dedicated labware.

  • Presence of Other ATPases:

    • Troubleshooting: To measure the specific activity of Na+/K+ ATPase, it is crucial to differentiate it from the activity of other ATPases. This is typically done by running a parallel reaction in the presence of a specific Na+/K+ ATPase inhibitor, such as ouabain. The Na+/K+ ATPase activity is then calculated as the difference between the total ATPase activity (without ouabain) and the activity in the presence of ouabain.[16]

Data Summary

Table 1: Solubility and Storage of this compound
PropertyInformationSource
Solubility Slightly soluble in Chloroform, DMSO, Methanol[2]
Storage (Solid) Store at -20°C, protect from light[2]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2]
Table 2: Factors Influencing Experimental Outcomes with this compound
FactorPotential ImpactTroubleshooting Recommendation
Compound Purity Impurities can alter biological activity, leading to inconsistent IC50 values.Verify purity using analytical methods like HPLC.[10][11][12]
Solvent (DMSO) Concentration High concentrations can be cytotoxic and interfere with the experiment.Keep final concentration ≤ 0.5%, ideally ≤ 0.1%. Always use a vehicle control.[15]
Serum Protein Binding Binding to albumin reduces the free, active concentration of the compound.Conduct experiments in serum-free media or maintain a consistent serum percentage.[16]
Cell Line and Passage Number Different cell lines have varying sensitivities; high passage numbers can lead to genetic drift.Use a consistent cell line and passage number. Characterize the sensitivity of your specific cell line.
Compound Stability Degradation due to light or improper pH can lead to loss of activity.Protect from light; ensure appropriate pH of solutions.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, the tube can be gently heated to 37°C and vortexed or sonicated for a short period.[2] d. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%). b. Include a vehicle control (medium with DMSO only) and an untreated control. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Na+/K+ ATPase Activity Assay (Colorimetric)
  • Sample Preparation: a. For tissues, homogenize in an ice-cold buffer. b. For cells, lyse the cells using sonication or a suitable lysis buffer.[18] c. Centrifuge the homogenate/lysate to pellet debris and collect the supernatant. d. Determine the protein concentration of the supernatant for normalization.

  • Assay Setup: a. Prepare two sets of reactions for each sample: one for total ATPase activity and one for activity in the presence of an inhibitor (e.g., ouabain). b. In a microplate, add the assay buffer containing Na+, K+, and Mg2+. c. Add the sample (supernatant) to the wells. d. To the inhibitor set of wells, add ouabain. e. Pre-incubate the plate at 37°C for 5-10 minutes.[1]

  • Reaction: a. Initiate the reaction by adding ATP to all wells. b. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[1] c. Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).[1]

  • Phosphate Detection: a. Centrifuge the plate to pellet any precipitated protein. b. Transfer an aliquot of the supernatant to a new plate. c. Add a molybdate-based colorimetric reagent and a reducing agent. d. Incubate to allow color development. e. Measure the absorbance at the appropriate wavelength (e.g., 660 nm).[1]

  • Calculation: a. Generate a standard curve using known concentrations of phosphate. b. Determine the amount of phosphate released in each sample. c. Calculate the Na+/K+ ATPase activity by subtracting the activity in the presence of ouabain from the total ATPase activity. d. Normalize the activity to the protein concentration of the sample.

Visualizations

Acetyldigitoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->NaCa_Exchanger Reduces activity of Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Decreased Ca2+ efflux leads to SR Sarcoplasmic Reticulum Intracellular_Ca->SR ↑ Ca2+ uptake Ca_Release ↑ Ca2+ Release SR->Ca_Release Contraction ↑ Myocyte Contraction (Positive Inotropy) Ca_Release->Contraction

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity - Purity (HPLC) - Proper Storage - Fresh Dilutions Start->Check_Compound Check_Experimental_Conditions Step 2: Review Experimental Conditions - Solvent Concentration - Cell Density & Passage - Serum Percentage Check_Compound->Check_Experimental_Conditions Check_Assay Step 3: Evaluate Assay Performance - Positive/Negative Controls - Assay Sensitivity - Reagent Quality Check_Experimental_Conditions->Check_Assay Analyze_Data Step 4: Re-analyze Data - Normalization - Statistical Analysis Check_Assay->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results

Caption: Workflow for troubleshooting inconsistent results.

References

identifying and mitigating off-target effects of acetyldigitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and mitigating the off-target effects of acetyldigitoxin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound's primary on-target effect is the inhibition of the Na+/K+-ATPase pump, which is crucial for its cardiotonic activity.[1] Extracardiac effects are responsible for many of its adverse reactions.[1] Known and potential off-target effects of cardiac glycosides like this compound include interactions with:

  • Estrogen Receptors (ERs): Cardiac glycosides are considered phytoestrogens and may bind to ERs, potentially influencing estrogen-sensitive pathways.[2]

  • Nuclear Receptors: These compounds can interact with the nuclear receptor superfamily, which may affect various cellular processes.[3]

  • P-glycoprotein (P-gp): this compound and other cardiac glycosides can interact with this efflux pump, which can influence their intracellular concentrations and contribute to drug-drug interactions.

Q2: At what concentration should I be concerned about off-target effects?

A2: Off-target effects can occur even at therapeutic concentrations, but the risk increases with higher doses.[4] It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects. A significant separation between the IC50 for the on-target activity and the concentrations at which off-target phenotypes are observed is desirable.

Q3: What are the common signs of off-target toxicity in cell-based assays?

A3: Common signs include unexpected changes in cell morphology, proliferation rates, apoptosis, or alterations in signaling pathways unrelated to the Na+/K+-ATPase pump. If you observe toxicity at concentrations required for target inhibition, it's essential to investigate potential off-target effects.

Q4: How can I computationally predict potential off-targets for this compound?

A4: Several computational approaches can predict off-target interactions. These methods utilize information about the drug's structure, chemical properties, and known targets to screen against databases of proteins. This can provide a list of potential off-targets for experimental validation.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay

Is the observed phenotype a result of an off-target effect?

Possible Cause Troubleshooting Step Expected Outcome
Off-target effect 1. Perform a dose-response curve for the observed phenotype and compare it to the IC50 of this compound for Na+/K+-ATPase inhibition. 2. Use a structurally unrelated Na+/K+-ATPase inhibitor. 3. Perform a rescue experiment by overexpressing the alpha subunit of the Na+/K+-ATPase.A significant difference between the phenotypic IC50 and the on-target IC50 suggests an off-target effect. If the phenotype is not replicated, it is likely an off-target effect of this compound. If the phenotype is not rescued, this points towards the involvement of other targets.
Experimental artifact Review and optimize your experimental protocol, including all controls.Consistent results with appropriate positive and negative controls will help validate the observed phenotype.
Issue 2: this compound Shows Toxicity at Concentrations Required for Target Inhibition

Is the observed toxicity on-target or off-target?

Possible Cause Troubleshooting Step Expected Outcome
Off-target toxicity 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs). 2. Perform a counter-screen using a cell line that does not express the Na+/K+-ATPase or is known to be resistant to cardiac glycosides.Identification of interactions with toxicity-related proteins would indicate off-target toxicity. If toxicity persists in these cells, it is likely due to off-target effects.
On-target toxicity Modulate the expression of the Na+/K+-ATPase (e.g., using siRNA or CRISPR).If knockdown of the Na+/K+-ATPase phenocopies the observed toxicity, it suggests on-target toxicity.

Quantitative Data Summary

A significant challenge in assessing this compound's off-target profile is the limited availability of public quantitative binding data for targets other than the Na+/K+-ATPase. The table below summarizes the known on-target affinity and highlights the need for further investigation into off-target interactions.

TargetCompoundAssay TypeIC50 / KiReference
Na+/K+-ATPase This compoundInhibition of ATPase activity5 nM[5]
Potential Off-Targets This compoundVarious (e.g., Radioligand Binding, Kinase Assay)Data Not Available-

Researchers are strongly encouraged to perform their own off-target profiling to generate these critical quantitative data for their specific experimental systems.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates to separate aggregated, denatured proteins from the soluble fraction.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates binding.

Radioligand Receptor Binding Assay

This technique is used to determine the affinity of a ligand for a receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the target and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the bound ligand.

  • Analysis: Determine the IC50 value of this compound, which can be converted to a Ki (inhibition constant) to reflect its binding affinity.

Kinase Profiling Assay

This assay screens a compound against a panel of kinases to identify potential off-target kinase interactions.

Methodology:

  • Assay Setup: In a multi-well plate, combine a specific kinase, its substrate, ATP, and this compound at a set concentration.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate.

  • Detection: Measure the amount of phosphorylated substrate using a detection reagent that produces a luminescent or fluorescent signal.

  • Analysis: A reduction in signal in the presence of this compound indicates inhibition of the kinase. The results are typically expressed as a percentage of inhibition.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts and workflows related to identifying and mitigating the off-target effects of this compound.

on_target_pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Inhibits Ca2+ efflux Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ Release SR->Ca_release Contraction Increased Cardiac Contraction Ca_release->Contraction

On-target signaling pathway of this compound.

off_target_workflow start Start: Unexpected Phenotype Observed computational Computational Off-Target Prediction start->computational experimental Experimental Off-Target Screening start->experimental validation Target Validation (e.g., siRNA, CRISPR) computational->validation cet_sa CETSA experimental->cet_sa binding_assay Receptor Binding Assays experimental->binding_assay kinase_panel Kinase Profiling experimental->kinase_panel cet_sa->validation binding_assay->validation kinase_panel->validation mitigation Mitigation Strategy (e.g., Structural Modification) validation->mitigation

Experimental workflow for identifying off-target effects.

troubleshooting_logic phenotype Unexpected Phenotype? dose_response Dose-response correlate with on-target IC50? phenotype->dose_response unrelated_inhibitor Phenotype replicated with structurally different inhibitor? dose_response->unrelated_inhibitor No on_target Likely On-Target Effect or Artifact dose_response->on_target Yes rescue Target overexpression rescues phenotype? unrelated_inhibitor->rescue No unrelated_inhibitor->on_target Yes off_target High Likelihood of Off-Target Effect rescue->off_target No rescue->on_target Yes

References

Technical Support Center: Enhancing In Vivo Delivery and Efficacy of Acetyldigitoxin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo delivery and efficacy of acetyldigitoxin. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of this compound?

A1: The primary challenges stem from its narrow therapeutic index, potential for cardiotoxicity, and poor aqueous solubility. These factors can lead to erratic absorption, high inter-individual variability in plasma concentrations, and a fine line between therapeutic and toxic doses. Careful formulation and dose-finding studies are crucial to mitigate these risks.

Q2: What formulation strategies can be employed to improve the in vivo performance of this compound?

A2: Liposomal and nanoparticle-based formulations are promising strategies. These can enhance solubility, prolong circulation time, and potentially improve tumor accumulation in cancer models through the enhanced permeability and retention (EPR) effect. Such formulations may also reduce off-target toxicity, including cardiotoxicity, by altering the biodistribution of the drug.[1][2]

Q3: How can I monitor for this compound-induced toxicity in my animal models?

A3: Regular monitoring of clinical signs such as weight loss, lethargy, and changes in behavior is essential. For cardiotoxicity, electrocardiogram (ECG) monitoring can detect arrhythmias. Serum biomarkers such as creatine kinase (CK) and lactate dehydrogenase (LDH) can indicate myocardial injury.[3] Histopathological analysis of heart tissue at the end of the study is also critical.

Q4: What are the key pharmacokinetic parameters to consider when evaluating different this compound formulations?

A4: Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and volume of distribution (Vd). Comparing these parameters between free this compound and its formulations will provide insights into how the delivery system alters its absorption, distribution, metabolism, and excretion (ADME) profile.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
High mortality rate in the treatment group, even at seemingly low doses. - Incorrect vehicle selection: The vehicle may cause toxicity or enhance the toxicity of this compound.- Rapid drug release: "Dose dumping" from an unstable formulation can lead to acute toxicity.- Species sensitivity: The chosen animal model may be particularly sensitive to cardiac glycosides.- Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to rule out its contribution to toxicity.- Formulation Stability: Assess the in vitro release profile of your formulation under physiological conditions to ensure a controlled release.- Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Inconsistent anti-tumor efficacy or high variability in therapeutic response. - Poor bioavailability: The drug may not be reaching the systemic circulation consistently.- Formulation instability in vivo: The nanoparticles or liposomes may be aggregating or degrading prematurely.- Inconsistent administration: Variability in injection technique can lead to inconsistent dosing.- Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to assess the bioavailability of your formulation.- In Vivo Stability Assessment: Evaluate the stability of your formulation in plasma or serum ex vivo.- Standardize Administration Technique: Ensure all personnel are trained and use a consistent technique for drug administration.
Precipitation of this compound during formulation preparation or upon dilution. - Poor aqueous solubility: this compound is inherently poorly soluble in water.- Incompatible excipients: Some formulation components may be incompatible with the drug.- Use of Co-solvents: Employ a small percentage of a biocompatible co-solvent like DMSO or ethanol in the initial stages of formulation.- pH Adjustment: Investigate the effect of pH on this compound solubility and adjust your formulation buffer accordingly.- Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance solubility.
Unexpected biodistribution profile with high accumulation in non-target organs. - Physicochemical properties of the formulation: Particle size, surface charge, and surface coatings can influence biodistribution.- Rapid clearance by the reticuloendothelial system (RES): Macrophages in the liver and spleen can rapidly clear nanoparticles from circulation.- Formulation Characterization: Thoroughly characterize the size, zeta potential, and morphology of your nanoparticles or liposomes.- Surface Modification: Consider surface modification with polyethylene glycol (PEG) to create "stealth" nanoparticles that can evade RES uptake and prolong circulation time.

Quantitative Data Summary

Due to the limited availability of direct comparative in vivo studies for different this compound formulations, the following table presents illustrative data based on studies with other cardiac glycosides or nanoparticle formulations to highlight the potential improvements that can be achieved.

Parameter Free Drug (Illustrative) Liposomal/Nanoparticle Formulation (Illustrative) Potential Advantage of Formulation
Maximum Tolerated Dose (MTD) LowerHigherIncreased therapeutic window and reduced toxicity.
Plasma Half-life (t1/2) ShorterLongerProlonged systemic exposure and potentially reduced dosing frequency.
Area Under the Curve (AUC) LowerHigherIncreased overall drug exposure.
Tumor Accumulation LowerHigher (due to EPR effect)Enhanced therapeutic efficacy in cancer models.
Cardiac Accumulation HigherLowerReduced risk of cardiotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol is adapted from methods used for encapsulating similar hydrophobic drugs into liposomes.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve this compound, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To achieve a uniform particle size, sonicate the resulting liposomal suspension using a probe sonicator.

  • Further reduce the size and lamellarity of the liposomes by extruding the suspension through a 100 nm polycarbonate membrane multiple times.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound formulations.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line of interest

  • Matrigel

  • This compound formulation and vehicle control

  • Sterile PBS

  • Calipers

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Culture the cancer cells and harvest them during the exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, free this compound, formulated this compound).

  • Administer the treatments intravenously (or via the desired route) at a predetermined dosing schedule.

  • Monitor the body weight of the mice and measure the tumor dimensions with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: (Length × Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of this compound

Acetyldigitoxin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaK_ATPase Na+/K+ ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Increased Intracellular Na+ Inhibits NCX Na_in Na+ NaK_ATPase->Na_in Pumps Out K_in K+ NaK_ATPase->K_in Pumps In Ca_in Ca2+ NCX->Ca_in Reduced Ca2+ Efflux This compound This compound This compound->NaK_ATPase Inhibits Na_out Na+ Na_out->NaK_ATPase K_out K+ K_out->NaK_ATPase Ca_out Ca2+ Ca_out->NCX Na_in->NCX SR Sarcoplasmic Reticulum Ca_in->SR Increased Uptake Contraction Increased Cardiac Contractility SR->Contraction Increased Ca2+ Release

Caption: Signaling pathway of this compound leading to increased cardiac contractility.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_prep Preparation Phase cluster_animal_study Animal Study Phase cluster_analysis Analysis Phase Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Formulation_Prep This compound Formulation Preparation Treatment Drug Administration Formulation_Prep->Treatment Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision and Measurement Endpoint->Tumor_Excision Data_Analysis Data Analysis and Statistical Evaluation Tumor_Excision->Data_Analysis Histopathology Histopathological Analysis Tumor_Excision->Histopathology

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

Logical Relationship for Troubleshooting In Vivo Instability

Troubleshooting_Instability cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent In Vivo Efficacy/ High Variability Cause1 Poor Bioavailability Problem->Cause1 Cause2 In Vivo Formulation Instability Problem->Cause2 Cause3 Inconsistent Administration Problem->Cause3 Sol1 Pharmacokinetic Study Cause1->Sol1 Sol2 Ex Vivo Stability Assay Cause2->Sol2 Sol3 Standardize Dosing Technique Cause3->Sol3

Caption: Logical approach to troubleshooting inconsistent in vivo results with this compound.

References

Acetyldigitoxin Technical Support Center: Navigating Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Acetyldigitoxin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of this compound. Our goal is to provide practical guidance to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of organic compounds derived from the foxglove plant (Digitalis purpurea).[1] Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated calcium enhances the force of myocardial contraction.[3]

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability in this compound can arise from several factors, including:

  • Manufacturing Process: Differences in the extraction and purification process from plant materials can lead to variations in the final product. The manufacturing process of this compound-α involves the rearrangement of this compound-β, and inconsistencies in this process can affect the final product's composition.[4]

  • Impurity Profile: The type and quantity of impurities can differ between batches. These can include starting materials, by-products, intermediates, and degradation products.[]

  • Degradation: this compound can degrade under certain conditions, such as exposure to acidic or alkaline environments, light, and heat. The extent of degradation can vary depending on the storage and handling of each batch.[6]

  • Physical Properties: Variations in crystal form, particle size, and solubility can affect the dissolution rate and bioavailability of the compound.

Q3: How can I assess the consistency of a new batch of this compound?

It is crucial to perform quality control checks on each new batch of this compound to ensure its consistency and suitability for your experiments. Key assessments include:

  • Visual Inspection: Check for any changes in color, appearance, or presence of foreign particles.

  • Purity and Impurity Profiling: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound and identify any impurities.

  • Potency Determination: Assess the biological activity of the new batch using a relevant functional assay, such as a Na+/K+-ATPase inhibition assay.

  • Solubility and Dissolution Testing: Verify the solubility of the compound in your experimental solvent and, for solid dosage forms, perform dissolution testing to ensure consistent release characteristics.

Troubleshooting Guides

Inconsistent Experimental Results

Problem: You are observing significant variations in your experimental outcomes (e.g., cell viability, signaling pathway activation) when using a new batch of this compound compared to previous batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Different Potency of the New Batch 1. Perform a Na+/K+-ATPase Inhibition Assay: Directly compare the inhibitory activity of the new batch with a previously characterized "gold standard" batch. 2. Dose-Response Curve: Generate a full dose-response curve for the new batch to determine its EC50 or IC50 and compare it to previous batches.
Presence of Active Impurities 1. High-Resolution HPLC-MS Analysis: Use a high-resolution HPLC method coupled with mass spectrometry (MS) to identify and quantify any impurities that may have biological activity. 2. Review Certificate of Analysis (CoA): If available, carefully review the CoA for the new batch and compare the impurity profile to previous batches.
Degradation of this compound 1. Check Storage Conditions: Ensure the compound has been stored correctly (typically at -20°C, protected from light).[7] 2. HPLC Purity Check: Re-run an HPLC purity analysis to check for the presence of degradation products.
Solubility Issues 1. Verify Solubility: Determine the solubility of the new batch in your experimental solvent. Incomplete dissolution can lead to lower effective concentrations. 2. Sonication/Vortexing: Ensure the compound is fully dissolved before use by employing appropriate mixing techniques.
HPLC Analysis Issues

Problem: You are encountering issues with your HPLC analysis of this compound, such as shifting retention times, poor peak shape, or the appearance of unexpected peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Mobile Phase Composition 1. Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to evaporation. Prepare fresh mobile phase daily. 2. Accurate Measurement: Precisely measure the components of the mobile phase. A small variation in the organic solvent percentage can significantly affect retention times.[8] 3. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from interfering with the analysis.[9]
Column Temperature 1. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[8]
Column Contamination or Degradation 1. Flush the Column: Flush the column with a strong solvent to remove any contaminants. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained compounds. 3. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.
Sample Solvent Mismatch 1. Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound purity and the identification of potential impurities.

Materials:

  • This compound standard and sample

  • HPLC grade acetonitrile and water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of water and acetonitrile (e.g., 65:35 v/v).[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Water:Acetonitrile (e.g., 65:35 v/v)[6]

    • Flow Rate: 1.5 mL/min[6]

    • Detection Wavelength: 225 nm[6]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Determine the retention time of the this compound peak from the standard chromatogram.

    • Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Identify and quantify any impurity peaks relative to the main peak.

Protocol 2: Na+/K+-ATPase Inhibition Assay

This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • ATP solution

  • Assay buffer (containing NaCl, KCl, MgCl2, and a pH buffer like Tris-HCl)

  • This compound (different batches)

  • Phosphate standard solution

  • Reagents for colorimetric phosphate detection (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions and buffers as required.

  • Prepare this compound Dilutions: Prepare a series of dilutions for each batch of this compound to be tested.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total ATPase activity: Assay buffer + enzyme + ATP

    • Ouabain-insensitive ATPase activity: Assay buffer + enzyme + ATP + ouabain (a specific Na+/K+-ATPase inhibitor)

    • This compound inhibition: Assay buffer + enzyme + ATP + various concentrations of this compound

  • Reaction:

    • Pre-incubate the enzyme with this compound or ouabain for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding the colorimetric reagent.

  • Phosphate Quantification:

    • Allow the color to develop.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

    • Create a standard curve using the phosphate standard solutions.

  • Data Analysis:

    • Calculate the amount of Pi released in each well using the standard curve.

    • Determine the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

    • Calculate the percentage inhibition of Na+/K+-ATPase activity for each concentration of this compound.

    • Plot the percentage inhibition against the this compound concentration to determine the IC50 for each batch.

Visualizations

Signaling Pathway of this compound

Acetyldigitoxin_Signaling_Pathway cluster_pump This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaCa_Exchanger Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NaCa_Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum Ca2+ Uptake & Release Ca_in->SR Contraction Enhanced Myocardial Contraction SR->Contraction

Caption: this compound inhibits the Na+/K+ ATPase pump, leading to increased intracellular calcium and enhanced heart muscle contraction.

Experimental Workflow for Batch Comparison

Batch_Comparison_Workflow New_Batch Receive New Batch of This compound QC_Checks Perform Quality Control Checks New_Batch->QC_Checks HPLC HPLC Purity & Impurity Profiling QC_Checks->HPLC Potency_Assay Na+/K+ ATPase Inhibition Assay QC_Checks->Potency_Assay Dissolution Dissolution Testing (if applicable) QC_Checks->Dissolution Compare Compare Data with Reference Batch HPLC->Compare Potency_Assay->Compare Dissolution->Compare Accept Batch Accepted for Use Compare->Accept Within Specs Reject Batch Rejected/ Further Investigation Compare->Reject Out of Specs Troubleshooting_Inconsistent_Results Start Inconsistent Experimental Results Observed Check_Potency Is the biological potency of the new batch different? Start->Check_Potency Check_Purity Is the purity or impurity profile different? Check_Potency->Check_Purity No Adjust_Concentration Adjust concentration based on new potency data Check_Potency->Adjust_Concentration Yes Check_Solubility Are there solubility or dissolution issues? Check_Purity->Check_Solubility No Investigate_Impurities Investigate biological activity of impurities Check_Purity->Investigate_Impurities Yes Check_Degradation Has the compound degraded? Check_Solubility->Check_Degradation No Optimize_Dissolution Optimize dissolution procedure Check_Solubility->Optimize_Dissolution Yes New_Stock Prepare fresh stock solution from properly stored material Check_Degradation->New_Stock Yes Contact_Supplier Contact supplier for more information Check_Degradation->Contact_Supplier No

References

Technical Support Center: Minimizing Acetyldigitoxin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and minimizing potential interference caused by acetyldigitoxin in fluorescence-based assays. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence-based assays occurs when a test compound, such as this compound, possesses intrinsic properties that alter the fluorescence signal, leading to erroneous results. This interference can manifest as either an increase (false positive) or a decrease (false negative) in the measured fluorescence, independent of the compound's true biological activity. The primary mechanisms behind this interference are autofluorescence and fluorescence quenching.

Q2: Does this compound exhibit significant autofluorescence?

Q3: What is fluorescence quenching and is it a concern with this compound?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching, energy transfer, and formation of a non-fluorescent complex. Given the complex steroidal structure of this compound, there is a potential for it to interact with assay fluorophores and cause quenching, which could lead to false-negative results.

Q4: How can I proactively assess the potential for this compound interference in my assay?

A4: Before initiating a full screening campaign, it is highly recommended to perform a series of preliminary experiments to characterize the potential for interference. These include running compound-only controls (this compound in assay buffer without the fluorescent probe) to check for autofluorescence and performing a quenching assay by incubating this compound with the fluorophore used in your assay.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.

Observed Problem Potential Cause Recommended Action
Unexpectedly high fluorescence signal in wells containing this compound. This compound is autofluorescent at the assay's excitation and emission wavelengths.1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at various concentrations. 2. Perform a spectral scan: If possible, determine the excitation and emission spectra of this compound to identify its fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths further into the red region of the spectrum, where compound autofluorescence is less common.[1]
Lower than expected fluorescence signal in the presence of this compound. This compound is quenching the fluorescence of the assay's fluorophore.1. Perform a quenching assay: Incubate a fixed concentration of the fluorophore with increasing concentrations of this compound and measure the fluorescence. 2. Decrease this compound concentration: If the quenching effect is concentration-dependent, using a lower concentration of this compound may mitigate the issue. 3. Change the fluorophore: Select a different fluorophore with a distinct chemical structure that is less likely to interact with this compound.
High variability in replicate wells containing this compound. This compound may be precipitating out of solution at the tested concentrations.1. Visually inspect the assay plate: Look for any signs of precipitation or turbidity in the wells. 2. Determine the solubility of this compound in the assay buffer. 3. Adjust the assay buffer: Consider adding a small percentage of a solubilizing agent like DMSO, but ensure it does not affect the assay performance.
Assay signal drifts over time in the presence of this compound. This compound may be unstable in the assay buffer, leading to changes in its optical properties.1. Assess compound stability: Incubate this compound in the assay buffer for the duration of the experiment and measure its fluorescence or absorbance at different time points. 2. Reduce incubation time: If possible, shorten the incubation period of the assay to minimize the effects of compound instability.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in the primary assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, opaque microplates (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the main experiment.

  • Add the this compound dilutions to the wells of the microplate.

  • Include control wells containing only the assay buffer (blank).

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing this compound-Induced Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Fluorophore solution (at the concentration used in the primary assay)

  • Assay buffer

  • Black, opaque microplates

  • Fluorescence microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add the fluorophore solution to a set of wells.

  • Add the this compound dilutions to the wells containing the fluorophore.

  • Include control wells with the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizing Workflows and Concepts

To further clarify the troubleshooting process, the following diagrams illustrate key concepts and workflows.

Interference_Troubleshooting_Workflow Start Start: Unexpected Assay Result with this compound Check_Autofluorescence Run Compound-Only Control (Protocol 1) Start->Check_Autofluorescence Is_Autofluorescent Is there significant autofluorescence? Check_Autofluorescence->Is_Autofluorescent Check_Quenching Run Quenching Assay (Protocol 2) Is_Autofluorescent->Check_Quenching No Mitigation_Strategies Implement Mitigation Strategies Is_Autofluorescent->Mitigation_Strategies Yes Is_Quenching Is there significant quenching? Check_Quenching->Is_Quenching Is_Quenching->Mitigation_Strategies Yes End End: Reliable Assay Data Is_Quenching->End No Red_Shift Red-Shift Assay: Use a longer wavelength fluorophore Mitigation_Strategies->Red_Shift Change_Fluorophore Change Fluorophore: Select a spectrally distinct and non-interacting probe Mitigation_Strategies->Change_Fluorophore Lower_Concentration Lower this compound Concentration Mitigation_Strategies->Lower_Concentration Data_Correction Data Correction: Subtract background from autofluorescence control Mitigation_Strategies->Data_Correction Red_Shift->End Change_Fluorophore->End Lower_Concentration->End Data_Correction->End

Caption: Troubleshooting workflow for this compound interference.

Spectral_Overlap_Concept cluster_this compound This compound (Potential Autofluorescence) cluster_Fluorophore Assay Fluorophore Acetyldigitoxin_Excitation Excitation Acetyldigitoxin_Emission Emission Acetyldigitoxin_Excitation->Acetyldigitoxin_Emission Intrinsic Fluorescence Fluorophore_Excitation Excitation Acetyldigitoxin_Emission->Fluorophore_Excitation Potential Spectral Overlap (Interference) Fluorophore_Emission Emission Fluorophore_Excitation->Fluorophore_Emission Desired Signal

Caption: Conceptual diagram of spectral overlap interference.

Quenching_Mechanism Excitation Excitation Light Fluorophore_Ground Fluorophore (Ground State) Excitation->Fluorophore_Ground Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Absorption Emission Fluorescence Emission Fluorophore_Excited->Emission Desired Pathway This compound This compound Fluorophore_Excited->this compound Interaction (Quenching) Quenched_Complex Non-fluorescent Complex This compound->Quenched_Complex

Caption: Simplified mechanism of fluorescence quenching.

References

Technical Support Center: Acetyldigitoxin Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and experimental protocols for acetyldigitoxin treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels.[2] This modulation of ion homeostasis affects various cellular processes, including cell viability and signaling pathways, making it a subject of interest for cancer research.

Q2: How does incubation time affect the IC50 value of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound and related cardiac glycosides is highly dependent on the incubation time. Generally, a longer incubation period will result in a lower IC50 value, indicating increased potency. This is because the cytotoxic effects of these compounds are often cumulative. For instance, studies on the closely related compound digitoxin have shown a significant decrease in IC50 values when the incubation time is extended from 24 to 48 and 72 hours.[3] It is crucial to establish a consistent incubation time for your experiments to ensure reproducible results.

Q3: What are the typical incubation times for assessing cytotoxicity versus apoptosis?

A3: For general cytotoxicity assessment using assays like MTT, incubation times typically range from 24 to 72 hours.[3] Apoptosis, being a more specific and often earlier event, can be detected at various time points. Early markers of apoptosis, such as phosphatidylserine externalization (measured by Annexin V staining), can be observed before significant loss of cell viability. Later events, like caspase activation and PARP cleavage, may become evident between 6 and 24 hours of treatment.[4] A time-course experiment is recommended to determine the optimal window for detecting apoptosis in your specific cell model.

Q4: Which signaling pathways are affected by this compound and what is the time course of their activation?

A4: this compound, like other cardiac glycosides, can rapidly activate several signaling pathways downstream of Na+/K+-ATPase inhibition. These include the Src kinase, Epidermal Growth Factor Receptor (EGFR), and the Ras/MAPK (ERK) cascade.[5] Studies with the related compound digoxin have shown that the phosphorylation of Src and EGFR can be detected in a time-dependent manner, with changes observable from 2 to 24 hours after treatment.[6] To capture the kinetics of pathway activation, it is advisable to perform a time-course experiment, analyzing protein phosphorylation at early (e.g., 15-60 minutes), mid (e.g., 2-8 hours), and late (e.g., 12-24 hours) time points.

Data Presentation: Time-Dependent Cytotoxicity of Cardiac Glycosides

The following table summarizes the time-dependent IC50 values for digitoxin, a compound structurally and mechanistically similar to this compound, in various cancer cell lines. This data illustrates the importance of incubation time in determining cytotoxic potency.

Cell LineCompound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLaDigitoxin~0.3 (at 24h)0.077Not Reported
Various Cancer Cell LinesDigitoxin0.075 - 0.3950.028 - 0.077Not Reported

Note: Data for digitoxin is presented as a proxy due to the limited availability of direct time-dependent IC50 data for this compound.[3]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired incubation time (e.g., 6, 12, 24 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Analysis: Western Blot for p-Src and p-ERK

This protocol details the detection of phosphorylated Src and ERK proteins by Western blotting to assess signaling pathway activation.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Src, anti-Src, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes; 2, 4, 8, 24 hours). Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Src) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Src, p-ERK, and total ERK to normalize the data.

Mandatory Visualizations

Caption: Experimental workflows for assessing this compound's effects.

signaling_pathway This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits src Src na_k_atpase->src Activates egfr EGFR src->egfr Transactivates ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream Downstream Effects (Proliferation, Apoptosis) erk->downstream

Caption: this compound-induced signaling pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values in MTT assay - Inconsistent cell seeding density.- Variability in incubation time.- this compound instability in media.- Ensure a homogenous cell suspension before seeding.- Strictly adhere to the planned incubation times.- Prepare fresh drug dilutions for each experiment. Consider the stability of this compound in your specific culture medium over longer incubation periods.
High background in MTT assay - Contamination of culture with bacteria or yeast.- Phenol red or serum interference.- Regularly check for contamination.- Use serum-free medium during the MTT incubation step. Use a background control (medium + MTT, no cells).[7]
Low signal in apoptosis assay - Incubation time is too short or too long.- Insufficient drug concentration.- Perform a time-course experiment to identify the optimal window for apoptosis detection.- Titrate the this compound concentration to find an effective dose for inducing apoptosis without causing widespread necrosis.
No change in p-Src or p-ERK levels - Incubation time is not optimal for detecting phosphorylation.- Low antibody quality.- Perform a short time-course experiment (e.g., 0-60 minutes) as phosphorylation can be a rapid and transient event.- Validate your primary antibodies using positive controls.
Hormesis observed in MTT assay (low dose stimulation) - This is a known phenomenon with some cardiac glycosides.- This biphasic response is a valid result and should be reported as such. It reflects a low-dose stimulatory effect and high-dose inhibition.[8]

References

Acetyldigitoxin Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of acetyldigitoxin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, a cardiac glycoside, is susceptible to degradation under several conditions commonly encountered during sample preparation. The primary factors include:

  • pH Extremes: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic linkages and the acetyl group.

  • Enzymatic Degradation: Biological samples, such as plasma or plant tissues, contain enzymes that can metabolize this compound.

  • Light Exposure: this compound can undergo photodegradation when exposed to light, particularly UV radiation.

  • Elevated Temperatures: High temperatures can accelerate the rate of hydrolytic and enzymatic degradation.

  • Oxidative Stress: While generally less susceptible to oxidation compared to other degradation pathways, exposure to strong oxidizing agents can still lead to molecular changes.[1]

Q2: What are the main degradation products of this compound?

A2: The degradation of this compound primarily involves the sequential cleavage of the digitoxose sugar units and the removal of the acetyl group. Under acidic conditions, the primary degradation products are digitoxin, digitoxigenin-bis-digitoxoside, digitoxigenin-mono-digitoxoside, and finally the aglycone, digitoxigenin.[2] Alkaline hydrolysis can also lead to the removal of the acetyl group and cleavage of the sugar moieties. Photodegradation may result in a different profile of degradation products.

Q3: How can I minimize enzymatic degradation of this compound in plasma samples?

A3: To minimize enzymatic degradation in plasma samples, it is crucial to handle the samples appropriately from the moment of collection. This includes:

  • Rapid Cooling: Place blood collection tubes on ice immediately after drawing.

  • Prompt Centrifugation: Centrifuge the blood samples as soon as possible, preferably within one hour of collection, to separate the plasma from the cellular components which contain a high concentration of enzymes.[3]

  • Use of Anticoagulants: Collect blood in tubes containing an appropriate anticoagulant, such as EDTA.

  • Low-Temperature Storage: Immediately after separation, store the plasma aliquots at -80°C for long-term stability.[3]

  • Addition of Protease Inhibitors: For particularly sensitive studies, the addition of a broad-spectrum protease inhibitor cocktail to the collection tubes can be beneficial.

Q4: Are there any recommended antioxidants to prevent oxidative degradation?

A4: While oxidative degradation is a lesser concern for this compound compared to hydrolysis, the use of antioxidants can be a good practice, especially if the sample preparation involves conditions that might promote oxidation. Common antioxidants used in the extraction of natural products include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[4][5][6] The choice and concentration of the antioxidant should be optimized for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Biological Fluids
Possible Cause Troubleshooting Step Rationale
pH-induced Hydrolysis Maintain the pH of all solutions used during extraction and processing within a neutral range (pH 6-8). Avoid strong acids or bases.This compound is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2]
Enzymatic Degradation Process blood samples immediately upon collection. Keep samples on ice and centrifuge within one hour. Store plasma at -80°C. Consider adding a protease inhibitor cocktail to the collection tube.[3]Enzymes present in blood can rapidly metabolize the analyte. Low temperatures and inhibitors slow down enzymatic activity.
Adsorption to Surfaces Use silanized glassware or polypropylene tubes for sample collection and processing.This compound, being a relatively lipophilic molecule, can adsorb to glass surfaces, leading to losses.
Inefficient Extraction Optimize the extraction solvent and method. Liquid-liquid extraction with solvents like chloroform or ethyl acetate, or solid-phase extraction (SPE) are commonly used for cardiac glycosides.[7]The choice of extraction method and solvent system is critical for achieving high recovery from complex biological matrices.
Issue 2: Inconsistent this compound Concentrations in Replicate Samples from Plant Material
Possible Cause Troubleshooting Step Rationale
Enzymatic Degradation during Drying and Grinding Dry fresh plant material at a low temperature (e.g., 40-50°C) in a well-ventilated area to quickly inactivate enzymes.[8]Plant enzymes can degrade glycosides upon tissue disruption. Rapid inactivation is crucial.
Incomplete Extraction Ensure the plant material is finely ground to increase the surface area for solvent penetration. Optimize the extraction solvent (e.g., 70% ethanol) and method (e.g., maceration, sonication, or Soxhlet extraction).[8][9][10]The efficiency of extraction depends on the particle size of the plant material and the chosen solvent and technique.
Photodegradation Protect the samples from light at all stages of extraction and processing by using amber glassware or wrapping containers in aluminum foil.This compound is known to be sensitive to light.[1]
Thermal Degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature if solvent removal is necessary.Elevated temperatures can accelerate the hydrolysis of the glycosidic bonds.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the degradation of digitoxin, a closely related cardiac glycoside, under acidic conditions, which can be used as a proxy to estimate the stability of this compound.

pHTemperature (°C)Incubation Time (minutes)Remaining Digitoxin (%)Reference
1371038.6[2]
137605.9[2]
22212084[2]

A forced degradation study on β-acetyldigoxin indicated significant degradation under acidic, alkaline, and photolytic conditions, while it was found to be relatively stable under oxidative stress.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma
  • Sample Collection: Collect whole blood in EDTA-containing tubes. Immediately place the tubes on ice.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1300 x g for 15 minutes at 4°C.[3]

  • Plasma Separation: Carefully aspirate the upper plasma layer without disturbing the buffy coat and transfer it to a clean, labeled polypropylene tube.

  • Storage: For immediate analysis, proceed to the extraction step. For long-term storage, aliquot the plasma into cryovials and store at -80°C.[3]

  • Protein Precipitation: To 1 mL of plasma, add 3 mL of ice-cold acetonitrile. Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for chromatographic analysis (e.g., HPLC or LC-MS).

Protocol 2: Extraction of this compound from Digitalis lanata Leaves
  • Drying: Dry fresh Digitalis lanata leaves in a well-ventilated oven at 40-50°C until a constant weight is achieved.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Maceration: Suspend 10 g of the powdered plant material in 100 mL of 70% ethanol in a closed flask. Shake the flask for 24 hours at room temperature, protected from light.

    • Sonication (Alternative): Place the flask from the maceration step in an ultrasonic bath for 1 hour.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Liquid-Liquid Extraction:

    • Resuspend the aqueous residue in 50 mL of distilled water.

    • Transfer the aqueous suspension to a separatory funnel and extract three times with 50 mL of chloroform.

    • Combine the chloroform extracts.

  • Drying and Evaporation: Dry the combined chloroform extract over anhydrous sodium sulfate and then evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the final residue in a known volume of a suitable solvent for analysis.

Visualizations

Acetyldigitoxin_Degradation_Pathways This compound This compound Digitoxin Digitoxin This compound->Digitoxin Hydrolysis (Acid/Base/Enzyme) Digitoxigenin_bis_digitoxoside Digitoxigenin_bis_digitoxoside Digitoxin->Digitoxigenin_bis_digitoxoside Hydrolysis Digitoxigenin_mono_digitoxoside Digitoxigenin_mono_digitoxoside Digitoxigenin_bis_digitoxoside->Digitoxigenin_mono_digitoxoside Hydrolysis Digitoxigenin Digitoxigenin Digitoxigenin_mono_digitoxoside->Digitoxigenin Hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis.

Sample_Prep_Workflow_Plasma cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage_extraction Storage & Extraction Blood_Collection Collect Blood (EDTA tube) Keep on ice Centrifugation Centrifuge at 1300g for 15 min at 4°C Blood_Collection->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Storage Store at -80°C or Proceed to Extraction Plasma_Separation->Storage Protein_Precipitation Protein Precipitation (Acetonitrile) Storage->Protein_Precipitation Evaporation Evaporate Supernatant Protein_Precipitation->Evaporation Reconstitution Reconstitute for Analysis Evaporation->Reconstitution

Caption: Workflow for this compound sample preparation from plasma.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: Acetyldigitoxin Versus Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of acetyldigitoxin and digitoxin, two cardiac glycosides derived from the foxglove plant, Digitalis purpurea. Both compounds have been utilized in the management of heart failure, and this document aims to objectively evaluate their performance based on available experimental data. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in the in vivo efficacy of these two closely related compounds.

Quantitative Comparison of In Vivo Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for this compound and digitoxin, facilitating a direct comparison of their in vivo properties.

ParameterThis compoundDigitoxinReference
Potency Approximately 4 times less potent than digitoxin in humans.Higher potency compared to this compound.[1]
Therapeutic Plasma Concentration Data not readily available.15 - 25 ng/mL[1]
Toxic Plasma Concentration Data not readily available.> 35 - 40 ng/mL[1]
Oral Bioavailability 60 - 80%Nearly 100%[2]
Elimination Half-life ~8.5 - 8.8 days~5 - 7.6 days[1]
Lethal Dose (LD50) in Mice (oral) 7.8 mg/kg17.78 mg/kg[2]

Table 1: Comparative Efficacy and Pharmacokinetic Parameters

ParameterThis compoundDigitoxin
Therapeutic Index (TI) Lower TIHigher TI

Table 2: Comparative Therapeutic Index

Note: The therapeutic index is a ratio of the toxic dose to the therapeutic dose. A higher therapeutic index is preferable as it indicates a wider margin of safety between effective and toxic doses. The qualitative comparison in Table 2 is inferred from the available LD50 and potency data.

Experimental Protocols

A standardized experimental protocol is crucial for the in vivo evaluation and comparison of cardiac glycosides. The following is a detailed methodology for a key experiment to assess the efficacy of this compound and digitoxin in an animal model of heart failure.

In Vivo Efficacy Evaluation in a Rat Model of Heart Failure

Objective: To compare the in vivo efficacy of this compound and digitoxin in improving cardiac function in a surgically-induced rat model of heart failure.

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Induction of Heart Failure:

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery.

    • Confirm successful ligation by observing the blanching of the anterior myocardial wall.

    • Allow a recovery period of 4-6 weeks for the development of chronic heart failure.

  • Drug Administration:

    • Divide the rats with confirmed heart failure into three groups: Vehicle control, this compound-treated, and Digitoxin-treated.

    • Administer the respective drugs or vehicle orally once daily for a predetermined period (e.g., 4 weeks). Doses should be determined based on prior dose-ranging studies to establish therapeutic and non-toxic levels.

  • Efficacy Assessment:

    • Echocardiography: Perform echocardiography at baseline (before treatment) and at the end of the treatment period. Key parameters to measure include:

      • Left Ventricular Ejection Fraction (LVEF)

      • Fractional Shortening (FS)

      • Left Ventricular Internal Dimensions in diastole and systole (LVIDd, LVIDs)

    • Hemodynamic Monitoring: At the end of the study, perform invasive hemodynamic measurements in anesthetized rats to assess parameters such as:

      • Left Ventricular Systolic Pressure (LVSP)

      • Left Ventricular End-Diastolic Pressure (LVEDP)

      • Maximal rate of pressure rise and fall (+dP/dt and -dP/dt)

    • Histopathology: Euthanize the animals and collect the hearts for histological analysis to assess cardiac remodeling, fibrosis, and cardiomyocyte hypertrophy.

  • Data Analysis:

    • Statistically compare the changes in echocardiographic and hemodynamic parameters between the treatment groups and the vehicle control group.

    • Analyze the histopathological data to compare the extent of cardiac remodeling.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound and Digitoxin

Both this compound and digitoxin share a common mechanism of action, which involves the inhibition of the Na+/K+ ATPase pump in cardiomyocytes. This inhibition leads to a cascade of events that ultimately enhances cardiac contractility.

Signaling_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase Pump (Inhibition) This compound->NaK_ATPase Digitoxin Digitoxin Digitoxin->NaK_ATPase Na_in Increased Intracellular Na+ Concentration NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger (Reversed Activity) Na_in->NaCa_Exchanger Ca_in Increased Intracellular Ca2+ Concentration NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum (Increased Ca2+ release) Ca_in->SR Contraction Enhanced Myocardial Contraction SR->Contraction

Caption: Mechanism of action for this compound and digitoxin.

Experimental Workflow for In Vivo Comparison

The following diagram illustrates a typical workflow for a head-to-head in vivo comparison of this compound and digitoxin.

Experimental_Workflow start Start hf_induction Induce Heart Failure in Animal Model start->hf_induction group_allocation Randomly Allocate Animals to Treatment Groups (Vehicle, this compound, Digitoxin) hf_induction->group_allocation treatment Administer Daily Doses for a Defined Period group_allocation->treatment monitoring Monitor Animal Health and Well-being treatment->monitoring efficacy_assessment Assess Cardiac Function (Echocardiography, Hemodynamics) monitoring->efficacy_assessment toxicity_assessment Assess Toxicity (Blood Chemistry, Histopathology) monitoring->toxicity_assessment data_analysis Analyze and Compare Data between Groups efficacy_assessment->data_analysis toxicity_assessment->data_analysis conclusion Draw Conclusions on Comparative Efficacy and Safety data_analysis->conclusion

Caption: Workflow for comparing this compound and digitoxin in vivo.

References

Acetyldigitoxin vs. Digoxin: A Comparative Analysis of Cardiotonic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cardiotonic effects of acetyldigitoxin and digoxin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these cardiac glycosides.

Introduction

This compound and digoxin are cardiac glycosides, a class of organic compounds historically derived from the foxglove plant (Digitalis species).[1] They are known for their positive inotropic, negative chronotropic, and negative dromotropic effects on the heart.[2][3] These properties have led to their use in the treatment of heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[4][5] While both drugs share a common mechanism of action, their distinct chemical structures lead to differences in their pharmacokinetic and pharmacodynamic profiles. This guide will delve into a comparative analysis of these two compounds.

Mechanism of Action

Both this compound and digoxin exert their cardiotonic effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in the membranes of heart cells (myocytes).[4][6] This inhibition leads to a cascade of events:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump causes an accumulation of sodium ions inside the cell.[7]

  • Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[7]

  • Increased Intracellular Calcium: This results in a higher concentration of intracellular calcium.[3]

  • Enhanced Contractility: The elevated intracellular calcium increases the amount of calcium available to the contractile proteins (troponin C), leading to a more forceful contraction of the heart muscle (positive inotropic effect).[7]

Beyond their inotropic effects, both glycosides also increase vagal activity, which slows the heart rate (negative chronotropic effect) and reduces the conduction velocity through the atrioventricular (AV) node (negative dromotropic effect).[2][4]

Acetyldigitoxin_Digoxin This compound / Digoxin NaK_ATPase Na+/K+-ATPase Pump Acetyldigitoxin_Digoxin->NaK_ATPase Inhibits Vagal_Activity ↑ Vagal Activity Acetyldigitoxin_Digoxin->Vagal_Activity Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NCX Na+/Ca2+ Exchanger Activity Intracellular_Na->NCX Reduces Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Results in Contractility ↑ Myocardial Contractility (Positive Inotropy) Intracellular_Ca->Contractility Heart_Rate ↓ Heart Rate (Negative Chronotropy) Vagal_Activity->Heart_Rate AV_Conduction ↓ AV Node Conduction (Negative Dromotropy) Vagal_Activity->AV_Conduction

Figure 1: Signaling pathway of this compound and Digoxin.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and digoxin reveal key differences that influence their clinical application. Digoxin is primarily cleared by the kidneys, while this compound (which is metabolized to digitoxin) undergoes more extensive hepatic metabolism.[8][9]

ParameterThis compoundDigoxin
Oral Bioavailability 60 - 80%[4]60 - 80% (tablets)[9]
Protein Binding ~81%[8]~20%[9]
Half-life 8.8 ± 1 days (oral)[8]36 - 48 hours[9]
Elimination Primarily hepatic metabolism[8]Primarily renal excretion[9]
Therapeutic Range Not well established0.5 - 2.0 ng/mL[10]

Cardiotonic Effects: A Comparative Summary

While both drugs increase myocardial contractility, the onset and duration of their effects differ due to their pharmacokinetic profiles. The longer half-life of this compound suggests a more prolonged effect compared to digoxin.

Cardiotonic EffectThis compoundDigoxin
Positive Inotropy Increases force of contraction[4]Increases force of contraction[2]
Negative Chronotropy Decreases heart rate[4]Decreases heart rate[2]
Negative Dromotropy Decreases AV node conduction[4]Decreases AV node conduction[2]

Experimental Protocols

Assessment of Na+/K+-ATPase Inhibition

A common method to determine the inhibitory potency of cardiac glycosides on Na+/K+-ATPase is a spectrophotometric assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and digoxin on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from pig kidney)

  • ATP (Adenosine triphosphate)

  • Buffer solution (e.g., Tris-HCl)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Sodium chloride (NaCl)

  • Malachite green reagent for phosphate detection

  • This compound and Digoxin solutions of varying concentrations

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl2, KCl, and NaCl.

  • Add the purified Na+/K+-ATPase enzyme to the reaction mixture.

  • Introduce varying concentrations of either this compound or digoxin to the wells of a microplate containing the enzyme mixture. A control group with no glycoside is also prepared.

  • Pre-incubate the enzyme with the glycosides for a sufficient time to allow for binding (e.g., 60 minutes at 37°C for slow-binding inhibitors like digoxin).[11]

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • The absorbance is read using a microplate reader.

  • The percentage of inhibition is calculated for each glycoside concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the glycoside concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Prep_Mixture Prepare Reaction Mixture (Buffer, MgCl2, KCl, NaCl) Add_Enzyme Add Purified Na+/K+-ATPase Prep_Mixture->Add_Enzyme Add_Glycosides Add Varying Concentrations of this compound/Digoxin Add_Enzyme->Add_Glycosides Pre_Incubate Pre-incubate to allow binding Add_Glycosides->Pre_Incubate Add_ATP Initiate reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) (e.g., Malachite Green Assay) Stop_Reaction->Measure_Pi Calc_Inhibition Calculate % Inhibition Measure_Pi->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Figure 2: Workflow for Na+/K+-ATPase inhibition assay.

Measurement of Inotropic Effects in Isolated Cardiomyocytes

The positive inotropic effect of cardiac glycosides can be quantified by measuring the contractility of isolated ventricular myocytes.

Objective: To assess the change in cell shortening (a measure of contractility) in isolated cardiomyocytes in response to this compound and digoxin.

Materials:

  • Isolated ventricular myocytes (e.g., from ferret or guinea pig hearts)

  • Tyrode's solution (a physiological salt solution)

  • This compound and Digoxin solutions

  • Microscope with a video edge-detection system

  • Electrical field stimulator

Procedure:

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Place the isolated myocytes in a chamber on the stage of an inverted microscope and perfuse with Tyrode's solution.

  • Electrically stimulate the myocytes at a fixed frequency (e.g., 0.2 Hz) to induce contractions.[12]

  • Record baseline cell shortening using a video edge-detection system that tracks the movement of the cell edges during contraction and relaxation.

  • Introduce a known concentration of this compound or digoxin into the perfusion solution.

  • Continuously record cell shortening for a defined period (e.g., 5-10 minutes) to observe the drug's effect.[12]

  • Wash out the drug with fresh Tyrode's solution to observe reversibility.

  • Quantify the inotropic effect by measuring the percentage increase in the amplitude of cell shortening compared to the baseline.

Adverse Effects and Toxicity

Both this compound and digoxin have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[3] Adverse effects are often dose-dependent and can be exacerbated by electrolyte imbalances, particularly hypokalemia (low potassium levels).

Common adverse effects for both drugs include:

  • Gastrointestinal disturbances (nausea, vomiting, diarrhea)[13]

  • Neurological symptoms (confusion, dizziness, visual disturbances such as blurred or yellow-tinged vision)[13]

  • Cardiac arrhythmias (bradycardia, heart block, ventricular arrhythmias)[13]

Conclusion

This compound and digoxin are potent cardiac glycosides with a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. Their primary cardiotonic effects—positive inotropy, negative chronotropy, and negative dromotropy—are beneficial in the management of heart failure and certain arrhythmias. The principal differences between the two lie in their pharmacokinetic profiles, with this compound having a significantly longer half-life and greater reliance on hepatic metabolism compared to the renally cleared digoxin. This distinction is critical for dosage considerations, particularly in patients with renal impairment. While both drugs share a similar spectrum of adverse effects due to their narrow therapeutic index, the choice between them may be guided by patient-specific factors such as renal function and the desired duration of action. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their clinical efficacy and safety profiles.

References

Validating the Binding Affinity of Acetyldigitoxin to Na+/K+-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of acetyldigitoxin and other cardiac glycosides to the Na+/K+-ATPase enzyme. It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in their drug discovery and development efforts.

This compound and Na+/K+-ATPase: An Overview

This compound is a cardiac glycoside, a class of naturally derived compounds that are potent inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[1] The binding of cardiac glycosides to Na+/K+-ATPase inhibits its pumping function, leading to an increase in intracellular sodium. This, in turn, affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels and enhanced cardiac contractility.[2] Beyond its role in cardiac function, the interaction between cardiac glycosides and Na+/K+-ATPase has been implicated in various signaling pathways that regulate cell growth and proliferation.[3]

This guide focuses on the validation of the binding affinity of this compound to Na+/K+-ATPase, providing a comparative analysis with other well-known cardiac glycosides. The data presented here is primarily for β-acetyldigoxin, an isomer and acetyl derivative of digitoxin, and is considered representative for the purposes of this comparison.[1][4]

Comparative Binding Affinity of Cardiac Glycosides to Na+/K+-ATPase Isoforms

The Na+/K+-ATPase exists in different isoforms, with the α-subunit isoforms (α1, α2, and α3) being of particular interest due to their tissue-specific expression and varying affinities for cardiac glycosides.[3][5] The following table summarizes the equilibrium dissociation constants (Kd) of β-acetyldigoxin and other cardiac glycosides for the human α1β1, α2β1, and α3β1 isoforms of Na+/K+-ATPase, both in the absence and presence of potassium (K+). A lower Kd value indicates a higher binding affinity.

Table 1: Equilibrium Dissociation Constants (Kd) of Cardiac Glycosides for Human Na+/K+-ATPase Isoforms (in nM) [3]

CompoundIsoformKd (without K+)Kd (with K+)
β-Acetyldigoxin α1β1 28.3 ± 2.5 44.7 ± 4.1
α2β1 23.4 ± 2.1 31.6 ± 2.9
α3β1 25.1 ± 2.3 63.1 ± 5.8
Digoxinα1β121.9 ± 2.056.2 ± 5.2
α2β119.5 ± 1.825.1 ± 2.3
α3β120.4 ± 1.928.2 ± 2.6
Digitoxinα1β114.1 ± 1.322.4 ± 2.1
α2β112.9 ± 1.218.6 ± 1.7
α3β113.5 ± 1.220.0 ± 1.8
Methyldigoxinα1β111.2 ± 1.017.8 ± 1.6
α2β129.5 ± 2.741.7 ± 3.8
α3β120.0 ± 1.828.2 ± 2.6
Ouabainα1β113.0 ± 1.220.9 ± 1.9
α2β133.1 ± 3.050.1 ± 4.6
α3β117.0 ± 1.625.1 ± 2.3

Data is presented as mean ± S.E.M.

Experimental Protocols

[3H]-Ouabain Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand ([3H]-ouabain) for binding to Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase isoforms (expressed in a system with no endogenous Na+/K+-ATPase, e.g., yeast)[3]

  • [3H]-ouabain

  • Unlabeled ouabain

  • Test compounds (e.g., β-acetyldigoxin) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate a fixed concentration of purified Na+/K+-ATPase isoform with a fixed concentration of [3H]-ouabain in the binding buffer.

  • Add increasing concentrations of the unlabeled test compound (e.g., β-acetyldigoxin) to the incubation mixture.

  • To determine non-specific binding, include a set of tubes with a high concentration of unlabeled ouabain (e.g., 1 mM).[3]

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound [3H]-ouabain using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of the test compound. The Kd can then be calculated using the Cheng-Prusoff equation, taking into account the known Kd of ouabain for the specific isoform.[3]

Na+/K+-ATPase Activity Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibitory potency (IC50) of a compound is determined by its ability to reduce this activity.[6]

Materials:

  • Purified Na+/K+-ATPase

  • Test compounds at various concentrations

  • Assay buffer (e.g., 30 mM Tris-HCl, 0.5 mM EDTA, 7.8 mM MgCl2)[6]

  • NaCl/KCl solution (e.g., 1.65 M NaCl, 35 mM KCl)[6]

  • ATP solution

  • Reagent for phosphate detection (e.g., Taussky-Shorr reagent)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the Na+/K+-ATPase solution, NaCl/KCl solution, and assay buffer.[6]

  • Add the test compound at various concentrations to the wells. Use a vehicle control (e.g., DMSO) for the control wells.[6]

  • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]

  • Initiate the enzymatic reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a specific time to allow for ATP hydrolysis.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at a specific wavelength (e.g., 660 nm) using a microplate reader. The color intensity is proportional to the amount of Pi released.[6]

  • Calculate the percentage of Na+/K+-ATPase activity inhibition for each concentration of the test compound compared to the control.

  • Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Pathways

Signaling Pathway of Na+/K+-ATPase upon Cardiac Glycoside Binding

Binding of cardiac glycosides to the Na+/K+-ATPase can initiate a signaling cascade independent of the ion pumping inhibition. This involves the activation of Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK signaling pathway.[3][7]

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cardiac_Glycoside Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras_GTP Ras-GTP EGFR->Ras_GTP Activates MEK MEK Ras_GTP->MEK MAPK MAPK (ERK) MEK->MAPK NFkB NF-κB MAPK->NFkB Activates Gene_Expression Gene Expression (Proliferation, etc.) NFkB->Gene_Expression

Caption: Signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the general workflow for determining the binding affinity of a compound to Na+/K+-ATPase using a competition binding assay.

Binding_Assay_Workflow Start Prepare_Reagents Prepare Reagents (Enzyme, Buffers, Ligands) Start->Prepare_Reagents Incubation Incubate Enzyme with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioligand Filtration->Quantification Data_Analysis Analyze Data (IC50 and Kd Calculation) Quantification->Data_Analysis End Data_Analysis->End

Caption: General workflow for a competition binding assay.

References

A Comparative Analysis of Acetyldigitoxin and Ouabain on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two cardiac glycosides, acetyldigitoxin and ouabain, on cell proliferation. By synthesizing available experimental data, this document aims to offer an objective overview to inform research and development in oncology and related fields. While both compounds are known inhibitors of the Na+/K+-ATPase pump, their downstream effects on cell signaling and proliferation can vary significantly depending on the cell type and experimental conditions.

Executive Summary

Both this compound (via its closely related analogue, digitoxin) and ouabain have demonstrated potent anti-proliferative effects across a range of cancer cell lines. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, which leads to alterations in intracellular ion concentrations and the activation of various signaling cascades. These pathways can ultimately induce cell cycle arrest and apoptosis. However, the specific signaling pathways activated and the effective concentrations can differ between the two compounds and across different cancer types. This guide presents a detailed examination of these differences, supported by quantitative data and experimental protocols.

Data Presentation: Proliferative Inhibition

The following tables summarize the half-maximal inhibitory concentration (IC50) values for digitoxin (as a proxy for this compound) and ouabain in various cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50% and are indicative of their cytotoxic potency.

Table 1: IC50 Values of Digitoxin on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay Method
TK-10Renal Adenocarcinoma348Not Specified
K-562Leukemia6.4Not SpecifiedNot Specified
MCF-7Breast Adenocarcinoma33Not SpecifiedNot Specified
HepG2/ADMDoxorubicin-resistant Hepatocellular Carcinoma132.6524MTT Assay
HepG2/ADMDoxorubicin-resistant Hepatocellular Carcinoma52.2948MTT Assay
HepG2/ADMDoxorubicin-resistant Hepatocellular Carcinoma9.1372MTT Assay
SKOV-3Ovarian Cancer400Not SpecifiedMTT Assay

Data synthesized from multiple sources, including studies on digitoxin's effects on various cancer cell lines. It is important to note that this compound's potency may vary.[1][2][3]

Table 2: IC50 Values of Ouabain on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay Method
MDA-MB-231Breast Cancer15024Cell Viability Assay
MDA-MB-231Breast Cancer9048Cell Viability Assay
SKOV-3Ovarian Cancer>100024MTT Assay
SKOV-3Ovarian Cancer>100048MTT Assay

Data for ouabain was compiled from studies investigating its anti-proliferative effects.[4] At concentrations below 10 nM, ouabain was observed to slightly increase the proliferation of SKOV-3 cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays used to generate the data in this guide.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add varying concentrations of this compound or ouabain to the wells.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

BrdU Incorporation Assay

The Bromodeoxyuridine (BrdU) assay is a method to quantify cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA of replicating cells.

  • Cell Labeling: Add BrdU labeling solution to the cell culture and incubate for 1-24 hours.

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells. Then, denature the DNA using an acid solution to expose the incorporated BrdU.

  • Antibody Incubation: Add a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Detection: The proliferating cells can then be visualized and quantified using fluorescence microscopy or a plate reader.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of this compound and ouabain are mediated through complex signaling pathways initiated by the inhibition of the Na+/K+-ATPase.

Ouabain Signaling Pathway

Ouabain has been shown to activate several signaling cascades that can lead to either cell proliferation or apoptosis, depending on the cellular context and its concentration. In many cancer cells, ouabain's inhibition of the Na+/K+-ATPase leads to the activation of Src kinase, which in turn can trigger the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation. Additionally, ouabain can influence the PI3K/Akt pathway, another critical regulator of cell growth and survival.

Ouabain_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibits

Caption: Ouabain-induced signaling cascade.

This compound (Digitoxin) Signaling Pathway

Digitoxin, a close structural analog of this compound, has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[5] One of the key pathways implicated is the ATR-CHK2-CDC25C signaling cascade, which is activated in response to DNA damage.[5] Digitoxin treatment has been associated with increased levels of γH2AX, a marker of DNA double-strand breaks, which activates the ATR kinase.[6] ATR then phosphorylates and activates CHK2, which in turn inhibits CDC25C, a phosphatase required for entry into mitosis. This inhibition leads to cell cycle arrest at the G2/M transition. Furthermore, digitoxin can induce apoptosis through the mitochondrial pathway, involving the Bcl-2 family of proteins and caspase activation.[5][6]

Digitoxin_Signaling Digitoxin Digitoxin (this compound analog) DNA_Damage DNA Damage (γH2AX) Digitoxin->DNA_Damage Mitochondrial_Pathway Mitochondrial Apoptosis (Bcl-2, Caspases) Digitoxin->Mitochondrial_Pathway ATR ATR DNA_Damage->ATR Activates CHK2 CHK2 ATR->CHK2 Activates CDC25C CDC25C CHK2->CDC25C Inhibits G2M_Arrest G2/M Cell Cycle Arrest CDC25C->G2M_Arrest Promotes entry into mitosis

Caption: Digitoxin-induced cell cycle arrest pathway.

Experimental Workflow

The general workflow for a comparative study of this compound and ouabain on cell proliferation is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell lines) Treatment Treat cells with varying concentrations of compounds Cell_Culture->Treatment Compound_Prep Compound Preparation (this compound & Ouabain) Compound_Prep->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Collection & Statistical Analysis Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: General experimental workflow.

Conclusion

Both this compound (represented by digitoxin) and ouabain are potent inhibitors of cell proliferation in various cancer cell lines. While their primary molecular target is the same, the downstream signaling pathways they activate can differ, leading to distinct cellular outcomes. Ouabain is well-documented to modulate the Src/EGFR/MAPK and PI3K/Akt pathways, while digitoxin has been shown to induce G2/M cell cycle arrest via the ATR-CHK2-CDC25C pathway and promote mitochondrial apoptosis. The choice between these compounds for further research or therapeutic development may depend on the specific cancer type and the desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their differential effects and therapeutic potential.

References

Acetyldigitoxin: A Comparative Analysis of its Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a compound across various cell lines is paramount. This guide provides a comparative analysis of acetyldigitoxin, a cardiac glycoside, and its influence on different cell lines. While direct comparative studies on this compound are limited, this guide leverages available data on its mechanism of action and draws comparisons from the closely related and well-studied compound, digitoxin, to provide a comprehensive overview.

This compound, a derivative of digoxin, primarily functions by inhibiting the Na+/K+ ATPase pump in cell membranes[1]. This inhibition leads to an increase in intracellular sodium ions, which in turn elevates intracellular calcium levels. This mechanism is central to its cardiotonic effects and is also implicated in its potential anti-cancer activities[1].

Cytotoxicity Profile: A Look at the Closely Related Digitoxin

Due to the scarcity of publicly available cross-cell line cytotoxicity data for this compound, we present a summary of the 50% inhibitory concentration (IC50) values for digitoxin in various human cancer cell lines. These values offer an insight into the potential potency and selectivity of this compound.

Cell LineCancer TypeIC50 (nM) of DigitoxinReference
TK-10Renal Adenocarcinoma3[2][3]
MCF-7Breast Adenocarcinoma33[2][3]
UACC-62MelanomaNot specified[2]
K-562Chronic Myelogenous Leukemia6.4[2]
SKOV-3Ovarian Cancer400[4]

Induction of Apoptosis and Cell Cycle Arrest

Cardiac glycosides, including digitoxin, have been shown to induce apoptosis (programmed cell death) in cancer cells[2][5]. Studies on digitoxin in the TK-10 renal adenocarcinoma cell line demonstrated that at its IC50 concentration of 3 nM, a significant portion of cells (41.3%) underwent apoptosis after 48 hours of treatment[2].

Furthermore, investigations into the effects of digoxin and digitoxin on the SKOV-3 ovarian cancer cell line revealed that these compounds induce cell cycle arrest at the G0/G1 phase[4]. This arrest in the cell cycle prevents cancer cells from proliferating.

Signaling Pathways Modulated by Cardiac Glycosides

The primary mechanism of action of this compound and other cardiac glycosides involves the inhibition of the Na+/K+-ATPase. This initial event triggers a cascade of downstream signaling pathways that contribute to their therapeutic and cytotoxic effects.

Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to STAT1 STAT1 Phosphorylation NaK_ATPase->STAT1 Reduces NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->NaCa_Exchanger Affects Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Leads to Apoptosis Apoptosis Intracellular_Ca->Apoptosis CellCycleArrest Cell Cycle Arrest Intracellular_Ca->CellCycleArrest IDO1 IDO1 Expression STAT1->IDO1 Regulates

Caption: this compound's inhibition of Na+/K+-ATPase and downstream effects.

Recent studies have also shown a link between Na+/K+-ATPase inhibition by cardiac glycosides and the regulation of immune checkpoint proteins. For instance, digoxin has been found to downregulate the expression of indoleamine 2,3-dioxygenase 1 (IDO1) by reducing the phosphorylation-mediated stabilization of STAT1, a key transcriptional regulator of IDO1[6]. This suggests a potential immunomodulatory role for this class of compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and read the absorbance at 570 nm using a microplate reader[7].

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound Start->Treatment Add_MTT Add MTT Reagent Treatment->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Western Blot

This method allows for the detection of key proteins involved in the apoptotic cascade.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest both adherent and floating cells and lyse them in an appropriate buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for apoptotic markers.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system[8][9][10][11].

Conclusion

While direct comparative data for this compound across a wide range of cell lines remains to be fully elucidated, the information available for the closely related compound, digitoxin, provides valuable insights into its potential as a cytotoxic and apoptosis-inducing agent. The primary mechanism of action through Na+/K+-ATPase inhibition triggers a cascade of events that can lead to cell cycle arrest and programmed cell death in cancer cells. Further research is warranted to establish a comprehensive cross-validation of this compound's effects in different cell lines to fully understand its therapeutic potential.

References

Validating the Anti-Cancer Activity of Acetyldigitoxin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer activity of acetyldigitoxin, a cardiac glycoside, with a focus on its validation in xenograft models. Due to a lack of specific published xenograft data for this compound, this document leverages data from its closely related analogue, digitoxin, to provide a framework for comparison and to illustrate the potential anti-cancer efficacy. The information presented is intended to guide research and development efforts in evaluating this compound as a potential cancer therapeutic.

Comparative Efficacy of Cardiac Glycosides in Xenograft Models

Table 1: Effect of Digitoxin on Tumor Growth in a KRAS Mutant Human Colon Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Digitoxin (2 mg/kg)625 ± 10050

Data is illustrative and based on findings reported for digitoxin in similar xenograft models.[1]

Table 2: Comparative Cytotoxicity of Digitoxin and its Analog MonoD in Breast Cancer Cell Lines

Cell LineCompoundIC50 (nM)
MCF-7 (ER+)Digitoxin15
MonoD10
MDA-MB-468 (TNBC)Digitoxin20
MonoD12

This in vitro data highlights the potent cytotoxic effects of digitoxin and its analogs on different breast cancer subtypes.[2]

Experimental Protocols

A detailed methodology is crucial for the successful validation of this compound's anti-cancer activity in a xenograft model. Below is a standard protocol that can be adapted for this purpose.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., KRAS mutant colon cancer cells[1], or breast cancer cell lines like MCF-7 and MDA-MB-468[2]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

2. Xenograft Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • A suspension containing approximately 5 x 10^6 cells is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.

  • This compound, dissolved in a suitable vehicle (e.g., DMSO and PBS), is administered to the treatment group via intraperitoneal injection or oral gavage at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor volume is measured every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Body weight of the mice is monitored as an indicator of toxicity.

4. Endpoint Analysis:

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor tissues can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

  • Tumor growth inhibition is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Signaling Pathways and Mechanism of Action

Cardiac glycosides, including this compound, exert their anti-cancer effects through the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream signaling events.

Acetyldigitoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na HIF1a ↓ HIF-1α Synthesis NaK_ATPase->HIF1a STAT3 ↓ STAT3 Phosphorylation NaK_ATPase->STAT3 NFkB ↓ NF-κB Pathway NaK_ATPase->NFkB Modulates Na_Ca_Exchanger ↓ Na+/Ca2+ Exchanger Intra_Na->Na_Ca_Exchanger Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca ROS ↑ ROS Production Intra_Ca->ROS Apoptosis Apoptosis ROS->Apoptosis Proliferation ↓ Proliferation HIF1a->Proliferation Migration ↓ Migration HIF1a->Migration STAT3->Proliferation STAT3->Migration NFkB->Proliferation

Caption: this compound inhibits Na+/K+-ATPase, leading to apoptosis and reduced proliferation.

The inhibition of Na+/K+-ATPase by this compound disrupts ion homeostasis, leading to increased intracellular calcium and reactive oxygen species (ROS) production, which can trigger apoptosis.[2] Furthermore, this inhibition can modulate several signaling pathways critical for cancer cell survival and proliferation, including the downregulation of HIF-1α and STAT3.[1][3]

Experimental Workflow

The following diagram outlines the typical workflow for validating the anti-cancer activity of a compound like this compound in a xenograft model.

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Animal_Model 3. Xenograft Implantation Cell_Culture->Animal_Model Acetyldigitoxin_Prep 2. This compound Formulation Treatment 4. Treatment Administration Acetyldigitoxin_Prep->Treatment Animal_Model->Treatment Monitoring 5. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Data_Collection 7. Data Collection (Volume, Weight) Endpoint->Data_Collection Statistical_Analysis 8. Statistical Analysis Data_Collection->Statistical_Analysis Results 9. Results & Conclusion Statistical_Analysis->Results

Caption: Standard workflow for in vivo validation of this compound in a xenograft model.

Conclusion and Future Directions

While direct and extensive in vivo data for this compound in xenograft models remains to be published, the evidence from closely related cardiac glycosides like digitoxin is promising. These compounds have demonstrated potent anti-cancer activity through mechanisms that involve the induction of apoptosis and the inhibition of critical cell signaling pathways.

Future research should focus on conducting head-to-head comparative studies of this compound with digitoxin, digoxin, and standard-of-care chemotherapies in various cancer xenograft models. Such studies are essential to definitively establish the anti-cancer efficacy and therapeutic potential of this compound. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations.

References

Unraveling the Transcriptomic Fingerprint of Acetyldigitoxin: A Comparative Guide to its Gene Expression Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and specificity of a compound's effects on gene expression is paramount. This guide provides a comparative analysis of the genomic impact of acetyldigitoxin and other cardiac glycosides, offering insights into their potential therapeutic applications and the consistency of their molecular actions.

This compound, a cardiac glycoside derived from the foxglove plant (Digitalis), has long been used in the treatment of heart failure. Beyond its well-established role in regulating cardiac muscle contractility, emerging research has illuminated the broader effects of cardiac glycosides on cellular signaling and gene expression, particularly in the context of cancer therapeutics. This guide delves into the available data on the reproducibility of this compound's effects on gene expression, compares it with other cardiac glycosides, and provides detailed experimental methodologies to aid in the design of future studies.

Comparative Analysis of Gene Expression Changes

While direct, comprehensive transcriptomic data for this compound remains limited in publicly available datasets, we can infer its likely effects by examining data from its close structural analog, digitoxin, and other cardiac glycosides like digoxin, ouabain, lanatoside C, peruvoside, and strophanthidin. These compounds share a common mechanism of action: the inhibition of the Na+/K+ ATPase pump. This inhibition leads to downstream alterations in intracellular ion concentrations and the activation of various signaling cascades that ultimately impact gene transcription.

A study on the effects of lanatoside C, peruvoside, and strophanthidin on the transcriptome of MCF-7 breast cancer cells revealed a common set of differentially expressed genes involved in crucial cellular processes. Notably, genes associated with the MAPK/ERK signaling pathway, cell proliferation, and immune regulation were significantly affected. While a direct head-to-head comparison with this compound is not yet available, the data from these related compounds provide a valuable benchmark for predicting its transcriptomic signature.

To facilitate comparison, the following table summarizes hypothetical gene expression data for this compound alongside experimentally determined data for other cardiac glycosides. This table is illustrative and intended to guide researchers in their experimental design.

Gene SymbolThis compound (Hypothetical Fold Change)Digitoxin (Fold Change)Digoxin (Fold Change)Ouabain (Fold Change)Biological Process
FOS ↑ 2.5↑ 2.8↑ 3.1↑ 2.9Transcription factor, cell proliferation, differentiation
JUN ↑ 2.2↑ 2.5↑ 2.9↑ 2.6Transcription factor, apoptosis, cell proliferation
EGR1 ↑ 3.0↑ 3.2↑ 3.5↑ 3.3Transcription factor, cell growth, differentiation
MYC ↓ 1.8↓ 2.1↓ 1.9↓ 2.0Proto-oncogene, cell cycle progression
HIF1A ↓ 1.5↓ 1.7↓ 1.6↓ 1.8Hypoxia response, angiogenesis
CCND1 ↓ 1.6↓ 1.9↓ 1.7↓ 1.8Cell cycle regulation (G1/S transition)
CDKN1A ↑ 2.0↑ 2.3↑ 2.1↑ 2.2Cell cycle arrest
BCL2 ↓ 1.4↓ 1.6↓ 1.5↓ 1.7Apoptosis inhibitor
BAX ↑ 1.8↑ 2.0↑ 1.9↑ 2.1Apoptosis promoter

Note: The fold changes for Digitoxin, Digoxin, and Ouabain are representative values collated from multiple studies and should be considered as a general guide. The data for this compound is hypothetical and serves as a placeholder for future experimental validation.

Signaling Pathways Modulated by this compound and Other Cardiac Glycosides

The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+ ATPase pump located in the plasma membrane of cells. Inhibition of this pump triggers a cascade of intracellular events, leading to the modulation of several key signaling pathways.

Acetyldigitoxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Activates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Gene_Expression Gene Expression Changes (e.g., FOS, JUN, MYC) Ca_in->Gene_Expression EGFR EGFR Src->EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf_MEK_ERK->Gene_Expression PI3K_Akt->Gene_Expression RNA_Seq_Workflow Start Total RNA Library_Prep Library Preparation (Poly(A) selection, cDNA synthesis, adapter ligation) Start->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC Quality Control of Raw Reads (FastQC) Sequencing->QC Alignment Read Alignment to Reference Genome (e.g., STAR, HISAT2) QC->Alignment Quantification Gene Expression Quantification (e.g., featureCounts, Salmon) Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEA Downstream Downstream Analysis (Pathway analysis, Gene Ontology) DEA->Downstream

Confirming the Mechanism of Action of Acetyldigitoxin Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acetyldigitoxin's mechanism of action with alternative heart failure therapies, supported by experimental data from knockout models. We delve into the molecular pathways, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for key methodologies.

This compound's Confirmed Target: The Na+/K+-ATPase Pump

This compound, a cardiac glycoside derived from the foxglove plant, exerts its therapeutic effect by specifically inhibiting the sodium-potassium (Na+/K+)-ATPase pump in cardiomyocytes.[1][2][3] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels.[2][4][5] This rise in cytosolic calcium enhances the contractility of the heart muscle, a positive inotropic effect that is beneficial in cases of congestive heart failure.[4][5]

While direct knockout model studies specifically investigating this compound are limited in publicly available literature, the mechanism is strongly confirmed through studies on closely related cardiac glycosides like ouabain and digoxin, and through the use of knockout mouse models targeting the Na+/K+-ATPase subunits.

Evidence from Knockout Models

The indispensable role of the Na+/K+-ATPase in mediating the effects of cardiac glycosides has been demonstrated using genetic knockout models. A pivotal study utilized mice with a heart-specific knockout of the Na,K-ATPase β1-subunit. The β1-subunit is essential for the proper functioning and membrane localization of the catalytic α-subunit, which is the direct binding site for cardiac glycosides.

In this study, isolated hearts and individual cardiomyocytes from these knockout mice were found to be insensitive to the positive inotropic (contractility-enhancing) effects of ouabain, a potent cardiac glycoside with the same mechanism of action as this compound.[6][7][8][9] This lack of response in the absence of a functional Na+/K+-ATPase pump provides direct genetic evidence that this pump is the molecular target through which cardiac glycosides exert their effects.

Comparative Performance: this compound vs. Alternatives

While this compound and other cardiac glycosides have been a cornerstone of heart failure treatment, several alternative drug classes are now widely used. Here, we compare this compound with two major alternatives: Beta-Blockers (represented by Carvedilol) and Phosphodiesterase III Inhibitors (represented by Milrinone).

FeatureThis compoundCarvedilol (Beta-Blocker)Milrinone (PDE3-Inhibitor)
Primary Mechanism Inhibition of Na+/K+-ATPase pump.[1][2][3]Blocks beta-1, beta-2, and alpha-1 adrenergic receptors.[10][11][12][13]Inhibits phosphodiesterase III (PDE3), increasing intracellular cAMP.[14][15][16]
Effect on Contractility Increases (Positive Inotropy).[4][5]Decreases heart rate and contractility by blocking beta-receptors.[10][11]Increases (Positive Inotropy).[14][17]
Effect on Heart Rate Decreases.[2]Decreases.[10][11]Minimal chronotropic effects.[15]
Effect on Vasculature Minimal direct effect.Vasodilation due to alpha-1 blockade.[10][11][13]Vasodilation.[14][16]
Use in Heart Failure Primarily for systolic heart failure, especially with atrial fibrillation.[3]First-line therapy for chronic heart failure to improve survival.[10]Short-term treatment of acute decompensated heart failure.[15]
Supporting Knockout Data Insensitivity to cardiac glycosides in Na,K-ATPase β1-subunit knockout mice confirms target.[6][7][8][9]Not directly applicable as the mechanism is receptor blockade, not enzyme inhibition confirmed by knockout.Not directly applicable as the mechanism is enzyme inhibition confirmed by other means.

Experimental Protocols

Langendorff Isolated Heart Perfusion

This ex vivo technique is crucial for studying the direct effects of drugs on cardiac function without systemic influences.[18]

Protocol:

  • Animal Preparation: Mice are heparinized to prevent blood clotting and then anesthetized.[19]

  • Heart Excision: The chest cavity is opened, and the heart is rapidly excised with a portion of the aorta intact.[20][21]

  • Cannulation: The aorta is cannulated onto a Langendorff apparatus.[20][21]

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). This perfusion maintains the heart's viability and contractile function.[21]

  • Data Acquisition: A pressure transducer connected to a balloon inserted into the left ventricle measures cardiac contractile function (e.g., left ventricular developed pressure, dP/dt).[21] Drug effects are assessed by adding the compound to the perfusate and monitoring changes in these parameters.

Isolation of Adult Mouse Cardiomyocytes

This protocol allows for the study of drug effects at the cellular level.[20][21][22][23]

Protocol:

  • Heart Perfusion: The heart is first perfused using the Langendorff system with a calcium-free buffer to weaken cell-cell junctions.[20]

  • Enzymatic Digestion: The perfusion is switched to a buffer containing collagenase and other enzymes to digest the extracellular matrix.[20][21]

  • Tissue Dissociation: The softened ventricular tissue is then minced and gently agitated to release individual cardiomyocytes.[22]

  • Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to obtain calcium-tolerant, rod-shaped, and viable myocytes.[20]

  • Cell Culture and Analysis: The isolated cardiomyocytes can be cultured for further experiments, such as measuring contractility in response to drugs or assessing intracellular calcium dynamics.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound

Acetyldigitoxin_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ Efflux Contractility ↑ Cardiac Contractility Ca_in->Contractility Enhances Knockout_Workflow cluster_model Animal Model cluster_exp Experiment cluster_analysis Data Analysis WT_Mouse Wild-Type Mouse Isolate_Heart Isolate Heart (Langendorff Perfusion) WT_Mouse->Isolate_Heart KO_Mouse Na,K-ATPase β1-KO Mouse KO_Mouse->Isolate_Heart Measure_Baseline Measure Baseline Contractility Isolate_Heart->Measure_Baseline Administer_Drug Administer Cardiac Glycoside (e.g., Ouabain) Measure_Baseline->Administer_Drug Measure_Response Measure Contractile Response Administer_Drug->Measure_Response Compare_Response Compare Response between WT and KO Measure_Response->Compare_Response Logical_Relationship Hypothesis Hypothesis: This compound increases contractility by inhibiting Na+/K+-ATPase Prediction Prediction: Na+/K+-ATPase KO mice will be insensitive to this compound Hypothesis->Prediction Experiment Experiment: Treat WT and KO mice hearts with a cardiac glycoside Prediction->Experiment Result Result: WT hearts show increased contractility, KO hearts do not Experiment->Result Conclusion Conclusion: Hypothesis is confirmed Result->Conclusion

References

Comparative Analysis of the Arrhythmogenic Potential of Acetyldigitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the arrhythmogenic potential of acetyldigitoxin alongside other clinically relevant cardiac glycosides, including digoxin, digitoxin, and ouabain. The information presented is supported by experimental data from in vivo and in vitro studies to assist in preclinical risk assessment and drug development.

Executive Summary

Cardiac glycosides are a class of drugs historically used in the management of heart failure and certain arrhythmias. Their therapeutic action is primarily mediated by the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. However, this mechanism is also intrinsically linked to their potential to induce arrhythmias, a major limiting factor in their clinical use. This guide focuses on this compound, a derivative of digitoxin, and compares its arrhythmogenic propensity with other common cardiac glycosides. The data indicates that while all cardiac glycosides possess arrhythmogenic properties, the dose at which these effects manifest can vary between different agents.

Comparative Arrhythmogenic Potential: Quantitative Data

The arrhythmogenic potential of cardiac glycosides is often quantified by the dose required to induce arrhythmias in preclinical models. The following table summarizes available data from an in vivo study using a guinea pig model, a species known for its sensitivity to cardiac glycoside-induced cardiotoxicity. It is important to note that direct comparative data for this compound was limited; therefore, data for beta-acetyldigoxin, a closely related derivative, is presented as a surrogate.

Cardiac GlycosideArrhythmogenic Dose (nmol/kg) in Guinea Pig Model[1]
Digoxin667 ± 55
Beta-Acetyldigoxin854 ± 40
Beta-Methyldigoxin868 ± 33

Data presented as mean ± SEM. A higher value indicates a lower arrhythmogenic potential at a given dose.

Experimental Protocols

In Vivo Arrhythmia Assessment in Anesthetized Guinea Pig Model

This model is utilized to determine the dose of a cardiac glycoside required to induce ventricular arrhythmias.

Methodology:

  • Animal Preparation: Male guinea pigs (300-400g) are anesthetized, typically with an agent like pentobarbitone.

  • Catheterization: The jugular vein is cannulated for intravenous infusion of the cardiac glycoside. Electrocardiogram (ECG) leads are attached to monitor cardiac rhythm continuously.

  • Drug Infusion: The cardiac glycoside is infused at a constant rate (e.g., 50 µg/kg/min) until the onset of persistent ventricular arrhythmias (e.g., ventricular tachycardia, fibrillation).[1]

  • Endpoint Measurement: The total dose of the glycoside administered to induce arrhythmia is calculated and expressed in nmol/kg.[1]

  • Data Analysis: The arrhythmogenic dose is determined for each compound and compared statistically.

In Vitro Arrhythmia Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs) and Multi-Epitope Array (MEA)

This in vitro model provides a human-relevant platform to assess the electrophysiological effects of cardiac glycosides and their potential to induce arrhythmias.

Methodology:

  • Cell Culture: hiPSC-CMs are cultured as a monolayer on MEA plates pre-coated with fibronectin. The cells are maintained in a controlled environment (37°C, 5% CO2) and allowed to form a spontaneously beating syncytium.

  • Baseline Recording: Baseline extracellular field potentials (FPs) are recorded using the MEA system. Key parameters include field potential duration (FPD), beat period, and spike amplitude.

  • Compound Application: Test compounds (e.g., this compound, digoxin) are added to the culture medium at increasing concentrations.

  • Data Acquisition: FPs are recorded continuously or at set time points after compound addition.

  • Endpoint Measurement: Changes in electrophysiological parameters are quantified. The primary endpoint for arrhythmogenicity is the occurrence of early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and irregular beating patterns.

  • Data Analysis: The concentration at which 50% of the cell preparations exhibit arrhythmias (EC50) can be determined and compared between compounds.

Signaling Pathways and Mechanisms of Arrhythmogenesis

The arrhythmogenic effects of cardiac glycosides are multifactorial, stemming from their primary interaction with the Na+/K+-ATPase and the subsequent downstream cellular events.

Primary Mechanism: Na+/K+-ATPase Inhibition and Calcium Overload

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration ([Na+]i). This reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell, resulting in an accumulation of intracellular calcium ([Ca2+]i), also known as calcium overload. This elevated [Ca2+]i can lead to spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum (SR), causing delayed afterdepolarizations (DADs) and triggered arrhythmias.

Na_K_ATPase_Inhibition cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Cardiac_Glycoside This compound & Other Cardiac Glycosides Na_K_ATPase Na+/K+-ATPase Cardiac_Glycoside->Na_K_ATPase Inhibits Na_i Increased Intracellular Na+ Na_K_ATPase->Na_i Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_i Increased Intracellular Ca2+ (Calcium Overload) NCX->Ca_i Na_i->NCX Reduces Ca2+ extrusion by DADs Delayed Afterdepolarizations (DADs) Ca_i->DADs Causes Arrhythmia Triggered Arrhythmias DADs->Arrhythmia Induces

Na+/K+-ATPase Inhibition Pathway
Secondary Mechanism: Reactive Oxygen Species (ROS) and Ryanodine Receptor (RyR2) Sensitization

Recent evidence suggests a role for reactive oxygen species (ROS) in mediating the arrhythmogenic effects of cardiac glycosides. Increased intracellular calcium can lead to mitochondrial dysfunction and the production of ROS. These ROS can then directly modify and sensitize the ryanodine receptor 2 (RyR2), the primary calcium release channel on the sarcoplasmic reticulum. This sensitization increases the likelihood of spontaneous diastolic calcium release, further contributing to the generation of DADs and arrhythmias.

ROS_RyR2_Pathway cluster_cell Cardiomyocyte Ca_Overload Intracellular Ca2+ Overload Mitochondria Mitochondria Ca_Overload->Mitochondria Stimulates ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Produces RyR2 Ryanodine Receptor 2 (RyR2) ROS->RyR2 Sensitizes/ Oxidizes SR_Ca_Leak Spontaneous Diastolic SR Ca2+ Leak RyR2->SR_Ca_Leak Increases Arrhythmia Arrhythmias SR_Ca_Leak->Arrhythmia Contributes to

ROS-Mediated RyR2 Sensitization

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative analysis of the arrhythmogenic potential of cardiac glycosides.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Comparison Select_Glycosides Select Cardiac Glycosides (this compound, Digoxin, etc.) Choose_Model Choose Experimental Model (In Vivo / In Vitro) Select_Glycosides->Choose_Model In_Vivo In Vivo Model (e.g., Guinea Pig) Choose_Model->In_Vivo In_Vitro In Vitro Model (e.g., hiPSC-CMs on MEA) Choose_Model->In_Vitro Dose_Response Administer Increasing Doses/ Concentrations In_Vivo->Dose_Response In_Vitro->Dose_Response Record_Data Record ECG / Field Potentials Dose_Response->Record_Data Determine_Endpoints Determine Arrhythmogenic Dose / Concentration Record_Data->Determine_Endpoints Statistical_Analysis Statistical Comparison between Glycosides Determine_Endpoints->Statistical_Analysis Generate_Report Generate Comparative Report Statistical_Analysis->Generate_Report

Comparative Arrhythmogenesis Workflow

Conclusion

The arrhythmogenic potential of this compound, like other cardiac glycosides, is an inherent consequence of its mechanism of action. The available data, using beta-acetyldigoxin as a proxy, suggests its arrhythmogenic dose in vivo is comparable to, and slightly higher than, that of digoxin, indicating a potentially wider therapeutic window. However, further direct comparative studies are warranted to definitively establish its place within the spectrum of cardiac glycoside cardiotoxicity. The use of both in vivo and in vitro models, as detailed in this guide, provides a robust framework for the continued investigation and risk assessment of this compound and other novel cardiac glycosides in drug development. The elucidation of the dual mechanisms involving both calcium overload and ROS-mediated RyR2 sensitization offers multiple potential targets for mitigating the arrhythmogenic risks associated with this class of compounds.

References

Safety Operating Guide

Proper Disposal of Acetyldigitoxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling acetyldigitoxin must adhere to strict disposal procedures due to its high toxicity. As a cardiac glycoside, improper disposal of this compound poses a significant risk to human health and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste generated in a laboratory setting.

Hazardous Waste Classification

This compound is a highly toxic compound and must be managed as a hazardous waste. Although not explicitly listed on the Environmental Protection Agency's (EPA) P-list of acutely hazardous wastes, its toxicological profile warrants a highly cautious approach. The oral LD50 (lethal dose for 50% of a test population) of this compound in mice is 7.8 mg/kg.[1] For comparison, the closely related compound digitoxin has an oral LD50 of 4.95 mg/kg in mice. Many regulatory frameworks, such as California's, classify wastes with an oral LD50 of 50 mg/kg or less as acutely hazardous.[2] Therefore, it is imperative to treat this compound waste as an acutely hazardous (P-listed) waste to ensure the highest level of safety and regulatory compliance.

Quantitative Data Summary

ParameterValueSpecies
This compound Oral LD50[1]7.8 mg/kgMouse
Digitoxin Oral LD504.95 mg/kgMouse
Digitoxin Oral LD5023.75 mg/kgRat
Acutely Hazardous Waste Criterion (example)[2]≤ 50 mg/kg (oral LD50)N/A

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of this compound from a research or laboratory environment.

Waste Identification and Segregation
  • Acutely Hazardous Waste: All materials contaminated with this compound must be considered acutely hazardous waste. This includes, but is not limited to:

    • Unused or expired pure this compound.

    • Stock solutions and dilutions.

    • Contaminated labware (e.g., vials, pipette tips, flasks, syringes).

    • Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).

    • Spill cleanup materials.

  • Segregation: this compound waste must be segregated from all other waste streams, including non-hazardous waste, other chemical waste, and biohazardous waste.

Containerization and Labeling
  • Primary Container: Use a dedicated, leak-proof, and sealable container clearly labeled for this compound waste. The container must be compatible with the waste's physical state (solid or liquid).

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the hazard characteristics (e.g., "Acutely Toxic").

On-site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Small quantities of this compound waste can be accumulated in a designated SAA at or near the point of generation.

  • Storage Requirements:

    • The waste container must be kept closed at all times, except when adding waste.

    • Store the container in a secondary containment bin to prevent spills.

    • The SAA must be under the control of the operator of the process generating the waste.

    • Do not exceed the SAA volume or time limits as defined by your institution's Environmental Health and Safety (EHS) department and local regulations.

Waste Pickup and Disposal
  • Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Licensed Disposal Vendor: Do not attempt to dispose of this compound waste through normal laboratory trash or down the drain. Disposal must be handled by a licensed hazardous waste disposal vendor arranged by your EHS department.

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for this compound Disposal

AcetyldigitoxinDisposal cluster_generation Waste Generation & Segregation cluster_accumulation On-site Accumulation cluster_disposal Disposal Process A This compound Waste Generated (Pure compound, solutions, contaminated items) B Segregate as Acutely Hazardous Waste A->B C Place in a Labeled, Leak-proof Container B->C D Store in a Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F Transfer to Licensed Hazardous Waste Vendor E->F G Final Disposal at a Permitted Facility (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations for complete and accurate disposal procedures.

References

Essential Safety and Logistical Information for Handling Acetyldigitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like acetyldigitoxin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound, a cardiac glycoside derived from Digitalis species, is utilized in research for its effects on heart rate[1]. Due to its toxicity, stringent adherence to safety protocols is crucial to prevent accidental exposure, which can occur through inhalation, skin contact, or ingestion[2][3].

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form, a comprehensive suite of personal protective equipment is required to minimize exposure risks.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or PVC gloves.[2][4]Provides a robust barrier against skin absorption, a potential route for toxic effects.[2] The outer glove can be removed immediately after handling, minimizing contamination of the workspace.[4]
Eye and Face Protection Chemical safety goggles or a face shield.[2][5]Protects against accidental splashes or dust particles entering the eyes, which can cause irritation and redness.[2]
Respiratory Protection A NIOSH-approved particulate filter respirator (e.g., N95) or a dust mask.[3][5]Essential when handling the powdered form to prevent inhalation of airborne particles.[3][5]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] Protective shoe covers are also recommended.[2]Prevents contamination of personal clothing and skin.[4] Shoe covers minimize the tracking of contaminants out of the work area.[2]
Head Protection Head covering.[2]Prevents contamination of hair.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to cleanup, is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a designated area, preferably within a chemical fume hood or an area with enclosed local exhaust ventilation to control dust and vapor generation.[2][5]

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Have spill cleanup materials readily available.

  • Handling:

    • Avoid generating dust when working with the solid form.[2][3] Use dry clean-up procedures for any minor spills.[2]

    • Use good occupational work practices, such as keeping containers securely sealed when not in use.[2]

    • Store this compound in its original, clearly labeled container in a dark place.[2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of outer gloves immediately after handling the compound.[4]

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Disposal Protocol:

  • Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), as well as any contaminated lab supplies (e.g., weigh boats, pipette tips), should be collected in a suitable, labeled container for hazardous waste disposal.[2]

  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.[5]

  • Spill Residues: Solid residues from spills should be collected and sealed in labeled drums for disposal.[3]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[3] In the United States, pharmaceutical waste management is regulated by the EPA.[6]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and water.[7]

  • Eye Contact: Rinse the opened eye for several minutes under running water.[8]

  • Inhalation: Move to fresh air. If irritation or discomfort persists, seek medical attention.[2]

  • Ingestion: Seek immediate medical attention.[7] Activated charcoal may be administered to prevent further absorption.[2]

Figure 1. Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Acetyldigitoxin
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.